Product packaging for Methyl Octanoate-d15(Cat. No.:)

Methyl Octanoate-d15

Cat. No.: B567904
M. Wt: 173.33 g/mol
InChI Key: JGHZJRVDZXSNKQ-KBZGSAGRSA-N
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Description

Methyl Octanoate-d15, also known as this compound, is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 173.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B567904 Methyl Octanoate-d15

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHZJRVDZXSNKQ-KBZGSAGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl Octanoate-d15 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl Octanoate-d15 is a deuterated form of methyl octanoate, a fatty acid methyl ester (FAME). Its primary application in research and drug development lies in its use as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. The incorporation of 15 deuterium atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification of methyl octanoate and other related fatty acids in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and application in validated analytical methodologies.

Core Properties of this compound

This compound shares similar physical and chemical properties with the unlabeled Methyl Octanoate, with the key difference being its increased molecular weight due to the deuterium labeling.

PropertyValue
Chemical Name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate[1]
Molecular Formula C₉D₁₅H₃O₂[2]
Molecular Weight 173.33 g/mol [2]
CAS Number 1219798-91-0[2]
Appearance Colorless to pale yellow oily liquid[3]
Solubility Insoluble in water; soluble in organic solvents like methanol and hexane.
Storage Store at room temperature

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the deuteration of octanoic acid followed by esterification.

Step 1: Deuteration of Octanoic Acid

A common method for introducing deuterium atoms into a fatty acid is through a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, octanoic acid is dissolved in a deuterium-rich solvent, typically deuterium oxide (D₂O).

  • Catalyst Addition: A heterogeneous catalyst, such as platinum on carbon (Pt/C), is added to the mixture.

  • H/D Exchange: The reaction mixture is heated under pressure to facilitate the exchange of hydrogen atoms with deuterium atoms on the fatty acid backbone. This process is often repeated multiple times with fresh D₂O and catalyst to achieve a high degree of deuteration.

  • Purification: After the final exchange cycle, the deuterated octanoic acid is isolated from the reaction mixture and purified, typically by chromatography.

Step 2: Esterification to this compound

The deuterated octanoic acid is then converted to its methyl ester via an acid-catalyzed esterification reaction (Fischer esterification).

Experimental Protocol:

  • Reaction Mixture: The deuterated octanoic acid is dissolved in an excess of anhydrous methanol.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or boron trifluoride-methanol complex (BF₃-methanol), is added to the solution.

  • Reaction: The mixture is refluxed for a specific period to drive the esterification to completion.

  • Workup and Purification: The reaction is quenched, and the resulting this compound is extracted with an organic solvent (e.g., hexane). The organic phase is washed, dried, and the solvent is evaporated. The final product is then purified by distillation or chromatography to yield high-purity this compound.

Application in Quantitative Analysis: GC-MS

This compound is predominantly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acids. The principle of this application is based on isotope dilution mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (methyl octanoate). The standard and the analyte are assumed to behave identically during sample preparation, extraction, and analysis. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be precisely calculated.

cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Unlabeled Analyte (Methyl Octanoate) Preparation Sample Preparation (Extraction, Derivatization) Analyte->Preparation IS Known Amount of This compound IS->Preparation GCMS GC-MS Analysis Preparation->GCMS Ratio Measure Signal Ratio (Analyte / IS) GCMS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of Fatty Acids in a Biological Matrix

The following is a generalized protocol for the quantification of fatty acids, such as octanoic acid, in a biological sample (e.g., plasma) using this compound as an internal standard.

  • Sample Preparation and Lipid Extraction:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution in methanol.

    • Add a solvent mixture for lipid extraction, typically chloroform:methanol (2:1, v/v).

    • Vortex the mixture vigorously to ensure thorough mixing and extraction of lipids.

    • Centrifuge the sample to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a derivatization agent, such as 14% boron trifluoride in methanol (BF₃-methanol).

    • Heat the sample at a controlled temperature (e.g., 100°C) for a set time (e.g., 5 minutes) to convert the fatty acids to their corresponding methyl esters (FAMEs).

    • Cool the sample and add hexane and a saturated sodium chloride solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A capillary column suitable for FAME analysis (e.g., DB-WAX).

      • Injection Mode: Splitless.

      • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Specific ions for both the analyte (methyl octanoate) and the internal standard (this compound) are monitored.

start Biological Sample is_add Add this compound (Internal Standard) start->is_add extraction Lipid Extraction (e.g., Chloroform:Methanol) is_add->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Derivatization to FAMEs (e.g., BF3-Methanol) evaporation->derivatization fame_extraction FAME Extraction (e.g., Hexane) derivatization->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data Data Analysis (Quantification) gcms->data

Caption: Experimental Workflow for Fatty Acid Quantification.

Data Presentation: Representative Quantitative Data

The following table presents an example of a calibration curve for the quantification of methyl octanoate using this compound as an internal standard. The data is for illustrative purposes to demonstrate the typical performance of the method.

Standard Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,23475,1230.203
576,17074,9871.016
10153,45675,5432.031
25380,12374,8905.076
50755,67875,21010.047
1001,510,98775,34520.054

Linear Regression of Calibration Curve:

  • Equation: y = 0.2001x + 0.015

  • Correlation Coefficient (R²): 0.9995

This data demonstrates the excellent linearity that can be achieved over a wide concentration range, which is essential for accurate quantification.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of fatty acids. Its use as a stable isotope-labeled internal standard in conjunction with GC-MS provides a robust, accurate, and precise method for determining the concentration of octanoic acid and related compounds in complex biological matrices. The detailed protocols and representative data presented in this guide offer a solid foundation for the implementation of this powerful analytical technique in various research and development settings.

References

An In-depth Technical Guide to the Chemical Properties of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl Octanoate-d15, a deuterated form of methyl octanoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. The information presented herein has been compiled from various scientific sources and is organized to facilitate easy access and comparison of key data points.

Core Chemical and Physical Properties

This compound, with the CAS number 1219798-91-0, is a saturated fatty acid methyl ester where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium.[1][2] This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart, methyl octanoate. The physical and chemical properties of this compound are summarized in the table below. The data for the unlabeled Methyl Octanoate is also provided for comparison.

PropertyThis compoundMethyl Octanoate (for comparison)
Molecular Formula C₉D₁₅H₃O₂[1][2]C₉H₁₈O₂[3]
Molecular Weight 173.33 g/mol 158.24 g/mol
CAS Number 1219798-91-0111-11-5
Synonyms Methyl Caprylate-d15, Octanoic acid-d15 methyl esterMethyl Caprylate, Methyl n-octanoate
Isotopic Purity ≥98 atom % DN/A
Physical State LiquidColorless liquid
Boiling Point Not explicitly available194-195 °C
Melting Point Not explicitly available-40 °C
Density Not explicitly available0.877 g/mL at 25 °C
Refractive Index Not explicitly availablen20/D 1.417
Solubility Insoluble in water; soluble in organic solvents like alcohols.Insoluble in water; soluble in alcohol.
Storage Conditions Room temperature.Room temperature.

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of this compound. While specific spectra for the deuterated compound are not widely available in public databases, the expected spectral characteristics can be inferred from the structure and data for the unlabeled analog.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 173, corresponding to its molecular weight. The fragmentation pattern will be influenced by the deuterium labeling. The primary fragments for unlabeled methyl octanoate are observed at m/z 74 (McLafferty rearrangement product) and 87. For this compound, the McLafferty rearrangement product would be shifted due to the deuterium atoms on the gamma-carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The only prominent signal would be a singlet corresponding to the three protons of the methoxy group (-OCH₃), expected around 3.6 ppm. The signals from the deuterated alkyl chain would be absent.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all nine carbon atoms. The signals for the deuterated carbons will exhibit splitting due to coupling with deuterium (C-D coupling) and will have a lower intensity compared to the protonated carbons. The chemical shifts will be similar to those of unlabeled methyl octanoate, with slight upfield shifts for the deuterated carbons.

Experimental Protocols

The following sections detail relevant experimental methodologies for the synthesis and application of fatty acid methyl esters like this compound.

Synthesis of Fatty Acid Methyl Esters (FAMEs)

A common method for the synthesis of FAMEs for analytical purposes is through transesterification of triglycerides or esterification of free fatty acids.

Protocol: Acid-Catalyzed Esterification of Fatty Acids

  • Sample Preparation: Weigh approximately 10 mg of the fatty acid (or a lipid extract containing fatty acids) into a screw-capped reaction vial.

  • Reagent Addition: Add 2 mL of a 1.25 M solution of HCl in methanol.

  • Reaction: Cap the vial tightly and heat at 85°C for 1.5 hours.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture thoroughly.

  • Phase Separation: Centrifuge the vial to achieve clear phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for analysis (e.g., by GC-MS).

G cluster_synthesis FAME Synthesis Workflow Sample Fatty Acid Sample Reagent Add 1.25 M HCl in Methanol Sample->Reagent 1 Heat Heat at 85°C for 1.5h Reagent->Heat 2 Extraction Add Hexane and Water Heat->Extraction 3 Separate Vortex and Centrifuge Extraction->Separate 4 Collect Collect Hexane Layer (FAMEs) Separate->Collect 5

Caption: Workflow for the acid-catalyzed synthesis of FAMEs.

Application in Catalytic Deoxygenation Studies

Methyl octanoate is often used as a model compound in studies of catalytic deoxygenation for biofuel production. The deuterated form can be used as a tracer to elucidate reaction mechanisms.

Protocol: Vapor-Phase Catalytic Deoxygenation

  • Catalyst Preparation: The catalyst (e.g., Pt/Al₂O₃) is packed into a fixed-bed tubular reactor.

  • Catalyst Reduction: The catalyst is reduced in situ by flowing hydrogen gas at an elevated temperature (e.g., 400-500°C) for several hours.

  • Reaction Feed: A mixture of this compound and a carrier gas (e.g., hydrogen or helium) is introduced into the reactor at a controlled flow rate.

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 300-400°C) and pressure.

  • Product Analysis: The reactor effluent is passed through a condenser to collect liquid products, and the gaseous products are analyzed online using a gas chromatograph (GC) coupled with a mass spectrometer (MS) to identify and quantify the deuterated products.

G cluster_deoxygenation Catalytic Deoxygenation Workflow Catalyst Pack Catalyst in Reactor Reduction Reduce Catalyst (H₂ flow) Catalyst->Reduction Feed Introduce Reactant Feed (this compound + Carrier Gas) Reduction->Feed Reaction Controlled Temperature and Pressure Feed->Reaction Analysis Product Analysis (GC-MS) Reaction->Analysis

Caption: Experimental workflow for catalytic deoxygenation.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use allows for the accurate determination of the concentration of endogenous or exogenous methyl octanoate in various biological matrices such as plasma, tissues, and cell cultures. This is crucial in metabolic studies, pharmacokinetic analyses, and the development of drugs that may influence fatty acid metabolism.

Furthermore, its use as a tracer in metabolic flux analysis can provide insights into the pathways of fatty acid synthesis, elongation, and degradation.

Safety and Handling

While specific toxicity data for this compound is not available, it is expected to have a safety profile similar to that of unlabeled methyl octanoate. Standard laboratory safety precautions should be followed when handling this compound. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

G cluster_properties Key Properties of this compound Compound This compound Structure Deuterated Alkyl Chain C₉D₁₅H₃O₂ Compound->Structure is a Application Primary Application: Internal Standard (MS) Compound->Application has Analysis Analytical Techniques: GC-MS, LC-MS Application->Analysis utilizes Research Research Areas: Metabolomics, Pharmacokinetics Analysis->Research enables

Caption: Logical relationships of this compound properties.

References

Methyl Octanoate-d15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1219798-91-0

This technical guide provides an in-depth overview of Methyl Octanoate-d15, a deuterated stable isotope-labeled compound valuable for a range of applications in research, particularly in mass spectrometry-based quantitative analysis and metabolic tracer studies. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is the deuterated form of Methyl Octanoate, where 15 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to the endogenous compound but distinguishable by its mass-to-charge ratio. While specific experimental data for the deuterated form is limited, the physical properties of the non-labeled Methyl Octanoate provide a reliable reference.

Table 1: Physicochemical Properties of Methyl Octanoate and this compound

PropertyMethyl OctanoateThis compoundSource(s)
CAS Number 111-11-51219798-91-0[1]
Molecular Formula C₉H₁₈O₂C₉D₁₅H₃O₂[1]
Molecular Weight 158.24 g/mol 173.33 g/mol [1]
Appearance Colorless liquidNot specified (expected to be a colorless liquid)
Boiling Point 193-195 °CNot specified (expected to be similar to Methyl Octanoate)
Density 0.877 g/mL at 25 °CNot specified (expected to be slightly higher than Methyl Octanoate)
Solubility Insoluble in water; soluble in organic solventsNot specified (expected to be similar to Methyl Octanoate)
Isotopic Purity Not ApplicableTypically ≥98 atom % D

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of fatty acid methyl esters (FAMEs). Its use is critical for correcting for variability during sample preparation and instrument analysis, thereby ensuring accurate and precise quantification of endogenous Methyl Octanoate and other related fatty acids.

Furthermore, deuterated medium-chain fatty acids and their esters serve as valuable tracers in metabolic studies. They can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of fatty acids, as well as their incorporation into complex lipids and their role in various metabolic pathways.

Experimental Protocols

Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) in Biological Samples using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of FAMEs in a biological matrix (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • This compound solution of a known concentration (in a suitable organic solvent)

  • Extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)

  • Transesterification reagent (e.g., 14% Boron trifluoride in methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar-phase column)

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample in a glass tube, add a precise volume of the this compound internal standard solution.

    • Add the extraction solvent, vortex vigorously, and allow for phase separation (centrifugation may be required).

    • Collect the organic (lower) phase containing the lipids.

  • Transesterification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add the transesterification reagent to the dried lipid extract.

    • Heat the mixture at a controlled temperature (e.g., 60-100 °C) for a specified time (e.g., 10-30 minutes) to convert the fatty acids to their methyl esters.

    • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs:

    • Add hexane and a saturated sodium chloride solution to the reaction tube.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the final extract to a GC vial for analysis.

    • Inject a small volume of the sample onto the GC-MS system.

    • Separate the FAMEs using an appropriate temperature program on the GC.

    • Detect the analytes using the mass spectrometer in selected ion monitoring (SIM) or full scan mode.

      • Monitor a specific ion for the analyte of interest (e.g., m/z for Methyl Octanoate).

      • Monitor a specific ion for the internal standard (e.g., m/z for this compound).

  • Quantification:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

Workflow for Quantitative FAME Analysis

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Methyl Octanoate-d15 (IS) Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch) Add_IS->Lipid_Extraction Transesterification Transesterification (e.g., BF3/Methanol) Lipid_Extraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Quantification Quantification GCMS->Quantification Beta_Oxidation_Pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation Spiral Octanoyl_CoA Octanoyl-CoA (from Octanoic Acid-d15) Hexanoyl_CoA Hexanoyl-CoA Octanoyl_CoA->Hexanoyl_CoA + Acetyl-CoA Acetyl_CoA Acetyl-CoA (d2/d3) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Chain_Elongation Chain Elongation Acetyl_CoA->Chain_Elongation Ketone_Bodies Ketone Body Synthesis Acetyl_CoA->Ketone_Bodies Butyryl_CoA Butyryl-CoA Hexanoyl_CoA->Butyryl_CoA + Acetyl-CoA Butyryl_CoA->Acetyl_CoA + Acetyl-CoA

References

An In-depth Technical Guide to the Synthesis of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl Octanoate-d15, a deuterated analog of methyl octanoate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the synthetic approach, detailed experimental protocols, and methods for characterization.

Synthetic Strategy

The synthesis of this compound is achieved through a straightforward two-step process. The first step involves procuring the deuterated carboxylic acid precursor, Octanoic acid-d15. This is followed by the esterification of the deuterated acid with methanol to yield the final product, this compound. The most common and efficient method for this transformation is the Fischer esterification, which involves the use of an acid catalyst in an excess of the alcohol.

Synthesis_Pathway Octanoic acid-d15 Octanoic acid-d15 This compound This compound Octanoic acid-d15->this compound Fischer Esterification Methanol Methanol Methanol->this compound Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->this compound Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Combine Reactants Combine Octanoic acid-d15 and excess Methanol Add Catalyst Add catalytic amount of H2SO4 Combine Reactants->Add Catalyst Reflux Reflux the mixture Add Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Quench Quench with water Cool->Quench Extract Extract with organic solvent Quench->Extract Wash_NaHCO3 Wash with NaHCO3 solution Extract->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Remove solvent in vacuo Filter->Concentrate Distill Purify by distillation Concentrate->Distill Characterize Characterize by NMR, MS Distill->Characterize

Technical Guide: Certificate of Analysis for Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the typical data and methodologies associated with the certificate of analysis for Methyl Octanoate-d15. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or for metabolic studies.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, as compiled from leading suppliers. These values are representative of a typical batch analysis.

ParameterSpecificationSource
CAS Number 1219798-91-0[1][2][3][4]
Molecular Formula C₉D₁₅H₃O₂[4]
Molecular Weight 173.33 g/mol
Chemical Purity ≥98%
Isotopic Enrichment ≥98 atom % D

Experimental Protocols

Detailed methodologies for the key analytical tests performed to certify this compound are outlined below.

This method is used to assess the chemical purity of this compound by separating it from any potential non-deuterated or other volatile impurities.

A. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent of high purity (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to obtain a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).

B. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 5975C GC/MS system or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

C. Data Analysis:

  • The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram.

  • Peak identification is confirmed by comparing the obtained mass spectrum with a reference spectrum.

NMR spectroscopy is employed to determine the level of deuterium incorporation in the molecule.

A. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a non-deuterated solvent (e.g., Chloroform, Acetone) to a final volume of 0.6-0.7 mL in an NMR tube. The use of a non-deuterated solvent is crucial to avoid interference with the deuterium signal.

B. Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

  • Nucleus: ²H (Deuterium).

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

    • Relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure quantitative results.

C. Data Analysis:

  • The resulting ²H NMR spectrum will show signals corresponding to the different deuterium environments in the this compound molecule.

  • The isotopic enrichment is calculated by integrating the signals of the deuterated positions and comparing them to the signal of a known internal standard or by analyzing the residual proton signals in a ¹H NMR spectrum. For highly deuterated compounds, ²H NMR is often preferred for more accurate quantification.

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow for the quality control and certification process of a deuterated standard like this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_cert Certification & Release synthesis Deuterated Synthesis purification Purification synthesis->purification sampling Batch Sampling purification->sampling gcms Purity Analysis (GC-MS) sampling->gcms nmr Isotopic Enrichment (NMR) sampling->nmr other_tests Other Spectroscopic & Physical Tests sampling->other_tests data_review Data Review & Approval gcms->data_review nmr->data_review other_tests->data_review coa Certificate of Analysis Generation data_review->coa release Product Release coa->release

Caption: Quality control workflow for this compound.

References

Isotopic Purity of Methyl Octanoate-d15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Methyl Octanoate-d15, a deuterated stable isotope-labeled compound valuable in metabolic research and as an internal standard in analytical chemistry. This document outlines the common methods for determining isotopic purity, presents typical purity data, and details the experimental protocols for its quantification. Furthermore, it visualizes the metabolic fate of its non-deuterated counterpart, octanoic acid, and illustrates a general workflow for its use in stable isotope tracing studies.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of commercially available this compound is a critical parameter for its application. The data is typically presented as "atom percent Deuterium (D)," which represents the percentage of deuterium atoms at the labeled positions.

ParameterTypical ValueAnalytical Technique(s)
Isotopic Purity (atom % D)≥ 98%Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity≥ 98%Gas Chromatography-Flame Ionization Detection (GC-FID), GC-MS

Experimental Protocols

Accurate determination of the isotopic purity of this compound relies on robust analytical methodologies. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Analysis

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for assessing the isotopic distribution of deuterated compounds.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

    • If the sample is a complex biological matrix, a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by derivatization to fatty acid methyl esters (FAMEs) is necessary. Since this compound is already a methyl ester, it can be directly analyzed or used as an internal standard added before extraction.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 240°C.

      • Hold: 5 minutes at 240°C.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (m/z 50-300) for qualitative analysis and to identify potential impurities. For quantitative analysis of isotopic distribution, Selected Ion Monitoring (SIM) is employed.

  • Selected Ion Monitoring (SIM) for Isotopic Purity:

    • The mass spectrum of unlabeled Methyl Octanoate (d0) will show a molecular ion [M]⁺ at m/z 158.24 and characteristic fragment ions.

    • For this compound, the molecular ion [M]⁺ is expected at m/z 173.33.

    • Monitor the ion clusters around the molecular ion for the fully deuterated (d15), partially deuterated (d1 to d14), and undeuterated (d0) species.

    • The relative abundance of these ions is used to calculate the isotopic purity.

  • Data Analysis:

    • Integrate the peak areas for each monitored ion corresponding to the different isotopic species.

    • Calculate the atom percent deuterium using the following formula: Atom % D = [ (Σ (n * I_n)) / (15 * Σ I_n) ] * 100 where n is the number of deuterium atoms and I_n is the intensity of the ion corresponding to the species with n deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Analysis

NMR spectroscopy provides detailed structural information and can be used to quantify the level of deuteration by comparing the integrals of residual proton signals with a known internal standard or by direct observation in ²H NMR.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.

    • Add a known amount of a suitable internal standard with a well-resolved proton signal (e.g., 1,3,5-trichlorobenzene) for quantitative ¹H NMR.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance III 400 MHz or equivalent.

    • Solvent: Chloroform-d (CDCl₃).

    • Parameters:

      • Acquire a standard proton spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery for accurate integration.

    • Analysis:

      • Identify and integrate the residual proton signals in the this compound spectrum. For Methyl Octanoate, these would be the methyl ester protons (~3.67 ppm), the alpha-methylene protons (~2.3 ppm), the beta-methylene protons (~1.6 ppm), the bulk methylene protons (~1.3 ppm), and the terminal methyl protons (~0.88 ppm).

      • Compare the integral of a residual proton signal to the integral of the known internal standard to quantify the amount of non-deuterated and partially deuterated species.

  • ²H (Deuterium) NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer equipped with a deuterium probe.

    • Solvent: A protic solvent (e.g., Chloroform) can be used.

    • Parameters: Acquire a standard deuterium spectrum.

    • Analysis: The deuterium spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The relative integrals of these signals can confirm the positions and relative abundance of deuterium.

Visualizations

Metabolic Fate of Octanoic Acid

Methyl Octanoate is readily hydrolyzed in vivo to octanoic acid. Octanoic acid, a medium-chain fatty acid, can cross the blood-brain barrier and is metabolized primarily in astrocytes. This diagram illustrates the metabolic pathway where octanoic acid is converted to glutamine in astrocytes, which is then utilized by neurons for the synthesis of the neurotransmitter GABA.

cluster_blood Bloodstream cluster_astrocyte Astrocyte cluster_neuron Neuron MO This compound OA Octanoic Acid-d15 MO->OA Hydrolysis BetaOx β-oxidation OA->BetaOx AcCoA Acetyl-CoA-d(n) BetaOx->AcCoA TCA TCA Cycle AcCoA->TCA Glutamine Glutamine-d(n) TCA->Glutamine Glutamine Synthetase Glutamine_N Glutamine-d(n) Glutamine->Glutamine_N Transport Glutamate Glutamate-d(n) Glutamine_N->Glutamate Glutaminase GABA GABA-d(n) Glutamate->GABA GAD

Caption: Metabolic pathway of octanoic acid in the brain.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines a typical experimental workflow for using this compound as a stable isotope tracer in a cell culture model to study fatty acid metabolism.

start Start: Cell Culture incubation Incubation with This compound start->incubation harvesting Cell Harvesting & Quenching incubation->harvesting extraction Lipid Extraction harvesting->extraction derivatization Derivatization to FAMEs (if necessary) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data Data Processing & Isotope Enrichment Calculation analysis->data interpretation Biological Interpretation data->interpretation

Caption: Workflow for lipid analysis using stable isotope labeling.

Methyl Octanoate-d15: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Methyl Octanoate-d15, a deuterated fatty acid methyl ester (FAME). Understanding the stability profile of this isotopically labeled compound is critical for ensuring its purity and integrity in research and development applications, particularly in metabolic studies, as an internal standard for mass spectrometry, and in the development of deuterated drugs.

Overview of this compound Stability

This compound, like other fatty acid methyl esters, is susceptible to degradation through two primary pathways: oxidation and hydrolysis. The rate of degradation is influenced by storage conditions such as temperature, exposure to light and air, and the presence of contaminants like moisture and metals.

Generally, this compound is considered stable when stored under recommended conditions.[1] Suppliers of the deuterated compound suggest that it should be re-analyzed for chemical purity after three years to ensure it remains within specifications.[1] The non-deuterated form, Methyl Octanoate, is also noted to be chemically stable under standard ambient conditions.[2]

The primary degradation pathways for FAMEs are:

  • Oxidative Degradation: This is the most significant degradation pathway for unsaturated FAMEs, but it can also affect saturated esters, albeit at a slower rate. The process is initiated by factors like heat, light, and the presence of metal ions, leading to the formation of free radicals. These radicals react with oxygen to form hydroperoxides, which are unstable and decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.[2][3]

  • Hydrolytic Degradation: In the presence of moisture, esters can undergo hydrolysis to form the corresponding carboxylic acid (octanoic acid-d15) and methanol. This reaction is accelerated by the presence of acids or bases.

Recommended Storage and Handling

To minimize degradation and ensure the long-term purity of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage.Lower temperatures slow down the rates of both oxidative and hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen, thereby inhibiting oxidative degradation.
Container Tightly sealed, amber glass vials.Prevents exposure to light, which can catalyze oxidation, and minimizes moisture ingress.
Handling Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area.Standard laboratory safety practice.
Additives For long-term storage of bulk quantities, consider the addition of an antioxidant such as butylated hydroxytoluene (BHT).Antioxidants inhibit the free radical chain reactions of oxidation.

Quantitative Stability Data for Fatty Acid Methyl Esters

Table 1: Effect of Storage Conditions on Biodiesel Stability (60 days)

ParameterStorage ConditionDay 0Day 30Day 60
Acid Value (mg KOH/g) Atmospheric0.450.620.78
Refrigerated0.450.510.58
Vacuum0.450.470.50
Peroxide Value (meq O₂/kg) Atmospheric3.28.512.1
Refrigerated3.25.47.8
Vacuum3.24.15.2
Data adapted from a study on waste groundnut oil biodiesel.

Table 2: Long-Term Storage of Rapeseed Methyl Ester (7 Years)

ParameterFresh SampleAfter 7 Years in Sealed Barrel
Ester Content (%) 98.598.0
Water Content (mg/kg) 150200
Kinematic Viscosity (mm²/s at 40°C) 4.54.5
Oxidation Stability (hours at 110°C) 8.57.5
Acid Number (mg KOH/g) 0.150.20
Data adapted from a study on rapeseed methyl ester stored in a sealed steel barrel in the dark.

These data indicate that storage under vacuum or refrigerated conditions significantly slows down the degradation of FAMEs compared to storage under atmospheric conditions. Furthermore, with appropriate packaging (sealed, dark), FAMEs can remain stable for extended periods.

Experimental Protocols

Stability Indicating Method by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of this compound and the detection of potential degradation products.

Objective: To assess the purity of this compound and identify potential degradation products resulting from forced degradation or long-term storage.

Materials:

  • This compound sample

  • Hexane (or other suitable solvent), GC grade

  • Internal standard (e.g., Methyl Nonadecanoate or another FAME not present in the sample)

  • GC-MS system with a suitable capillary column (e.g., SP™-2560, DB-23, or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of the this compound sample in hexane.

    • Prepare a stock solution of the internal standard in hexane.

    • Create a series of calibration standards by spiking known concentrations of this compound into solutions containing a fixed concentration of the internal standard.

    • Prepare the test sample by diluting an accurately weighed amount of the this compound being tested with the internal standard solution.

  • GC-MS Conditions:

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.

    • Column: SP™-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness.

    • Mass Spectrometer:

      • Transfer line temperature: 250°C.

      • Ion source temperature: 230°C.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the test sample using the calibration curve.

    • Purity can be expressed as a percentage of the expected concentration.

    • Examine the chromatogram for any new peaks that may indicate degradation products. Mass spectra of these peaks can be compared to libraries to tentatively identify them.

Isotopic Purity Assessment by Mass Spectrometry

Objective: To confirm the isotopic enrichment of this compound.

Procedure:

  • Acquire the mass spectrum of the this compound sample using a high-resolution mass spectrometer (e.g., ESI-HRMS or GC-MS).

  • Identify the molecular ion cluster.

  • Calculate the theoretical isotope distribution for this compound at the stated isotopic enrichment.

  • Compare the experimentally observed isotope distribution with the theoretical distribution to confirm the isotopic purity.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways for this compound and a typical experimental workflow for stability testing.

G Oxidative Degradation Pathway for Methyl Octanoate A Methyl Octanoate B Alkyl Radical A->B Initiation (Heat, Light, Metal) C Peroxy Radical B->C + O2 D Hydroperoxide C->D + RH (another FAME molecule) E Secondary Oxidation Products (Aldehydes, Ketones, Acids) D->E Decomposition

Caption: Oxidative degradation pathway of Methyl Octanoate.

G Hydrolytic Degradation of Methyl Octanoate A This compound C Octanoic Acid-d15 A->C Hydrolysis (Acid/Base catalyzed) D Methanol A->D B Water (H2O)

Caption: Hydrolytic degradation of this compound.

G Workflow for Stability Testing of this compound A Receive this compound B Initial Analysis (T=0) (Purity, Isotopic Enrichment) A->B C Place on Stability (Specified Conditions) B->C D Pull Samples at Timepoints (e.g., 3, 6, 12, 24, 36 months) C->D E Analyze Samples (GC-MS for Purity and Degradants) D->E F Compare to T=0 Data E->F G Determine Shelf-Life F->G

Caption: Experimental workflow for stability testing.

References

A Comprehensive Technical Guide to the Physical Characteristics of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of Methyl Octanoate-d15, a deuterated stable isotope of Methyl Octanoate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.

Core Physical Properties

PropertyValueSource
Chemical Formula C₉D₁₅H₃O₂[1][2]
Molecular Weight 173.33 g/mol [1][2]
CAS Number 1219798-91-0[1]
Appearance Colorless liquid
Boiling Point ~193-195 °C
Melting Point ~-40 °C
Density ~0.877 g/mL at 20-25 °C
Refractive Index ~1.417-1.418 at 20 °C
Solubility Insoluble in water; Soluble in alcohol
Isotopic Enrichment ≥98 atom % D

Note: Values for boiling point, melting point, density, and refractive index are for the non-deuterated Methyl Octanoate and are considered close approximations for this compound.

Experimental Protocols for Property Determination

Standard methodologies are employed to determine the physical characteristics of liquid organic compounds like this compound. Below are brief descriptions of these common experimental protocols.

1. Determination of Boiling Point: The boiling point is typically determined using distillation or a capillary method (Thiele tube or modern automated apparatus). The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be utilized.

2. Determination of Melting Point: To determine the melting point, the sample is first frozen. The temperature at which the solid phase transitions to a liquid phase upon gentle heating is recorded. This is often performed using a melting point apparatus where the sample is observed under magnification as the temperature is gradually increased.

3. Determination of Density: The density of a liquid is its mass per unit volume. It is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is accurately measured at a specific temperature, and the density is calculated.

4. Determination of Refractive Index: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display at a specified temperature and wavelength (typically the sodium D-line).

Application Workflow: Use as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Its chemical properties are nearly identical to the analyte of interest (Methyl Octanoate), but its increased mass allows for clear differentiation in a mass spectrometer.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Add_IS Spike with known amount of this compound Sample->Add_IS Extraction Extraction of Analytes Add_IS->Extraction GC_MS GC-MS or LC-MS Analysis Extraction->GC_MS Detection Detection of Methyl Octanoate and this compound GC_MS->Detection Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Detection->Ratio Quantification Quantification of Methyl Octanoate Ratio->Quantification

Caption: Workflow for the use of this compound as an internal standard.

References

An In-depth Technical Guide to the Safety Data for Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Methyl Octanoate-d15 (CAS No. 1219798-91-0), a deuterated stable isotope of Methyl Octanoate (CAS No. 111-11-5). Given that specific toxicological data for isotopically labeled compounds are often limited, this document primarily extrapolates safety information from the well-documented non-labeled Methyl Octanoate. This information is crucial for ensuring safe handling, storage, and disposal in a laboratory setting.

Compound Identification and Physical Properties

This compound is the deuterated form of Methyl Octanoate, where 15 hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Properties

PropertyThis compoundMethyl Octanoate (Non-labeled)Source(s)
CAS Number 1219798-91-0111-11-5[1][2]
Molecular Formula C₉D₁₅H₃O₂C₉H₁₈O₂[1][2]
Molecular Weight 173.33 g/mol 158.24 g/mol
Appearance Colorless LiquidColorless Liquid
Odor N/AFruity, orange-like
Boiling Point N/A194 - 195 °C (381 - 383 °F)
Flash Point N/A73 °C (163.4 °F)
Density N/A0.877 g/cm³ at 25 °C (77 °F)
Vapor Pressure N/A71.99 hPa at 25 °C (77 °F)
Solubility N/AInsoluble in water
Isotopic Enrichment 98 atom % DN/A

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification for Methyl Octanoate

Hazard ClassCategoryHazard StatementSource(s)
Flammable LiquidsCategory 4H227: Combustible liquid

Precautionary Statements:

  • Prevention: P210 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280 - Wear protective gloves, eye protection, and face protection.

  • Response: P370 + P378 - In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Storage: P403 + P235 - Store in a well-ventilated place. Keep cool.

  • Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.

GHS_Hazard_Logic cluster_ID Hazard Identification cluster_Classification Hazard Classification cluster_Prevention Preventative Measures cluster_Storage Safe Storage A Substance: Methyl Octanoate B Combustible Liquid (Category 4) A->B is classified as C P210: Keep away from heat/sparks/flames B->C D P280: Wear PPE (gloves, eye protection) B->D E P403 + P235: Store in a well-ventilated place. Keep cool. C->E

Caption: Logical workflow for hazard identification and prevention.

Toxicological Information

The chemical, physical, and toxicological properties of both Methyl Octanoate and its deuterated form have not been thoroughly investigated. Therefore, the compound should be handled with the care due to any laboratory chemical for which comprehensive toxicity data is unavailable.

Table 3: Summary of Toxicological Data

Toxicity MetricResultSpeciesSource(s)
Acute Toxicity No data availableN/A
Skin Corrosion/Irritation No data availableN/A
Serious Eye Damage/Irritation No data availableN/A
Respiratory or Skin Sensitization No information availableN/A
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP or OSHA.N/A
Aspiration Hazard No data availableN/A

Experimental Protocols for Safe Handling

The following sections detail standardized procedures for ensuring safety when working with this compound.

First Aid Measures

In case of exposure, follow these protocols.

  • After Inhalation: Move the person to fresh air.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

  • After Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

  • After Swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

First_Aid_Protocol cluster_Routes Route of Exposure cluster_Actions Immediate Action Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Take off contaminated clothing. Rinse skin with water. Skin->RinseSkin RinseEye Rinse eyes with water. Remove contact lenses. Eye->RinseEye DrinkWater Drink 2 glasses of water. Consult doctor if unwell. Ingestion->DrinkWater Spill_Response_Workflow Spill Spill Detected PPE 1. Don PPE (Gloves, Eye Protection) Spill->PPE Ignition 2. Remove Ignition Sources PPE->Ignition Contain 3. Contain Spill (Cover Drains) Ignition->Contain Absorb 4. Absorb with Inert Material Contain->Absorb Collect 5. Collect into Waste Container Absorb->Collect Dispose 6. Dispose via Approved Channels Collect->Dispose

References

A Technical Guide to Commercial Methyl Octanoate-d15 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of analytical applications. This guide provides an in-depth overview of commercially available Methyl Octanoate-d15, a deuterated analog of methyl octanoate, focusing on its technical specifications, potential suppliers, and its application as an internal standard in quantitative analysis.

Commercial Supplier Specifications

The selection of a suitable commercial supplier for this compound is critical and should be based on key technical specifications that can impact experimental outcomes. Below is a summary of quantitative data from prominent suppliers.

SupplierProduct NumberCAS NumberMolecular FormulaIsotopic EnrichmentChemical PurityAvailable Quantities
C/D/N Isotopes, Inc. D-70051219798-91-0CD₃(CD₂)₆COOCH₃98 atom % D[1]Not specified0.1 g, 0.25 g[1]
LGC Standards TRC-M3244911219798-91-0C₉D₁₅H₃O₂[2]98 atom % Dmin 98%5 mg, 10 mg, 50 mg

Application in Quantitative Analysis: Use as an Internal Standard

Deuterated compounds like this compound are frequently employed as internal standards in quantitative mass spectrometry-based analyses. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. This is crucial for correcting for sample loss during preparation and for variations in instrument performance, ensuring high-quality, reproducible data.

Experimental Protocol: Quantitative Analysis of Fatty Acids by GC-MS using a Deuterated Internal Standard

This protocol, adapted from a general method for fatty acid analysis, outlines the key steps for using a deuterated fatty acid methyl ester like this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a known quantity of your biological sample (e.g., plasma, tissue homogenate, or cell culture), add a precise amount of this compound solution of a known concentration.

  • Perform a lipid extraction using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).

  • Centrifuge the sample to pellet any solid debris and clearly separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids and the internal standard, into a clean tube.

  • Evaporate the solvent under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a derivatization agent to convert the fatty acids into their more volatile methyl esters. A common and effective reagent is boron trifluoride in methanol (BF₃-methanol).

  • Heat the sample in a sealed vial at a controlled temperature (e.g., 100°C) for a specified time (e.g., 30 minutes) to allow the reaction to proceed to completion.

  • After cooling, add water and a non-polar solvent like hexane to extract the newly formed FAMEs.

  • Vortex and then centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., a cyano-column).

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 240°C. The exact program will need to be optimized for the specific column and analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for your target analytes and for this compound. For deuterated FAMEs, specific m/z values can be selected that do not have interference from the non-deuterated counterparts[3].

    • Full Scan Mode: Can be used for qualitative analysis and to identify unknown fatty acids.

4. Data Analysis:

  • Construct a calibration curve by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the this compound internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Use the resulting linear regression to determine the concentration of the fatty acids in your unknown samples.

Workflow for Supplier Selection

The process of selecting a commercial supplier for a critical reagent like this compound involves several logical steps to ensure the chosen product meets the specific requirements of your research.

Supplier_Selection_Workflow Workflow for Selecting a Commercial Supplier of this compound A Define Research Needs (Purity, Quantity, Isotopic Enrichment) B Identify Potential Suppliers (e.g., C/D/N Isotopes, LGC Standards) A->B C Request Technical Data Sheets & Certificates of Analysis B->C D Compare Quantitative Data (Isotopic Enrichment, Chemical Purity) C->D D->B Does Not Meet Specs G Select Supplier & Procure Material D->G Meets Specs E Evaluate Supplier Reputation & Customer Support F Consider Cost & Availability E->F F->G

Caption: A logical workflow for the selection of a commercial supplier for this compound.

This technical guide provides a foundational understanding of commercially available this compound for researchers. By carefully considering the technical specifications from various suppliers and adapting established analytical protocols, scientists can effectively utilize this deuterated compound in their research and development endeavors.

References

A Technical Guide to the Natural Abundance of Methyl Octanoate Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural isotopic abundance of methyl octanoate (C₉H₁₈O₂), a fatty acid methyl ester (FAME). Understanding the distribution of naturally occurring stable isotopes is crucial for high-precision analytical techniques, particularly in mass spectrometry, where it impacts compound identification, metabolic tracer studies, and quantitative analysis.

Theoretical Isotopic Abundance

All elements in methyl octanoate—carbon, hydrogen, and oxygen—exist in nature as a mixture of stable isotopes.[1][2] The prevalence of these isotopes determines the isotopic distribution of the entire molecule. The most abundant isotopologue of methyl octanoate consists solely of the lightest isotopes (¹²C, ¹H, ¹⁶O). However, the presence of heavier isotopes gives rise to a predictable pattern of isotopologues with greater masses.

The natural abundances of the key stable isotopes are summarized below.

Table 1: Natural Abundance of Stable Isotopes in Methyl Octanoate

ElementIsotopeAtomic Mass (amu)Natural Abundance (%)
Carbon ¹²C12.0000098.9%
¹³C13.003351.1%
Hydrogen ¹H1.00782599.985%
²H (D)2.014100.015%
Oxygen ¹⁶O15.9949199.76%
¹⁷O16.999140.037%
¹⁸O17.999160.204%

Source: Data compiled from established isotopic abundance values.[1][2][3]

Based on these elemental abundances, the theoretical distribution of the primary molecular ions of methyl octanoate (C₉H₁₈O₂) can be calculated. The molecular ion (M) represents the molecule composed entirely of the most abundant isotopes. The M+1 peak arises from molecules containing one heavier isotope (e.g., one ¹³C atom), while the M+2 peak results from molecules with two ¹³C atoms, one ¹⁸O atom, or other combinations.

**Table 2: Calculated Theoretical Isotopic Distribution for Methyl Octanoate (C₉H₁₈O₂) **

IonDescriptionRelative Abundance (%)
M [¹²C₉ ¹H₁₈ ¹⁶O₂]⁺100.00
M+1 Contains one ¹³C or one ²H or one ¹⁷O10.15
M+2 Contains two ¹³C, one ¹⁸O, etc.0.69

Note: The relative abundance is normalized to the most abundant peak (M). The calculation for M+1 is approximately (9 x 1.1%) + (18 x 0.015%) + (2 x 0.037%). The M+2 calculation is more complex, involving combinations of isotopes.

Experimental Determination of Isotopic Abundance

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and standard technique for the analysis of volatile compounds like FAMEs, including methyl octanoate. It allows for the separation of the compound from a mixture and the subsequent analysis of its mass-to-charge ratio, revealing the isotopic distribution.

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with a chromatographic column. As the separated methyl octanoate elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are ionized, typically by electron ionization (EI), which fragments the molecule and creates a positively charged molecular ion (M⁺). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The detector measures the intensity of each ion, producing a mass spectrum that shows the relative abundance of the different isotopologues.

Experimental Protocol: GC-MS Analysis of Methyl Octanoate

This protocol outlines a general methodology for determining the isotopic abundance of methyl octanoate.

1. Sample Preparation and Derivatization:

  • If starting from a lipid extract, fatty acids must be converted to their more volatile methyl ester derivatives.

  • A common method is transmethylation using a reagent like 4% H₂SO₄ in methanol.

  • The sample (e.g., lipid extract) is heated with the reagent (e.g., at 80-85°C for 1 hour).

  • After cooling, the resulting FAMEs (including methyl octanoate) are extracted into an organic solvent like hexane.

  • For pure methyl octanoate, dissolve a known quantity in a suitable solvent (e.g., n-dodecane) to prepare a standard solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Injector: Splitless mode at 220°C.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for FAME analysis.

  • Oven Temperature Program:

    • Initial temperature: 70°C.

    • Ramp 1: Increase to 170°C at 11°C/min.

    • Ramp 2: Increase to 175°C at 0.8°C/min (to separate closely eluting isomers).

    • Ramp 3: Increase to 220°C at 20°C/min, hold for 2.5 minutes.

  • Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 30-330 to identify the compound and its fragments.

3. Data Analysis and Interpretation:

  • Identify the peak corresponding to methyl octanoate by its retention time and mass spectrum.

  • Locate the molecular ion peak (M⁺) for methyl octanoate (nominal mass 158 amu).

  • Measure the relative intensities of the M, M+1, and M+2 peaks from the mass spectrum.

  • Correct the raw data for background noise and any potential interfering ions.

  • Compare the experimental isotopic ratios to the theoretical values in Table 2 to confirm identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS protocol for analyzing the natural isotopic abundance of methyl octanoate.

cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation A Lipid Sample or Pure Standard B Transmethylation (if required) A->B Derivatize C Extraction into Hexane A->C For pure standard B->C D Inject into GC C->D E Chromatographic Separation D->E F Electron Ionization (EI) E->F G Mass Analysis (m/z) F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion (M) H->I J Measure Peak Intensities (M, M+1, M+2) I->J K Calculate Isotopic Ratios J->K

Caption: Workflow for determining isotopic abundance via GC-MS.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl Octanoate-d15 as an Internal Standard in Quantitative Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological and pharmaceutical samples is critical for a wide range of research and development activities, from metabolic studies to quality control of lipid-based drug formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the profiling of fatty acids. However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability and potential sample loss, leading to inaccurate quantification.

To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended. Methyl Octanoate-d15 is a deuterated form of methyl octanoate, a fatty acid methyl ester (FAME). Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring that it behaves similarly throughout the entire analytical procedure, from extraction to ionization in the mass spectrometer. By adding a known amount of this compound to the sample at the initial stage, it serves as a reliable internal reference to correct for variations, thereby enabling highly accurate and precise quantification of other fatty acid methyl esters.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS based fatty acid analysis.

Principle of Internal Standardization

The fundamental principle of using an internal standard (IS) is to add a known quantity of a compound (the IS) to every sample, calibrator, and quality control sample. The IS should be chemically similar to the analytes of interest but distinguishable by the detector. In GC-MS, a stable isotope-labeled standard like this compound is ideal because it co-elutes with the non-labeled analyte but is easily differentiated by its higher mass-to-charge ratio (m/z). The quantification is then based on the ratio of the analyte's response to the IS's response, which corrects for variations in injection volume, and ionization efficiency, and compensates for any sample loss during preparation.

Experimental Workflow

The overall workflow for the quantitative analysis of fatty acids using this compound as an internal standard is depicted below.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue, Cells) is_addition Addition of This compound (IS) sample->is_addition extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) is_addition->extraction derivatization Transesterification to FAMEs (e.g., with BF3-Methanol) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing results Quantitative Results data_processing->results

Experimental workflow for fatty acid analysis.

Experimental Protocols

Preparation of Standard Solutions

a. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of high-purity hexane in a class A volumetric flask. This stock solution should be stored at -20°C.

b. Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane to obtain a working solution of 10 µg/mL. This solution will be used to spike the samples.

c. Calibration Standards: Prepare a mixed stock solution of the fatty acid methyl esters (FAMEs) of interest (e.g., C14:0, C16:0, C18:0, C18:1, etc.) at a concentration of 1 mg/mL each in hexane. Perform serial dilutions of this mixed stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Each calibration standard should be spiked with the working internal standard solution to a final concentration of 1 µg/mL of this compound.

Sample Preparation

The following protocol is a general guideline for the extraction and derivatization of fatty acids from a biological matrix. The specific volumes and concentrations may need to be optimized for different sample types and expected analyte concentrations.

a. Lipid Extraction (Folch Method):

  • To 100 µL of the biological sample (e.g., plasma) in a glass tube with a PTFE-lined cap, add 50 µL of the 10 µg/mL this compound working internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure complete extraction of lipids.

  • Add 0.5 mL of 0.9% (w/v) aqueous NaCl solution to induce phase separation.

  • Vortex for another 30 seconds and then centrifuge at 2,000 x g for 5 minutes.

  • Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new clean glass tube using a Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen at 40°C.

b. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Seal the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-23, DB-WAX, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL (Splitless mode)
Oven ProgramInitial: 100°C, hold for 2 min; Ramp: 10°C/min to 200°C, then 5°C/min to 240°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored IonsSelect characteristic ions for each FAME and for this compound (e.g., m/z 90 for deuterated and m/z 74 for non-deuterated C16/C18 FAMEs)
Transfer Line Temp250°C
Ion Source Temp230°C

Data Presentation and Method Performance

The following tables present representative quantitative data that can be expected from a validated method using this compound as an internal standard.

Table 1: Calibration Curve Data for Common Fatty Acid Methyl Esters
Analyte (FAME)Concentration Range (µg/mL)Correlation Coefficient (r²)
Methyl Myristate (C14:0)0.1 - 50> 0.998
Methyl Palmitate (C16:0)0.1 - 100> 0.999
Methyl Stearate (C18:0)0.1 - 100> 0.999
Methyl Oleate (C18:1)0.1 - 100> 0.998
Methyl Linoleate (C18:2)0.1 - 50> 0.997
Table 2: Recovery and Precision Data
AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)RSD (%) (n=6)
Myristic Acid1098.23.5
Palmitic Acid50101.52.9
Stearic Acid5099.83.1
Oleic Acid5097.54.2
Linoleic Acid1096.84.8
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
Myristic Acid0.030.1
Palmitic Acid0.020.08
Stearic Acid0.030.1
Oleic Acid0.040.12
Linoleic Acid0.050.15

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

quantification_logic cluster_sample In Sample cluster_gcms GC-MS Measurement Analyte Analyte (Unknown Amount) Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS_added Internal Standard (Known Amount) IS_Response IS Peak Area IS_added->IS_Response Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Quantification Determine Analyte Concentration Calibration_Curve->Quantification

Quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids by GC-MS. The protocols and data presented in these application notes demonstrate the effectiveness of this approach in achieving high accuracy, precision, and sensitivity. Proper implementation of this internal standard methodology is crucial for obtaining high-quality, reproducible data in fatty acid research and development. Researchers, scientists, and drug development professionals are encouraged to adapt and validate these methods for their specific applications to ensure the integrity of their quantitative results.

Application Notes and Protocols for Methyl Octanoate-d15 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Use of Methyl Octanoate-d15 as an Internal Standard for Accurate Quantification by LC-MS/MS

The accuracy and precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses are paramount in research and drug development.[1][2] A significant challenge in achieving reliable quantification is the variability introduced during sample preparation and the phenomenon of matrix effects in the mass spectrometer's ion source.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust strategy to mitigate these issues.[1] this compound, a deuterated analog of methyl octanoate, serves as an ideal internal standard for the quantification of medium-chain fatty acids and their esters.

Principle of Stable Isotope Dilution Assay (SIDA)

The core principle behind using this compound lies in its near-identical chemical and physical properties to the unlabeled analyte, methyl octanoate. It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential suppression or enhancement in the MS source. However, due to its mass difference, it is distinguishable by the mass spectrometer. By adding a known amount of this compound to samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if sample loss occurs during preparation or if matrix effects alter the absolute signal intensity.

Advantages of Using this compound:

  • Correction for Matrix Effects: Effectively compensates for signal suppression or enhancement caused by co-eluting matrix components.

  • Improved Precision and Accuracy: Minimizes variability introduced during sample extraction, derivatization (if applicable), and injection.

  • Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample matrices and analytical batches.

Potential Applications:

  • Metabolomics and Lipidomics: Quantification of endogenous medium-chain fatty acids in biological matrices such as plasma, serum, and tissue homogenates.

  • Food and Beverage Analysis: Determination of fatty acid profiles in food products.

  • Environmental Analysis: Measurement of fatty acid methyl esters in environmental samples.

  • Drug Development: As an internal standard in pharmacokinetic studies of drugs that are structurally similar to or are metabolized into medium-chain fatty acids.

Illustrative Experimental Protocol: Quantification of Methyl Octanoate in Human Plasma

This protocol provides a representative method for the quantification of methyl octanoate in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Methyl Octanoate (analyte)

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (K2EDTA)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of methyl octanoate and this compound in methanol.

  • Calibration Standard Working Solutions: Serially dilute the methyl octanoate stock solution with methanol to prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with methanol.

3. Sample Preparation:

  • Thaw human plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (50 ng/mL) to the plasma and vortex briefly.

  • Add 200 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

    • Ionization Source Parameters: Optimize source temperature, gas flows, and spray voltage for the analytes.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Methyl Octanoate: Determine the optimal precursor and product ions (e.g., monitor the [M+H]+ ion).

      • This compound: Determine the corresponding precursor and product ions.

5. Data Analysis and Quantification:

  • Integrate the peak areas for both the methyl octanoate and this compound MRM transitions.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of methyl octanoate in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Illustrative Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,00049,8001.285
100127,00050,2002.530
500635,00049,50012.828
10001,280,00050,10025.549

Table 2: Impact of Internal Standard on Matrix Effect Correction

Sample IDMatrixAnalyte Peak Area (without IS)Calculated Conc. (without IS, ng/mL)IS Peak AreaPeak Area RatioCalculated Conc. (with IS, ng/mL)
QC LowNeat Solution12,60010.050,5000.25010.0
QC LowPlasma Extract8,8207.035,3500.25010.0
QC HighNeat Solution127,500100.050,8002.510100.0
QC HighPlasma Extract89,25070.035,5602.510100.0

This table illustrates a hypothetical 30% ion suppression in the plasma matrix. Without an internal standard, the calculated concentration is erroneously low. With the internal standard, the peak area ratio remains constant, allowing for accurate quantification.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of This compound Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: Workflow for quantitative analysis using an internal standard.

logic_correction cluster_variation Sources of Variation cluster_measurement Measurement cluster_correction Correction Mechanism Prep_Loss Sample Preparation Loss Analyte_Signal Analyte Signal (Variable) Prep_Loss->Analyte_Signal IS_Signal IS Signal (Variable) Prep_Loss->IS_Signal Matrix_Effect MS Ion Suppression/ Enhancement Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Constant Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate_Quant Ratio->Accurate_Quant Accurate Quantification

Caption: How an internal standard corrects for experimental variations.

References

Application Notes and Protocols for Methyl Octanoate-d15 in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Methyl Octanoate-d15 as an internal standard in quantitative lipidomics. The following sections outline the necessary materials, step-by-step procedures for sample preparation, lipid extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), along with representative quantitative data.

Introduction

Accurate quantification of lipids is essential for understanding their roles in health and disease. The complexity of the lipidome and the potential for sample loss during preparation necessitate the use of internal standards. Deuterated lipids, such as this compound, are ideal internal standards as they share similar chemical and physical properties with their non-labeled counterparts, but are distinguishable by mass spectrometry.[1] This allows for correction of variations in extraction efficiency, derivatization yield, and instrument response, leading to more accurate and precise quantification of endogenous lipids.[2] this compound is particularly suited for the analysis of medium-chain fatty acids and can be incorporated into broader lipidomics workflows.

Materials and Reagents

  • This compound (CAS: 1219798-91-0)[1]

  • Biological samples (e.g., plasma, serum, cell pellets, tissue homogenates)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hexane (GC grade)

  • Methyl-tert-butyl ether (MTBE; HPLC grade)

  • Phosphate-buffered saline (PBS)

  • Boron Trifluoride (BF3) in Methanol (14%)

  • Sodium Chloride (NaCl) solution (0.9%)

  • Anhydrous Sodium Sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., DB-225)

Experimental Protocols

The following protocols describe a typical workflow for the quantification of fatty acids in biological samples using this compound as an internal standard.

Preparation of Internal Standard Stock Solution

Prepare a stock solution of this compound in a suitable solvent such as hexane or methanol at a concentration of 1 mg/mL. Store the stock solution at -20°C in a tightly sealed vial. From this stock, prepare working solutions at various concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) for spiking into samples and for the preparation of calibration curves.

Sample Preparation and Lipid Extraction

The choice of extraction method can influence the lipid species recovered. The Methyl-tert-butyl ether (MTBE) method is a common and effective procedure.[3]

Protocol for Lipid Extraction using MTBE:

  • To a 2 mL microcentrifuge tube, add 20 µL of the biological sample (e.g., plasma).

  • Add a known amount of this compound internal standard working solution. The amount should be chosen to be within the calibration range of the instrument and comparable to the expected concentration of the analytes of interest.[4]

  • Add 225 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Add 750 µL of MTBE.

  • Vortex for 10 seconds and then incubate on a shaker for 10 minutes at 4°C.

  • Add 188 µL of PBS to induce phase separation.

  • Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer to a clean glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To improve the volatility of fatty acids for GC-MS analysis, they are converted to their corresponding methyl esters.

Protocol for FAMEs Derivatization:

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Seal the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

GC-MS Analysis

The FAMEs are then analyzed by GC-MS. The following are suggested starting parameters that should be optimized for your specific instrument and application.

ParameterSuggested Value
Gas Chromatograph
ColumnDB-225 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp230°C
Quadrupole Temp150°C
Scan ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)To be determined based on the mass spectra of this compound and target analytes. For non-deuterated Methyl Octanoate, characteristic ions include m/z 74, 87, 115, and 158.

Data Presentation and Quantitative Analysis

Accurate quantification is achieved by constructing a calibration curve using known concentrations of non-labeled fatty acid methyl ester standards spiked with a constant amount of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Disclaimer: The following quantitative data is illustrative and based on typical performance for deuterated internal standards in lipidomics. Actual performance characteristics such as recovery, linearity, LOD, and LOQ should be determined experimentally in your laboratory for your specific matrix and analytical conditions.

Table 1: Illustrative Quantitative Performance of a Lipidomics Assay Using a Deuterated Internal Standard
ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 115%
Table 2: Example Calibration Curve Data
Analyte Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.050.08
0.10.15
0.50.78
1.01.52
5.07.65
10.015.10

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE) cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Add_MeOH Add Methanol Spike->Add_MeOH Add_MTBE Add MTBE Add_MeOH->Add_MTBE Phase_Sep Induce Phase Separation Add_MTBE->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Dry_Down Dry Down Collect_Organic->Dry_Down Add_BF3 Add BF3/Methanol Dry_Down->Add_BF3 Heat Heat at 100°C Add_BF3->Heat Extract_FAMEs Extract FAMEs with Hexane Heat->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data Data Processing & Quantification GCMS->Data G cluster_inputs Inputs cluster_processing Processing cluster_output Output Analyte_Peak Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak Internal Standard (this compound) Peak Area IS_Peak->Ratio Cal_Curve Compare to Calibration Curve Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Samples Using Methyl Octanoate-d15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty acids are fundamental biological molecules that serve as essential energy sources, structural components of cell membranes, and signaling molecules.[1] The precise quantification of fatty acids in various biological matrices, such as plasma, serum, tissues, and cell cultures, is critical for researchers, scientists, and drug development professionals. This analysis provides valuable insights into metabolic pathways, disease pathogenesis, and the efficacy of therapeutic interventions.[2]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[3][4] However, the inherent low volatility and polar nature of free fatty acids make their direct analysis by GC-MS challenging, often resulting in poor chromatographic peak shape and inaccurate quantification.[5] To overcome these limitations, a derivatization step is employed to convert the fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).

For accurate and reproducible quantification, an internal standard is indispensable. The use of a stable isotope-labeled internal standard, such as Methyl Octanoate-d15, is the gold standard for correcting variations that can occur during sample preparation, extraction, and GC-MS analysis. By adding a known amount of the deuterated internal standard to the sample at the initial stage, any subsequent loss of analyte will be mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final quantitative results.

This application note provides a detailed protocol for the quantitative analysis of a broad range of fatty acids in biological samples using this compound as an internal standard, followed by derivatization to FAMEs and analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • Biological Sample: Plasma, serum, homogenized tissue, or cell lysate.

  • This compound Internal Standard Solution: 1 mg/mL in methanol.

  • Fatty Acid Standards: A certified reference mixture of fatty acids and individual standards for calibration curves.

  • Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v).

  • Saline Solution: 0.9% NaCl in ultrapure water.

  • Derivatization Reagent: Boron trifluoride in methanol (14% BF3-MeOH).

  • Organic Solvent: Hexane, GC-MS grade.

  • Drying Agent: Anhydrous sodium sulfate.

  • Glassware: Screw-capped glass tubes (15 mL), conical vials, Pasteur pipettes.

  • Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator.

Sample Preparation and Lipid Extraction
  • To a 15 mL screw-capped glass tube, add 100 µL of the biological sample (e.g., plasma).

  • Add 10 µL of the 1 mg/mL this compound internal standard solution.

  • Add 2 mL of the chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes to ensure complete lipid extraction.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to achieve phase separation.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Tightly cap the tube and heat the mixture at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean conical vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and specificity.

    • Ions to Monitor: Monitor characteristic ions for each FAME and for this compound. For this compound, monitor the molecular ion and key fragment ions that are shifted by +15 m/z compared to the unlabeled Methyl Octanoate.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

Data Presentation

Quantitative data should be summarized in clearly structured tables. The concentration of each fatty acid is determined by constructing a calibration curve. This is achieved by analyzing a series of fatty acid standards of known concentrations, each spiked with the same constant amount of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.

Table 1: Representative Calibration Curve Data for Palmitic Acid (C16:0)
Standard Concentration (µg/mL)Peak Area (Palmitic Acid)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
150,0001,000,0000.05
5250,0001,000,0000.25
10500,0001,000,0000.50
251,250,0001,000,0001.25
502,500,0001,000,0002.50
1005,000,0001,000,0005.00
Table 2: Quantitative Analysis of Fatty Acids in a Human Plasma Sample
Fatty AcidRetention Time (min)Peak Area (Analyte)Peak Area (this compound)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)
Myristic Acid (C14:0)12.5150,000980,0000.1533.1
Palmitic Acid (C16:0)15.21,800,000980,0001.83736.7
Stearic Acid (C18:0)17.8950,000980,0000.96919.4
Oleic Acid (C18:1)18.12,200,000980,0002.24544.9
Linoleic Acid (C18:2)18.51,500,000980,0001.53130.6
Arachidonic Acid (C20:4)21.3300,000980,0000.3066.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Lipid_Extraction Phase_Separation Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Evaporation Evaporation to Dryness Collect_Organic->Evaporation Add_BF3 Add BF3-Methanol Evaporation->Add_BF3 Heating Heat at 100°C Add_BF3->Heating FAME_Extraction FAME Extraction (Hexane) Heating->FAME_Extraction Collect_Hexane Collect Hexane Layer FAME_Extraction->Collect_Hexane Drying Dry with Na2SO4 Collect_Hexane->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 1: Experimental workflow for fatty acid analysis.

fatty_acid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FA Free Fatty Acids (e.g., Octanoate) FFAR Free Fatty Acid Receptor (e.g., GPR84) FA->FFAR G_Protein G-protein Activation FFAR->G_Protein Second_Messenger Second Messenger Modulation G_Protein->Second_Messenger Signaling_Cascade Downstream Signaling Cascade Second_Messenger->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Biological_Response Biological Response (e.g., Inflammation) Gene_Expression->Biological_Response

Figure 2: Fatty acid signaling via G-protein coupled receptors.

References

Application Notes and Protocols for Methyl Octanoate-d15 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sample preparation and analysis of Methyl Octanoate-d15, a deuterated internal standard crucial for the accurate quantification of fatty acids and their metabolites in biological matrices. The following protocols are primarily designed for plasma samples but can be adapted for other biological fluids and tissues.

Introduction

This compound is the deuterated form of methyl octanoate, the methyl ester of octanoic acid (a medium-chain fatty acid). In mass spectrometry-based quantitative analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS), deuterated standards are the gold standard for use as internal standards.[1][2] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. The mass difference allows for their distinct detection by the mass spectrometer, enabling correction for sample loss during preparation and variations in instrument performance.[1] This ensures high accuracy and precision in the final quantitative results.

Analytical Overview

The primary analytical technique for the analysis of this compound, along with other fatty acid methyl esters (FAMEs), is Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The sample preparation workflow typically involves three key steps:

  • Lipid Extraction: Isolation of the total lipid fraction from the biological matrix.

  • Derivatization (Transesterification): Conversion of fatty acids into their more volatile methyl esters (FAMEs).

  • GC-MS Analysis: Separation, identification, and quantification of the target analytes.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Lipids from Plasma

This protocol describes a common method for extracting total lipids from plasma using a chloroform and methanol solvent system, often referred to as the Folch or Bligh-Dyer method.

Materials:

  • Plasma sample

  • This compound internal standard solution (of known concentration)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of the this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to achieve phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes boron trifluoride (BF3) in methanol for the efficient conversion of fatty acids in the lipid extract to their corresponding FAMEs.

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Seal the tube tightly and heat at 60-100°C for 15-30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 1500 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to an autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer is used for the analysis.

Typical GC-MS Conditions:

ParameterSetting
GC Column A polar capillary column such as DB-23 or SP-2560 is commonly used for FAME separation.
Injector Split/splitless inlet, operated in splitless mode.
Carrier Gas Helium at a constant flow rate.
Oven Program A temperature gradient is used to separate the FAMEs. For example, start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM) is recommended for accurate quantification.
Monitored Ions The specific ions for this compound and the target analyte(s) should be determined by analyzing the mass spectrum of each compound. For deuterated standards, the molecular ion and characteristic fragment ions will have a higher mass-to-charge ratio (m/z) compared to the non-deuterated analyte.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a structured table. The concentration of the target analyte is determined by creating a calibration curve using known concentrations of the analyte standard and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.

Table 1: Example Quantitative Performance Data for FAME Analysis using a Deuterated Internal Standard

Performance MetricMethyl-d3 Laurate (Deuterated)Methyl Heptadecanoate (C17:0)
Linearity (R²) >0.99 (Inferred for d-FAMEs)>0.99
Recovery (%) Typically 80-110%82-109.9%
Precision (RSD%) <15% (Inferred for d-FAMEs)2.77-5.82% (Intra-day)

Visualizations

The following diagrams illustrate the experimental workflow and the core chemical reaction.

G cluster_0 Sample Preparation cluster_1 Analysis start Plasma Sample add_is Add this compound Internal Standard start->add_is extraction Liquid-Liquid Extraction (Chloroform/Methanol) add_is->extraction dry_down_1 Evaporate to Dryness extraction->dry_down_1 derivatization Derivatization (BF3 in Methanol) dry_down_1->derivatization extraction_2 Hexane Extraction of FAMEs derivatization->extraction_2 final_sample FAMEs in Hexane extraction_2->final_sample gcms GC-MS Analysis final_sample->gcms data Data Processing and Quantification gcms->data

References

Application Notes and Protocols: Methyl Octanoate-d15 for Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, precise and accurate quantification of metabolites is paramount for understanding complex biological systems, identifying novel biomarkers, and accelerating drug development. Fatty acids, as key players in cellular metabolism and signaling, are of particular interest. Methyl Octanoate-d15, a deuterated stable isotope-labeled internal standard, serves as an invaluable tool for the accurate quantification of its unlabeled counterpart, methyl octanoate, and by extension, octanoic acid in various biological matrices. Its near-identical chemical and physical properties to the endogenous analyte ensure that it effectively accounts for variations in sample preparation and instrument response, thereby minimizing experimental error and enhancing data reliability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics research, with a focus on gas chromatography-mass spectrometry (GC-MS) based methods.

Quantitative Data

Accurate quantification in mass spectrometry-based metabolomics is achieved by comparing the instrument response of the endogenous analyte to that of a known concentration of a co-eluting, stable isotope-labeled internal standard.[1] this compound is an ideal internal standard for the quantification of methyl octanoate.

Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the analysis of Methyl Octanoate and its deuterated internal standard, this compound, after derivatization. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

ParameterMethyl Octanoate (Analyte)This compound (Internal Standard)Rationale
Chemical Formula C₉H₁₈O₂C₉H₃D₁₅O₂Deuterium labeling increases the mass of the molecule.
Molecular Weight 158.24 g/mol 173.33 g/mol The mass difference allows for distinct detection by the mass spectrometer.
Parent Ion (M+) (m/z) 158173The molecular ion is often observed in the mass spectrum of FAMEs.
Key Fragment Ion (m/z) 74 (McLafferty)74 (McLafferty)The McLafferty rearrangement product is a characteristic fragment for many FAMEs.[2][3][4]
Other Fragment Ions (m/z) 87, 101, 127102, 116, 142Fragmentation patterns are similar, with mass shifts corresponding to deuterated fragments.
SIM Ions (m/z) 158, 87, 74173, 102Selected Ion Monitoring (SIM) enhances sensitivity by focusing on specific ions.
Proposed MRM Transition 158 → 87173 → 102Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

Note: The exact fragmentation pattern and ion abundances can vary depending on the specific instrumentation and analytical conditions. It is recommended to perform an initial infusion or injection of the standards to confirm the optimal precursor and product ions for MRM analysis on the user's instrument.

Representative Method Performance

The following table presents typical performance characteristics for the quantification of fatty acid methyl esters (FAMEs) using GC-MS with a deuterated internal standard. These values are representative and should be validated for each specific application and instrument.

ParameterTypical RangeReference
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

The following is a detailed protocol for the extraction, derivatization, and quantification of octanoic acid from plasma samples using this compound as an internal standard.

Materials and Reagents
  • This compound

  • Methyl Octanoate (for calibration curve)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Sulfuric acid (H₂SO₄) or Boron trifluoride-methanol (BF₃-methanol) solution (14%)

  • Sodium chloride (NaCl) solution (0.9% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass test tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or water bath

  • GC-MS system

Experimental Workflow

G Experimental Workflow for Fatty Acid Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Lipid Extract under Nitrogen Extraction->Drydown Esterification Esterification to FAMEs (e.g., with BF3-Methanol) Drydown->Esterification FAME_Extraction Extract FAMEs into Hexane Esterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

A high-level overview of the fatty acid analysis workflow.
Step-by-Step Protocol

1. Sample Preparation and Lipid Extraction (Folch Method)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass test tube.

  • Dry the lipid extract to completeness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.

  • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water to the tube.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane to a final volume of approximately 100 µL for GC-MS analysis.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions (Representative)

    • Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column suitable for FAME analysis).
    • Injector Temperature: 250°C.
    • Injection Volume: 1 µL.
    • Injection Mode: Splitless.
    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions (Representative)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Source Temperature: 230°C.
    • Quadrupole Temperature: 150°C.
    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
    • SIM Ions: Monitor m/z 158 and 74 for Methyl Octanoate and m/z 173 and 102 for this compound.
    • MRM Transition: Monitor 158 → 87 for Methyl Octanoate and 173 → 102 for this compound.

4. Data Analysis and Quantification

  • Integrate the peak areas for the selected ions of both the endogenous Methyl Octanoate and the internal standard this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Prepare a calibration curve by analyzing a series of standards with known concentrations of Methyl Octanoate and a constant concentration of this compound.

  • Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte standards.

  • Determine the concentration of Methyl Octanoate in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Metabolic Pathway Context

Octanoic acid, a medium-chain fatty acid, is primarily metabolized through mitochondrial beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

G Mitochondrial Beta-Oxidation of Octanoyl-CoA cluster_pathway Beta-Oxidation Spiral cluster_tca Citric Acid Cycle cluster_next Further Oxidation OctanoylCoA Octanoyl-CoA (C8) EnoylCoA trans-Δ²-Octenoyl-CoA OctanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD → FADH₂) HydroxyacylCoA L-β-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (+ H₂O) KetoacylCoA β-Ketooctanoyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH + H⁺) HexanoylCoA Hexanoyl-CoA (C6) KetoacylCoA->HexanoylCoA β-Ketoacyl-CoA Thiolase (+ CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA NextCycle Repeats 2 more cycles HexanoylCoA->NextCycle TCA Energy Production (ATP) AcetylCoA->TCA

The catabolic pathway of octanoyl-CoA via beta-oxidation.

Conclusion

This compound is a critical tool for researchers requiring high-quality, reproducible quantitative data on octanoic acid in metabolomics studies. The use of this stable isotope-labeled internal standard, in conjunction with the detailed protocols provided, allows for the correction of analytical variability, leading to more accurate and reliable biological insights. Proper method validation is essential to ensure the performance characteristics meet the specific requirements of the research application.

References

Determining the Concentration of Methyl Octanoate-d15 for Accurate Quantification in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

[Application Note & Protocol]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the accurate determination of Methyl Octanoate-d15 concentration, a crucial deuterated internal standard for quantitative mass spectrometry-based assays. The protocol outlines the preparation of calibration standards, sample preparation procedures, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it includes representative data and a workflow diagram to ensure precise and reproducible results in research and drug development settings.

Introduction

Methyl octanoate is a fatty acid methyl ester (FAME) found in various biological and commercial systems.[1][2] Its deuterated isotopologue, this compound, serves as an ideal internal standard (IS) for quantitative analysis.[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar extraction, derivatization, and ionization efficiencies, thereby correcting for variations during sample processing and analysis.[3][4] Accurate quantification of fatty acids is critical in numerous research areas, including metabolism studies, biomarker discovery, and drug development. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantification of methyl octanoate and other fatty acid methyl esters.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of fatty acid methyl esters using this compound as an internal standard.

Materials and Reagents
  • Methyl Octanoate (≥99.8% purity)

  • This compound (≥98% isotopic purity)

  • Methanol (GC grade)

  • Chloroform (HPLC grade)

  • Hexane (GC grade)

  • Sodium Chloride (NaCl)

  • Boron trifluoride-methanol solution (14% BF3 in MeOH) or Methanolic HCl

  • Sodium sulfate (anhydrous)

  • High-purity water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes and tips (calibrated)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Preparation of Stock and Working Solutions

2.2.1. Methyl Octanoate Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl octanoate and dissolve it in hexane in a 10 mL volumetric flask.

2.2.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in hexane in a 10 mL volumetric flask.

2.2.3. Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Methyl Octanoate stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2.2.4. Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with hexane to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization

The following protocol describes the extraction of total fatty acids from a biological matrix (e.g., plasma, tissue homogenate) and their subsequent derivatization to fatty acid methyl esters.

  • Sample Aliquoting: To a glass test tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate).

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 10 µg/mL this compound internal standard working solution to each sample, calibration standard, and quality control sample.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully transfer the lower organic layer (containing lipids) to a clean glass tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

    • Seal the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of high-purity water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS conditions for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 70°C, hold for 1 min, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, hold for 2.5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Methyl Octanoatem/z 74, 87, 158
This compoundm/z 89, 173

Data Presentation and Analysis

Calibration Curve Construction

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Methyl Octanoate) to the peak area of the internal standard (this compound) against the known concentration of the calibration standards.

Table 1: Example Calibration Curve Data

Standard Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,5431,523,4560.050
1.0153,0981,515,6780.101
5.0768,9871,530,9870.502
10.01,543,2101,525,8761.011
25.03,876,5431,532,1092.530
50.07,789,0121,540,9875.054
100.015,678,9011,535,76510.209

A linear regression analysis of the calibration curve should yield a correlation coefficient (R²) of >0.99 for accurate quantification.

Quantification of Unknown Samples

The concentration of methyl octanoate in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression equation of the calibration curve.

Table 2: Example Quantification of Unknown Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Unknown 1987,6541,528,9010.6466.32
Unknown 22,456,7891,531,2341.60415.71
Unknown 3456,7891,529,8760.2982.91

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of fatty acids using this compound as an internal standard.

experimental_workflow sample Biological Sample (Plasma, Tissue, etc.) spike Spike with This compound (IS) sample->spike extract Lipid Extraction (Folch Method) spike->extract derivatize Derivatization (BF3-Methanol) extract->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Acquisition (Peak Areas) gcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio quantify Quantification via Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Experimental workflow for fatty acid quantification.

Quantification Logic

The following diagram illustrates the logical relationship for quantification using an internal standard.

quantification_logic cluster_standards Calibration Standards cluster_unknown Unknown Sample std_conc Known Analyte Concentration std_ratio Calculate Peak Area Ratio (Analyte/IS) std_conc->std_ratio std_is Constant IS Concentration std_is->std_ratio cal_curve Generate Calibration Curve (Linear Regression) std_ratio->cal_curve unk_is Constant IS Concentration unk_ratio Calculate Peak Area Ratio (Analyte/IS) unk_is->unk_ratio final_conc Determine Unknown Concentration unk_ratio->final_conc cal_curve->final_conc

Caption: Logic for internal standard-based quantification.

References

Application Notes and Protocols: Methyl Octanoate-d15 in Food and Beverage Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl Octanoate-d15 as an internal standard in the quantitative analysis of volatile and semi-volatile compounds in food and beverage matrices. The primary analytical technique discussed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), utilizing the principle of Stable Isotope Dilution Assay (SIDA).

Introduction

Methyl octanoate is a fatty acid methyl ester that contributes to the characteristic fruity and wine-like aroma of various foods and beverages, including beer, wine, and fruit juices.[1][2] Accurate quantification of such flavor compounds is crucial for quality control, product development, and authenticity assessment. Stable Isotope Dilution Assay (SIDA) is a highly accurate and precise method for quantifying analytes in complex matrices.[3][4] This technique involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample as an internal standard. Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in extraction efficiency and instrument response.[5]

This compound is an ideal internal standard for the quantification of methyl octanoate and other similar medium-chain fatty acid esters in food and beverage products. Its use in conjunction with GC-MS allows for selective and sensitive detection.

Analytical Principle: Stable Isotope Dilution Assay (SIDA) Workflow

The core of this analytical approach is the addition of a known quantity of this compound to the sample at the beginning of the workflow. The ratio of the unlabeled analyte to the labeled internal standard is then measured by GC-MS. This ratio is used to calculate the concentration of the native analyte in the original sample.

SIDA_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Food/Beverage Sample Spike Spike with known amount of This compound Sample->Spike Equilibrate Equilibration Spike->Equilibrate HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Equilibrate->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quantification Quantification based on Analyte/IS Ratio GC_MS->Quantification Result Analyte Concentration Quantification->Result

Caption: General workflow for Stable Isotope Dilution Assay (SIDA).

Experimental Protocols

Protocol 1: Quantification of Methyl Octanoate in Beer using HS-SPME-GC-MS

This protocol is designed for the quantitative analysis of methyl octanoate and other volatile esters in beer.

1. Materials and Reagents

  • Methyl Octanoate (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility analytes.

2. Preparation of Standards

  • Stock Solutions: Prepare individual stock solutions of Methyl Octanoate and this compound in methanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards in a model beer solution (e.g., 5% ethanol in deionized water) by spiking with the Methyl Octanoate stock solution to achieve concentrations ranging from 1 to 200 µg/L. A fixed amount of this compound stock solution is added to each calibration standard to a final concentration of 50 µg/L.

3. Sample Preparation

  • Degas the beer sample by sonication for 10 minutes.

  • Place 5 mL of the degassed beer into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Spike the sample with the this compound internal standard solution to a final concentration of 50 µg/L.

  • Immediately seal the vial with a magnetic screw cap.

4. HS-SPME Parameters

  • Incubation Temperature: 40°C

  • Incubation Time: 15 minutes

  • Extraction Time: 30 minutes

  • Agitation: 250 rpm

5. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 240°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Methyl Octanoate (Analyte): m/z 74, 87, 158

    • This compound (Internal Standard): m/z 77, 90, 173

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the peak area ratio of the analyte to the internal standard in the beer samples.

  • Calculate the concentration of methyl octanoate in the beer samples using the calibration curve.

Protocol 2: Analysis of Volatile Esters in Fruit Juice using Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is suitable for the analysis of a broader range of esters, including methyl octanoate, in fruit juice.

1. Materials and Reagents

  • Methyl Octanoate (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Sodium Sulfate (anhydrous)

  • Centrifuge tubes (50 mL)

2. Preparation of Standards

  • Prepare stock and calibration standards as described in Protocol 1, using a model juice matrix (e.g., 10% sucrose solution in deionized water).

3. Sample Preparation

  • Centrifuge the fruit juice sample at 5000 rpm for 10 minutes to remove pulp.

  • Transfer 10 mL of the supernatant to a 50 mL centrifuge tube.

  • Spike the sample with the this compound internal standard solution to a final concentration of 50 µg/L.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Parameters

  • Use the same GC-MS parameters as described in Protocol 1.

5. Data Analysis

  • Follow the data analysis procedure outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of volatile esters in food and beverage matrices using SIDA with GC-MS. While specific data for this compound is limited, the presented values are representative of the expected performance for this type of analysis.

Table 1: Method Validation Parameters for Ester Analysis in Beer and Wine

ParameterTypical ValueReference
Linearity (R²) 0.995 - 1.000
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 10%
Recovery 90 - 110%

Table 2: Typical Concentration Ranges of Methyl and Ethyl Octanoate in Beverages

BeverageAnalyteConcentration RangeReference
Beer Ethyl Octanoate100 - 1,000 ppm
Wine Ethyl Octanoate~200 ppm
Fruit Juice (Grape) Methyl OctanoateIdentified, not quantified
Brandy/Cognac Ethyl Octanoateup to 3,000 ppm

Logical Relationships and Workflows

Diagram 1: HS-SPME-GC-MS Analytical Workflow

This diagram illustrates the sequential steps involved in the analysis of volatile compounds using HS-SPME-GC-MS.

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Sample 1. Degas Beer Sample Vial 2. Aliquot to Vial Sample->Vial Salt 3. Add NaCl Vial->Salt IS_Spike 4. Spike with this compound Salt->IS_Spike Seal 5. Seal Vial IS_Spike->Seal Incubate 6. Incubate and Equilibrate Seal->Incubate Extract 7. Expose SPME Fiber Incubate->Extract Desorb 8. Desorb in GC Inlet Extract->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometric Detection (SIM) Separate->Detect

Caption: HS-SPME-GC-MS workflow for beer volatile analysis.

Diagram 2: Calibration and Quantification Logic

This diagram outlines the logical flow for calibrating the instrument and quantifying the analyte in an unknown sample.

Quantification_Logic Cal_Standards Calibration Standards Known Analyte Concentrations + Constant IS Concentration GC_MS_Analysis GC-MS Analysis Cal_Standards->GC_MS_Analysis Unknown_Sample Unknown Sample Unknown Analyte Concentration + Constant IS Concentration Unknown_Sample->GC_MS_Analysis Cal_Ratios Peak Area Ratios Analyte / Internal Standard GC_MS_Analysis->Cal_Ratios Sample_Ratio Peak Area Ratio Analyte / Internal Standard GC_MS_Analysis->Sample_Ratio Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Cal_Ratios->Calibration_Curve Quantify Calculate Concentration in Unknown Sample Sample_Ratio->Quantify Calibration_Curve->Quantify

Caption: Logic for quantification using an internal standard.

References

Application Note: Quantitative Analysis of Volatile Organic Compounds in Environmental Samples Using Methyl Octanoate-d15 by Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of volatile and semi-volatile organic compounds (VOCs and SVOCs) in environmental matrices, such as water and soil. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope dilution strategy using Methyl Octanoate-d15 as an internal standard. This methodology provides high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis. The detailed protocols for sample preparation, instrument calibration, and data analysis are provided for researchers in environmental monitoring and related fields.

Introduction

The monitoring of VOCs and SVOCs in the environment is critical due to their potential toxicity and impact on ecosystems and human health. Many of these compounds, including fatty acid methyl esters (FAMEs), are byproducts of industrial processes or biological activity. Accurate quantification of these analytes in complex matrices like water and soil presents analytical challenges, including matrix interference and analyte loss during sample preparation.

Isotope dilution mass spectrometry (IDMS) is a powerful technique that addresses these challenges. By spiking a known amount of a stable isotope-labeled analog of the target analyte into the sample at the beginning of the analytical process, variations in extraction efficiency and instrument response can be effectively normalized. This compound is an ideal internal standard for the analysis of FAMEs and other structurally similar volatile compounds due to its chemical similarity to the target analytes and its distinct mass spectrometric signature. This application note provides a comprehensive protocol for the use of this compound in environmental analysis.

Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to the sample. This "spiked" sample is then subjected to extraction and analysis. The native analyte and the labeled standard are assumed to behave identically during these steps. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated, even if significant analyte loss occurs.

cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_result Result Analyte Native Analyte (Unknown Amount) Spike Spike Sample with Internal Standard Analyte->Spike IS This compound (Known Amount) IS->Spike Preparation Sample Preparation (Extraction, Cleanup) Spike->Preparation Analysis GC-MS Analysis Preparation->Analysis Ratio Measure Ratio of Native Analyte to d15-Standard Analysis->Ratio Quantification Calculate Original Analyte Concentration Ratio->Quantification

Figure 1: Principle of Isotope Dilution using this compound.

Experimental Protocols

Sample Preparation: Water Matrix (Purge and Trap)

This protocol is adapted from general principles outlined in EPA methods for volatile organic analysis.[1]

  • Sample Collection: Collect water samples in 40 mL glass vials with Teflon-lined septa. Ensure no headspace is present.

  • Preservation: If necessary, preserve the sample by adding a reducing agent (e.g., ascorbic acid) to quench residual chlorine and acidifying to pH < 2 with hydrochloric acid.

  • Spiking: Prior to analysis, introduce a known quantity of this compound internal standard solution (in methanol) into the sample vial using a microliter syringe. A typical spiking concentration is 10 µg/L.

  • Purge and Trap:

    • Place the vial in the autosampler of a purge and trap concentrator.

    • Purge the sample with an inert gas (e.g., helium) at a defined flow rate for a specific time (e.g., 11 minutes).

    • The purged volatile compounds are trapped on a sorbent trap.

    • After purging, the trap is rapidly heated to desorb the analytes onto the GC column.

Sample Preparation: Soil and Sediment Matrix (Solvent Extraction)

This protocol is based on general methods for extracting semi-volatile compounds from solid matrices.[2]

  • Sample Collection and Storage: Collect soil or sediment samples in glass jars with Teflon-lined lids and store at 4°C.

  • Homogenization: Homogenize the sample prior to subsampling.

  • Spiking: Weigh a subsample (e.g., 5-10 g) into a centrifuge tube. Spike with a known amount of this compound internal standard solution.

  • Extraction:

    • Add a suitable solvent (e.g., dichloromethane or a mixture of acetone and hexane).

    • Extract the sample using sonication or shaking for a defined period.

    • Centrifuge the sample to separate the solvent from the solid matrix.

    • Collect the supernatant. Repeat the extraction process on the solid residue and combine the supernatants.

  • Concentration: Concentrate the extracted solvent to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramInitial temp 40°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (Analyte)To be determined based on target analyte
Qualifier Ion(s) (Analyte)To be determined based on target analyte
Quantifier Ion (this compound)m/z 90
Qualifier Ion (this compound)m/z 62

Data Presentation

The following table presents representative performance data for the analysis of a hypothetical target analyte (e.g., Methyl Decanoate) using this compound as an internal standard. This data is synthesized from typical performance characteristics of similar environmental analyses.

ParameterWater MatrixSoil Matrix
Limit of Detection (LOD) 0.1 µg/L1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/L5 µg/kg
Linear Range 0.5 - 100 µg/L5 - 500 µg/kg
Correlation Coefficient (r²) > 0.995> 0.995
Average Recovery (%) 95 - 105%90 - 110%
Relative Standard Deviation (RSD) < 10%< 15%

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_reporting Reporting Sample Collect Environmental Sample (Water/Soil) Spike Spike with This compound Sample->Spike Extract Extraction (Purge & Trap or Solvent) Spike->Extract GCMS GC-MS Analysis Extract->GCMS Detect Detect Native Analyte and d15-Internal Standard GCMS->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Report Final Report Quantify->Report

Figure 2: General workflow for environmental analysis using this compound.

Conclusion

The use of this compound as an internal standard for isotope dilution GC-MS analysis provides a highly accurate, precise, and reliable method for the quantification of volatile and semi-volatile organic compounds in complex environmental matrices. The detailed protocols and performance characteristics presented in this application note serve as a valuable resource for researchers and scientists in environmental monitoring and analytical chemistry. The described workflow can be adapted for a wide range of target analytes with appropriate validation.

References

Application Notes and Protocols: The Role of Methyl Octanoate-d15 in Biodiesel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Methyl Octanoate-d15 as an internal standard in the analysis of biodiesel. The following sections outline its application, relevant experimental protocols, and data presentation, offering a comprehensive guide for researchers in the field.

Introduction to Biodiesel and FAME Analysis

Biodiesel is a renewable and biodegradable fuel primarily composed of fatty acid methyl esters (FAMEs). It is produced through the transesterification of vegetable oils or animal fats. The quality and performance characteristics of biodiesel are significantly influenced by its FAME composition. Therefore, accurate and reliable analytical methods are crucial for quality control and research purposes.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the qualitative and quantitative analysis of FAMEs in biodiesel. To ensure accuracy and precision, an internal standard is often employed to correct for variations in sample preparation and instrument response. This compound, a deuterated form of methyl octanoate, serves as an excellent internal standard for this purpose due to its chemical similarity to the FAMEs being analyzed and its distinct mass, which prevents interference with the target analytes.

Application of this compound in Biodiesel Analysis

The primary application of this compound in biodiesel research is as an internal standard for the quantification of FAMEs by GC-MS.[1] Its deuteration provides a mass shift that allows for clear differentiation from the non-deuterated FAMEs present in the biodiesel sample, while its chemical properties ensure it behaves similarly during extraction and analysis.

Key Advantages of Using this compound:

  • Accuracy: Corrects for sample loss during preparation and injection volume variations.

  • Precision: Improves the reproducibility of the analytical method.

  • Inertness: Chemically similar to the FAMEs of interest, ensuring it does not interfere with the analysis.

  • Mass Separation: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) that is easily resolved from other FAMEs in the mass spectrometer.

Experimental Protocols

Biodiesel Production via Transesterification

A common method for producing biodiesel is through the transesterification of triglycerides.[2]

Materials:

  • Vegetable oil or animal fat

  • Methanol

  • Catalyst (e.g., sodium hydroxide or potassium hydroxide)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Heating and stirring apparatus

Protocol:

  • Preparation: Ensure all glassware is clean and dry.

  • Catalyst Solution: Prepare a solution of the catalyst in methanol.

  • Reaction: Heat the oil to a specified temperature (e.g., 60°C) with stirring. Add the catalyst-methanol solution to the heated oil.

  • Mixing: Continue to stir the mixture vigorously for a set period (e.g., 1-2 hours) to ensure complete reaction.

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: a lower glycerol layer and an upper biodiesel (FAME) layer.

  • Washing: Carefully drain the glycerol layer. Wash the biodiesel layer with warm distilled water to remove any residual catalyst, soap, and methanol. Repeat the washing step until the wash water is neutral.

  • Drying: Dry the washed biodiesel using anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the dried biodiesel to remove the sodium sulfate. The resulting clear liquid is the purified biodiesel.

Transesterification_Workflow cluster_reactants Reactants cluster_process Process cluster_separation Separation & Purification cluster_products Products Triglyceride Triglyceride (Oil/Fat) Reaction Transesterification (Heating & Stirring) Triglyceride->Reaction Methanol Methanol Methanol->Reaction Catalyst Catalyst (e.g., NaOH) Catalyst->Reaction Settling Phase Separation Reaction->Settling Washing Washing Settling->Washing Glycerol Glycerol Settling->Glycerol Drying Drying Washing->Drying Biodiesel Biodiesel (FAMEs) Drying->Biodiesel

Sample Preparation for GC-MS Analysis

Accurate sample preparation is critical for reliable quantification of FAMEs.

Materials:

  • Biodiesel sample

  • This compound internal standard solution (of known concentration)

  • Solvent (e.g., hexane or heptane)[3]

  • Vortex mixer

  • Autosampler vials

Protocol:

  • Internal Standard Spiking: Accurately weigh a known amount of the biodiesel sample into a vial.

  • Add a precise volume of the this compound internal standard solution to the biodiesel sample.

  • Dilution: Dilute the spiked sample with a suitable solvent (e.g., hexane) to a final volume. The dilution factor should be chosen to bring the analyte concentrations within the calibration range of the instrument.[1]

  • Homogenization: Vortex the mixture thoroughly to ensure homogeneity.

  • Transfer: Transfer an aliquot of the prepared sample into an autosampler vial for GC-MS analysis.

Sample_Preparation_Workflow cluster_start Starting Materials cluster_steps Preparation Steps cluster_final Final Sample Biodiesel Biodiesel Sample Weigh Weigh Biodiesel Biodiesel->Weigh IS This compound Internal Standard Spike Add Internal Standard IS->Spike Solvent Solvent (Hexane) Dilute Dilute with Solvent Solvent->Dilute Weigh->Spike Spike->Dilute Vortex Vortex to Mix Dilute->Vortex GC_Vial Sample for GC-MS Vortex->GC_Vial

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. Instrument conditions may need to be optimized for specific applications and equipment.

Table 1: Typical GC-MS Parameters for FAME Analysis

ParameterValue
Gas Chromatograph
ColumnCapillary column suitable for FAME analysis (e.g., DB-23, HP-88)
Carrier GasHelium
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratioe.g., 20:1 to 50:1[3]
Oven ProgramInitial temp: 100 °C, hold for 1 min; Ramp: 10 °C/min to 240 °C; Hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Scan Rangem/z 50-550

Data Analysis and Quantification

Quantification is performed by comparing the peak area of each FAME analyte to the peak area of the this compound internal standard.

Calculation:

The concentration of each FAME is calculated using the following formula:

Concentration of FAME = (Area of FAME / Area of IS) * (Concentration of IS / Response Factor)

Where:

  • Area of FAME is the integrated peak area of the specific FAME.

  • Area of IS is the integrated peak area of this compound.

  • Concentration of IS is the known concentration of the internal standard added to the sample.

  • Response Factor is determined by analyzing a standard mixture containing known concentrations of the FAMEs and the internal standard.

Table 2: Example Quantification Data

FAME AnalyteRetention Time (min)Peak Area (Analyte)Peak Area (IS)Calculated Concentration (mg/mL)
Methyl Palmitate (C16:0)15.21,250,0001,500,0008.33
Methyl Stearate (C18:0)17.1850,0001,500,0005.67
Methyl Oleate (C18:1)17.32,100,0001,500,00014.00
Methyl Linoleate (C18:2)17.51,800,0001,500,00012.00

Note: The calculated concentrations are for illustrative purposes and assume a response factor of 1 and an internal standard concentration of 10 mg/mL.

Data_Analysis_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output Chromatogram GC-MS Chromatogram Integration Peak Integration Chromatogram->Integration IS_Conc Known IS Concentration Calculation Apply Quantification Formula IS_Conc->Calculation RF Response Factors RF->Calculation Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Ratio->Calculation FAME_Conc FAME Concentrations Calculation->FAME_Conc

Conclusion

This compound is a valuable tool in biodiesel research, enabling accurate and precise quantification of FAMEs. The protocols outlined in these application notes provide a robust framework for the analysis of biodiesel, from production to final quality assessment. By employing a deuterated internal standard like this compound, researchers can ensure the reliability and validity of their analytical data, which is essential for the development and standardization of biodiesel fuels.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Methyl Octanoate-d15. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges leading to low recovery of this deuterated internal standard during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

A1: Low recovery of this compound, a volatile fatty acid methyl ester (FAME), can stem from several factors throughout the analytical process. The most frequent culprits include:

  • Evaporative Losses: Due to its high volatility, this compound can be lost during sample preparation steps such as solvent evaporation (e.g., under a nitrogen stream) or prolonged exposure to ambient temperatures.

  • Incomplete Derivatization: The conversion of the parent fatty acid to its methyl ester may be incomplete, leading to lower than expected levels of this compound.

  • Extraction Inefficiency: The choice of extraction solvent and the partitioning of the analyte between aqueous and organic phases can significantly impact recovery.

  • Matrix Effects: Components within the sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.[1][2]

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or irreversible adsorption onto the GC column or inlet liner can all contribute to low recovery.[3]

  • Standard Purity and Stability: Degradation of the internal standard over time or the presence of impurities can lead to inaccurate quantification.

Q2: Can the choice of derivatization agent affect the recovery of this compound?

A2: Absolutely. The efficiency of the methylation reaction is critical for accurate quantification.[4] Common derivatization reagents for fatty acids include:

  • Boron trifluoride-methanol (BF3-methanol): A widely used and effective reagent, but requires heating, which can lead to the loss of volatile FAMEs like this compound if not performed in a sealed vial.[5]

  • Methanolic HCl: Similar to BF3-methanol, it is an acid-catalyzed reaction that typically requires heat.

  • Base-catalyzed transesterification (e.g., sodium methoxide): This method is rapid and occurs at room temperature, which can be advantageous for volatile compounds. However, it is not suitable for converting free fatty acids to FAMEs.

  • (Trimethylsilyl)diazomethane (TMS-DM): A powerful methylation agent that reacts quickly at room temperature, but it is toxic and requires careful handling.

The choice of reagent and reaction conditions (temperature, time) must be optimized to ensure complete derivatization without significant loss of the volatile analyte.

Q3: How do I minimize evaporative losses of this compound during sample preparation?

A3: Minimizing evaporative losses is crucial for this volatile compound. Here are some key strategies:

  • Avoid High Temperatures: Whenever possible, perform extraction and solvent evaporation steps at low temperatures.

  • Use a Gentle Stream of Nitrogen: If using a nitrogen evaporator, use a gentle stream and monitor the sample closely to avoid blowing away the analyte.

  • Keep Vials Capped: Ensure that sample vials are tightly sealed at all times, especially during heating or vortexing steps.

  • Minimize Headspace: Use vials that are appropriately sized for your sample volume to reduce the headspace where the volatile compound can accumulate.

  • Work Efficiently: Minimize the time samples are exposed to the open air.

Q4: What are "differential matrix effects" and how can they affect my results?

A4: Differential matrix effects occur when the analyte and its deuterated internal standard experience different degrees of ion suppression or enhancement from components in the sample matrix. Even though deuterated standards are chemically similar to the analyte, they can sometimes exhibit slight differences in chromatographic retention time. If the analyte and internal standard elute at points with varying matrix interference, the ratio of their signals will not accurately reflect the true concentration of the analyte, leading to inaccurate quantification.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low recovery of this compound.

Guide 1: Systematic Investigation of Low Recovery

This guide follows a logical workflow to pinpoint the source of the problem.

Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow start Low Recovery of This compound Observed prep_check Step 1: Evaluate Sample Preparation Procedure start->prep_check deriv_check Step 2: Assess Derivatization Efficiency prep_check->deriv_check Preparation OK sub_prep1 Check for Evaporative Losses (Volatility) prep_check->sub_prep1 sub_prep2 Verify Extraction Protocol prep_check->sub_prep2 gcms_check Step 3: Investigate GC-MS Performance deriv_check->gcms_check Derivatization OK sub_deriv1 Optimize Reaction Conditions (Time, Temp) deriv_check->sub_deriv1 sub_deriv2 Check Reagent Quality deriv_check->sub_deriv2 matrix_check Step 4: Evaluate Matrix Effects gcms_check->matrix_check GC-MS OK sub_gcms1 Inspect Inlet Liner and Column gcms_check->sub_gcms1 sub_gcms2 Optimize GC Method (Temperatures, Flow Rate) gcms_check->sub_gcms2 solution Problem Resolved matrix_check->solution Matrix Effects Accounted For sub_matrix1 Perform Post-Extraction Spike Experiment matrix_check->sub_matrix1

Caption: A step-by-step workflow to troubleshoot low recovery of this compound.

Guide 2: Quantitative Analysis of Potential Issues

The following table summarizes potential causes of low recovery and provides quantitative metrics to assess the problem, along with recommended actions.

Potential Issue Symptom / Diagnostic Check Acceptable Range Troubleshooting Action
Evaporative Loss Prepare a standard in a clean solvent and measure its response before and after a key sample preparation step (e.g., solvent evaporation).>90% recovery- Reduce evaporation temperature and/or nitrogen flow rate.- Ensure vials are properly sealed.- Minimize sample handling time.
Incomplete Derivatization Analyze a known amount of the corresponding non-deuterated fatty acid standard that has undergone the derivatization process.>95% conversion to FAME- Optimize derivatization time and temperature.- Ensure derivatization reagents are fresh and not contaminated with water.- Consider a different derivatization agent.
Extraction Inefficiency Spike a known amount of this compound into a blank matrix and perform the extraction. Compare the response to a standard spiked into the final extract post-extraction.>85% recovery- Test different extraction solvents (e.g., hexane, ethyl acetate).- Optimize solvent-to-sample volume ratio.- Ensure adequate mixing (vortexing) and phase separation (centrifugation).
Matrix Effects (Ion Suppression) Perform a post-extraction spike experiment. Compare the peak area of the standard in the matrix extract to the peak area in a clean solvent.80-120%- Dilute the sample extract.- Improve chromatographic separation to move the analyte away from interfering matrix components.- Optimize ion source parameters on the mass spectrometer.
GC System Adsorption Inject a standard multiple times and observe peak area reproducibility. Look for peak tailing.RSD < 15%- Replace the GC inlet liner.- Trim the front end of the GC column.- Use a deactivated liner and column.

Experimental Protocols

Protocol 1: FAME Preparation using BF3-Methanol

This protocol describes a common method for the derivatization of fatty acids to FAMEs.

Materials:

  • Sample containing fatty acids

  • This compound internal standard solution

  • BF3-Methanol (14% w/v)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Screw-cap glass tubes

Procedure:

  • Internal Standard Spiking: To your sample in a screw-cap glass tube, add a known amount of this compound internal standard solution.

  • Derivatization: Add 1 mL of 14% BF3-Methanol solution.

  • Reaction: Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath. Caution: Due to the volatility of this compound, ensure the vial is well-sealed to prevent losses.

  • Cooling: Allow the reaction tube to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the tube vigorously for 1 minute, then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to a GC vial for analysis.

FAME Derivatization and Extraction Workflow

FAME_Protocol start Sample + Internal Standard add_bf3 Add BF3-Methanol start->add_bf3 heat Heat (60°C, 30 min) in Sealed Vial add_bf3->heat cool Cool to Room Temperature heat->cool add_solvents Add Hexane and Saturated NaCl cool->add_solvents vortex_centrifuge Vortex and Centrifuge add_solvents->vortex_centrifuge collect_hexane Collect Upper Hexane Layer vortex_centrifuge->collect_hexane dry Dry with Na2SO4 collect_hexane->dry analysis Ready for GC-MS Analysis dry->analysis

References

Technical Support Center: Matrix Effects on Methyl Octanoate-d15 Signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects on the signal of Methyl Octanoate-d15, a common internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the signal of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement).[2] In complex biological matrices like plasma or serum, phospholipids are a major cause of ion suppression.[1] These effects can compromise the accuracy, precision, and sensitivity of your analytical method.[3]

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards (IS) are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Since this compound is chemically almost identical to its non-deuterated counterpart, it is expected to co-elute and experience similar degrees of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate problems from matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as "differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and this compound. This can expose them to different matrix components as they elute, leading to varied degrees of ion suppression and impacting accuracy.

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/Methyl Octanoate-d15 area ratio.

This is a common issue that can arise from several factors affecting the consistency of your analysis.

Troubleshooting Workflow for Poor Reproducibility

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions Poor Reproducibility Poor Reproducibility Check Co-elution Check Co-elution Poor Reproducibility->Check Co-elution Evaluate Sample Prep Evaluate Sample Prep Poor Reproducibility->Evaluate Sample Prep Assess IS Concentration Assess IS Concentration Poor Reproducibility->Assess IS Concentration Optimize Chromatography Optimize Chromatography Check Co-elution->Optimize Chromatography Adjust Gradient Adjust Gradient Optimize Chromatography->Adjust Gradient Change Column Change Column Optimize Chromatography->Change Column Improve Cleanup Improve Cleanup Evaluate Sample Prep->Improve Cleanup Implement SPE Implement SPE Improve Cleanup->Implement SPE Optimize IS Conc. Optimize IS Conc. Assess IS Concentration->Optimize IS Conc.

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Differential Matrix Effects A slight separation between your analyte and this compound can lead to inconsistent ion suppression. Solution: Check for co-elution by overlaying their chromatograms. If they are separated, adjust the chromatographic method (e.g., gradient, column chemistry) to ensure they elute together.
Inconsistent Sample Preparation Variability in sample cleanup can lead to differing amounts of matrix components in each sample. Solution: Ensure your sample preparation protocol is robust and consistently applied. Consider automating steps where possible. For complex matrices like plasma, a more rigorous cleanup using Solid-Phase Extraction (SPE) may be necessary to remove phospholipids and other interferences.
Internal Standard Concentration An inappropriate concentration of this compound can affect the linearity and reproducibility of the response ratio. Solution: Experiment with different concentrations of the internal standard to find an optimal level that provides a stable signal across the calibration curve without causing detector saturation.
Problem 2: The signal for this compound is unexpectedly low or absent in matrix samples.

A significant drop in the internal standard signal when moving from neat solutions to biological samples is a strong indicator of severe ion suppression.

Workflow for Investigating Low IS Signal

Low IS Signal Low IS Signal Quantify Matrix Effect Quantify Matrix Effect (Post-Extraction Addition) Low IS Signal->Quantify Matrix Effect Optimize Sample Prep Optimize Sample Preparation Quantify Matrix Effect->Optimize Sample Prep If Suppression > 25% Modify Chromatography Modify Chromatography Optimize Sample Prep->Modify Chromatography If still suppressed Proceed with Analysis Proceed with Analysis Optimize Sample Prep->Proceed with Analysis If suppression is acceptable Consider Different Ionization Consider Different Ionization Modify Chromatography->Consider Different Ionization If suppression persists

Caption: A logical workflow for troubleshooting a low internal standard signal.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Severe Ion Suppression Components in the sample matrix, particularly phospholipids in plasma, are interfering with the ionization of this compound. Solution: Quantify the extent of ion suppression using the post-extraction addition method (see experimental protocol below). If significant suppression is observed, improve your sample preparation. Techniques like Solid-Phase Extraction (SPE) are very effective at removing phospholipids.
Poor Extraction Recovery This compound may not be efficiently extracted from the sample matrix during your sample preparation procedure. Solution: Evaluate the extraction recovery of this compound. If it is low, consider a different extraction technique. For example, if you are using protein precipitation, switching to liquid-liquid extraction (LLE) or SPE might improve recovery.
Chromatographic Co-elution with Suppressing Agents This compound may be co-eluting with a highly suppressive matrix component. Solution: Modify your chromatographic conditions to separate this compound from the region of ion suppression. A post-column infusion experiment can help identify these regions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition Method)

This protocol allows you to quantify the degree of ion suppression or enhancement for this compound.

Objective: To determine the percentage of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a concentration representative of what is used in your assay.

    • Set B (Blank Matrix Extract): Extract a blank matrix sample (e.g., plasma from a drug-free subject) using your established sample preparation method.

    • Set C (Post-Extraction Spike): To the extracted blank matrix from Set B, add the same amount of this compound as in Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Data Interpretation:

Matrix Effect (%) Interpretation Recommended Action
80 - 120%Generally acceptableProceed with the current method, but continue to monitor IS response.
50 - 80% or 120 - 150%Moderate matrix effectConsider optimizing sample preparation or chromatography.
< 50% or > 150%Severe matrix effectA more effective sample cleanup method is strongly recommended.
Protocol 2: Sample Preparation of Plasma for FAMEs Analysis using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for using SPE to reduce matrix effects when analyzing this compound and other fatty acid methyl esters in plasma.

Objective: To remove interfering substances, such as phospholipids, from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Plasma sample

  • This compound internal standard solution

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample to room temperature. Add the this compound internal standard solution to the plasma and vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Elution: Elute the analytes of interest, including this compound, with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

General Workflow for SPE

Start Start Condition Cartridge Condition Cartridge Start->Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate & Reconstitute Evaporate & Reconstitute Elute Analytes->Evaporate & Reconstitute Analyze Analyze Evaporate & Reconstitute->Analyze

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimizing GC-MS for Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Methyl Octanoate-d15.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated standard (this compound) eluting slightly earlier than its non-deuterated analog?

A1: This is a known phenomenon called the "chromatographic isotope effect".[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts from most GC stationary phases.[1][2] This occurs because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase and, consequently, a shorter retention time.[1] The magnitude of this shift depends on the number of deuterium atoms and the specific GC column used.

Q2: My deuterated internal standard and the native analyte show different peak areas even when they are at the same concentration. Is this normal?

A2: Yes, it is common for an analyte and its deuterated analog to exhibit different response factors in the mass spectrometer, even at equimolar concentrations. This can be due to differences in ionization efficiency or fragmentation patterns. It is crucial to use a multi-point calibration curve to accurately determine the relative response factor and ensure precise quantification, rather than assuming a 1:1 response.

Q3: What are the key fragment ions I should monitor for this compound in Electron Ionization (EI) mode?

A3: For standard methyl octanoate, characteristic ions include m/z 74 (McLafferty rearrangement product) and 87. For this compound (C₉H₃D₁₅O₂), the molecular weight is approximately 173.2. The key ions will be shifted. While a definitive fragmentation pattern requires experimental verification, you should look for shifts in the common fragments. The deuterated methyl group would shift the m/z 74 peak, and deuteration on the chain would affect other fragments. It is recommended to inject a pure standard of this compound to determine its characteristic mass spectrum and select unique, abundant ions for Selected Ion Monitoring (SIM).

Q4: Is derivatization required for this compound analysis?

A4: No. This compound is a fatty acid methyl ester (FAME). FAMEs are specifically created through derivatization (esterification) of their parent fatty acids (in this case, octanoic acid) to make them volatile enough for GC analysis. Since your compound is already the methyl ester, no further derivatization is needed.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or fronting. What are the potential causes and solutions?

A: Poor peak shape can arise from several sources. Follow this guide to diagnose the issue.

  • Possible Cause 1: Column Activity or Contamination.

    • Solution: Condition the column by baking it at a temperature slightly above your method's maximum, but below the column's specified limit. If tailing persists, especially for active compounds, trim the first 10-20 cm of the column from the inlet side to remove non-volatile residues. If the column is old, it may need replacement.

  • Possible Cause 2: Improper Column Installation.

    • Solution: Ensure the column is installed correctly in both the injector and the detector, with the correct insertion depth as specified by the instrument manufacturer. A poor cut on the column end can also cause peak distortion; always use a ceramic wafer to get a clean, square cut.

  • Possible Cause 3: Incompatible Solvent.

    • Solution: Injecting a polar sample in a non-polar solvent into a non-polar column can cause peak distortion. While Methyl Octanoate is relatively non-polar, ensure your solvent is appropriate (e.g., hexane, isooctane).

  • Possible Cause 4: Column Overload.

    • Solution: This typically causes fronting peaks. Reduce the injection volume or the concentration of your sample. You can also increase the split ratio to introduce less sample onto the column.

Issue 2: Low Sensitivity / Poor Signal-to-Noise

Q: The peak for this compound is very small or noisy. How can I improve sensitivity?

A: Low sensitivity can be an instrument or method issue.

  • Possible Cause 1: MS Source is Dirty.

    • Solution: The ion source is a common site for contamination, leading to reduced ionization efficiency and overall signal loss. Clean the ion source components (repeller, lenses) according to the manufacturer's instructions. A clean source is critical for optimal performance.

  • Possible Cause 2: Leaks in the System.

    • Solution: Air leaks (oxygen and nitrogen) into the MS will increase background noise and can degrade the column's stationary phase, increasing bleed and further raising the baseline. Use an electronic leak detector to check all fittings, especially around the injector septa, column connections, and transfer line.

  • Possible Cause 3: Suboptimal Method Parameters.

    • Solution:

      • Injection Mode: If using split mode, switch to a lower split ratio (e.g., from 50:1 to 10:1) or use splitless injection for trace-level analysis.

      • MS Acquisition Mode: For maximum sensitivity, use Selected Ion Monitoring (SIM) mode instead of full scan. Monitor 2-3 specific, abundant ions for your compound.

      • Dwell Time (SIM mode): Optimize the ion dwell time. A longer dwell time (e.g., 50-100 ms) can improve the signal-to-noise ratio, but ensure you still have enough data points across the peak (15-20 points are ideal).

Issue 3: Retention Time Instability

Q: The retention time for my analyte is drifting between injections. What should I check?

A: Retention time stability is key for reliable identification and integration.

  • Possible Cause 1: Fluctuations in Carrier Gas Flow.

    • Solution: Ensure your gas supply is stable and the regulators are functioning correctly. Use electronic pressure control (EPC) if available and check for consistent column head pressure. A leak in the system can also cause flow fluctuations.

  • Possible Cause 2: Oven Temperature Inconsistency.

    • Solution: Verify that the GC oven is calibrated and holding the set temperature accurately. Ensure the oven has sufficient time to equilibrate at the starting temperature before each injection.

  • Possible Cause 3: Column Bleed or Degradation.

    • Solution: As a column ages, the stationary phase can degrade, leading to changes in retention. If you observe a continuous decrease in retention time accompanied by a rising baseline, the column may need to be replaced.

Optimized GC-MS Parameters & Protocols

Table 1: Recommended GC-MS Parameters for this compound

The following parameters are a good starting point and should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System
Injection Volume1 µLStandard volume; adjust based on concentration.
Injector TypeSplit/SplitlessUse Splitless for trace analysis, Split (e.g., 20:1) for higher concentrations.
LinerSplitless liner with quartz woolWool aids in sample volatilization and traps non-volatile residue.
Injector Temp.250 - 260 °CEnsures rapid volatilization without thermal degradation.
Carrier GasHeliumInert gas providing good efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow for most 0.25 mm ID columns.
Column
Stationary PhaseDB-5ms, HP-5ms, or equivalent (5% phenyl-methylpolysiloxane)A robust, general-purpose non-polar phase suitable for FAMEs.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolving power.
Oven Program
Initial Temp.60 - 100 °C, hold for 1-2 minAllows for solvent focusing.
Ramp Rate10 - 15 °C/minA moderate ramp provides good separation in a reasonable time.
Final Temp.250 - 300 °C, hold for 2-5 minEnsures all heavier compounds are eluted from the column.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization for creating reproducible mass spectra.
Ionization Energy70 eVStandard energy for generating library-searchable spectra.
MS Source Temp.230 °CA hot source minimizes contamination.
MS Quad Temp.150 °CA stable quad temperature ensures mass accuracy.
Transfer Line Temp.260 - 280 °CPrevents cold spots and analyte condensation between GC and MS.
Acquisition ModeFull Scan (for identification) or SIM (for quantification)Use SIM for highest sensitivity, monitoring 2-3 characteristic ions.
Scan Range (Full)m/z 45 - 350Captures the molecular ion and key fragments of most FAMEs.
Experimental Protocol: Matrix Effect Evaluation

This protocol helps determine if components in your sample matrix (e.g., plasma, tissue extract) are suppressing or enhancing the ionization of your analyte, which can lead to inaccurate quantification.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard of this compound at a known concentration (e.g., mid-range of your calibration curve) in a clean solvent (e.g., hexane).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain the analyte) and process it through your entire extraction/sample preparation procedure. At the final step, spike the processed blank extract with the same amount of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the same amount of this compound as in Set A before starting your extraction/sample preparation procedure.

  • Analyze Samples: Inject multiple replicates (n=3-5) of each set into the GC-MS using your optimized method.

  • Calculate Matrix Effect:

    • Calculate the average peak area for each set.

    • Matrix Effect (%) = ( (Peak Area of Set B) / (Peak Area of Set A) ) * 100

    • Recovery (%) = ( (Peak Area of Set C) / (Peak Area of Set B) ) * 100

  • Interpret Results:

    • A Matrix Effect value close to 100% indicates no significant ion suppression or enhancement.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • The Recovery value assesses the efficiency of your extraction procedure.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing common GC-MS issues.

Troubleshooting_Workflow Start Problem Observed PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape Sensitivity Low Sensitivity / Noisy Baseline Start->Sensitivity Retention Retention Time Shift Start->Retention C1 Check for Column Overload PeakShape->C1 Fronting? C2 Inspect Column Installation & Condition PeakShape->C2 Tailing? C3 Check for System Leaks Sensitivity->C3 C5 Verify Gas Flow & Oven Temp Retention->C5 C1->C2 No S1 Reduce Concentration or Increase Split C1->S1 Yes S2 Trim/Replace Column Reinstall Correctly C2->S2 C4 Check MS Source Cleanliness C3->C4 No Leaks S3 Fix Leaks (Septum, Ferrules) C3->S3 Leak Found C6 Switch to SIM Mode? C4->C6 Clean S4 Clean Ion Source C4->S4 Dirty C5->C2 Stable S5 Stabilize Flow/Temp Allow Equilibration C5->S5 Unstable S6 Optimize SIM Ions & Dwell Times C6->S6 Parameter_Relationships cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer cluster_Outcome Analytical Outcome InjectorTemp Injector Temp PeakShape Peak Shape InjectorTemp->PeakShape OvenRamp Oven Ramp Rate PeakRes Peak Resolution OvenRamp->PeakRes RunTime Analysis Time OvenRamp->RunTime CarrierFlow Carrier Gas Flow CarrierFlow->PeakRes CarrierFlow->RunTime Sensitivity Sensitivity CarrierFlow->Sensitivity Affects MS vacuum ColumnChem Column Chemistry ColumnChem->PeakRes IonSource Ion Source Temp IonSource->Sensitivity AcqMode Acquisition Mode (Scan vs SIM) AcqMode->Sensitivity DwellTime Dwell Time (SIM) DwellTime->Sensitivity

References

Preventing deuterium exchange in Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium exchange in Methyl Octanoate-d15 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, the deuterium atoms are located on the octanoate carbon chain. While C-D bonds are generally stable, the deuterium atoms on the carbon adjacent to the carbonyl group (the α-carbon) are susceptible to exchange under certain conditions. This is a concern because the loss of deuterium can affect the accuracy of studies that rely on isotopic labeling, such as metabolic tracing and quantitative mass spectrometry.

Q2: Under what conditions is deuterium exchange most likely to occur?

Deuterium exchange at the α-carbon of esters like this compound is primarily catalyzed by the presence of acids or bases.[1][2][3][4]

  • Basic Conditions: In the presence of a base, a proton (or deuteron) can be removed from the α-carbon to form an intermediate called an enolate.[1] This enolate can then be protonated by a hydrogen source in the environment (e.g., water, methanol), leading to the replacement of a deuterium atom with a hydrogen atom. Stronger bases will accelerate this process.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, which makes the α-deuterons more acidic and susceptible to removal, forming an enol intermediate. Tautomerization back to the keto form can then incorporate a proton from the solvent.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of both acid- and base-catalyzed exchange reactions.

Q3: How can I detect if deuterium exchange has occurred in my this compound sample?

The primary methods for detecting deuterium exchange are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: ¹H NMR can be used to detect the appearance of signals in the region corresponding to the protons on the octanoate chain, where there should ideally be none. Conversely, ²H NMR would show a decrease in the corresponding deuterium signal intensity.

  • Mass Spectrometry: GC-MS or LC-MS can be used to monitor the mass of the molecule. A loss of deuterium will result in a decrease in the molecular weight of this compound. By analyzing the mass distribution of the isotopic cluster, the extent of deuterium loss can be quantified.

Q4: What are the best practices for storing this compound to prevent deuterium exchange?

Proper storage is crucial to maintain the isotopic integrity of this compound.

  • Temperature: Store at or below -16°C for long-term stability. For solutions in organic solvents, -20°C ± 4°C is recommended.

  • Container: Use glass containers with Teflon-lined closures. Avoid plastic containers for organic solutions as plasticizers can leach into the solvent and contaminate the sample.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can create acidic byproducts that may catalyze deuterium exchange.

  • Solvent: Store as a solution in a dry, aprotic organic solvent. If supplied as a powder, it is best to dissolve it in a suitable solvent for storage, especially if the corresponding non-deuterated compound is unsaturated and prone to oxidation.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues with deuterium exchange in your this compound samples.

Issue: Suspected Loss of Deuterium Label

Symptoms:

  • Inconsistent results in quantitative assays.

  • Unexpected peaks in ¹H NMR spectra.

  • Lower than expected mass observed in MS analysis.

Troubleshooting Workflow:

Deuterium_Exchange_Troubleshooting Troubleshooting Deuterium Exchange in this compound cluster_0 Initial Observation cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions cluster_4 Verification start Suspected Deuterium Loss check_ms Analyze by Mass Spectrometry (Check for M-1, M-2, etc. peaks) start->check_ms check_nmr Analyze by NMR Spectroscopy (Look for new 1H signals) start->check_nmr review_protocol Review Experimental Protocol - pH of solutions? - Temperature? - Solvents used? check_ms->review_protocol check_nmr->review_protocol review_storage Review Storage Conditions - Temperature? - Container? - Atmosphere? review_protocol->review_storage adjust_ph Adjust pH to Neutral (Use appropriate buffers) review_protocol->adjust_ph Acidic/Basic Conditions lower_temp Lower Reaction/Storage Temperature review_protocol->lower_temp High Temperature change_solvent Use Aprotic, Anhydrous Solvents review_protocol->change_solvent Protic Solvent improve_storage Implement Best Storage Practices review_storage->improve_storage reanalyze Re-analyze Sample to Confirm Stability adjust_ph->reanalyze lower_temp->reanalyze change_solvent->reanalyze improve_storage->reanalyze

Caption: Troubleshooting workflow for identifying and preventing deuterium exchange.

Data Summary

The risk of deuterium exchange in this compound is highly dependent on the experimental conditions. The following table summarizes the risk levels associated with different factors.

FactorConditionRisk of Deuterium ExchangeRecommendations
pH Strong Base (e.g., NaOH, KOH)High Avoid strong bases. If necessary, use non-nucleophilic bases at low temperatures for short durations.
Weak Base (e.g., amines)Moderate Use with caution, at low temperatures, and for the shortest possible time.
Strong Acid (e.g., HCl, H₂SO₄)High Avoid strong acids. Use buffered solutions to maintain neutrality.
Weak Acid (e.g., acetic acid)Low to Moderate Monitor for exchange if prolonged exposure or elevated temperatures are required.
Neutral (pH ~7)Very Low Maintain neutral pH whenever possible.
Temperature > 50°CHigh Conduct reactions at the lowest effective temperature.
Room Temperature (20-25°C)Low to Moderate Minimize exposure time.
Refrigerated (0-4°C)Very Low Ideal for short-term storage and sample handling.
Frozen (≤ -16°C)Negligible Recommended for long-term storage.
Solvent Protic (e.g., water, methanol)Moderate to High Use aprotic and anhydrous solvents (e.g., hexane, dichloromethane, THF).
Aprotic AnhydrousVery Low Recommended for sample preparation and storage.
Storage Open to AirModerate Store under an inert atmosphere to prevent oxidative degradation which can lead to acidic byproducts.
Sealed, Inert AtmosphereVery Low Best practice for maintaining sample integrity.

Experimental Protocols

Protocol 1: Monitoring Deuterium Stability of this compound by GC-MS

Objective: To quantify the extent of deuterium loss in a this compound sample.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

    • Expose aliquots of the stock solution to the experimental conditions being tested (e.g., different pH buffers, temperatures, or solvents) for a defined period.

    • As a control, maintain an aliquot of the stock solution under ideal storage conditions (-20°C in a sealed glass vial under argon).

    • After exposure, neutralize the sample if it was subjected to acidic or basic conditions, and extract the this compound into hexane. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Analyze the control and experimental samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column for fatty acid methyl ester analysis (e.g., a polar column).

    • Set the mass spectrometer to scan a mass range that includes the molecular ion of both the fully deuterated and non-deuterated Methyl Octanoate.

    • Acquire the mass spectrum of the this compound peak.

  • Data Analysis:

    • Examine the mass spectrum of the control sample to establish the initial isotopic distribution.

    • In the mass spectra of the experimental samples, look for the appearance of ions at lower m/z values (M-1, M-2, etc.) corresponding to the loss of one or more deuterium atoms.

    • Calculate the percentage of deuterium loss by comparing the ion intensities of the deuterated and partially de-deuterated species to the total ion count for the isotopic cluster.

Protocol 2: Assessing Deuterium Exchange using ¹H NMR Spectroscopy

Objective: To qualitatively or semi-quantitatively detect the presence of hydrogen in place of deuterium on the octanoate chain.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (control or experimentally treated) in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃).

    • Add a known amount of an internal standard with a sharp, well-defined peak in a clear region of the spectrum (e.g., tetramethylsilane, TMS).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample.

    • Pay close attention to the chemical shift regions where protons of the octanoate chain would appear (approximately 0.8-2.3 ppm).

  • Data Analysis:

    • In the spectrum of a stable this compound sample, there should be no significant signals in the alkyl region, other than the methyl ester singlet (around 3.6 ppm).

    • The appearance of new peaks in the 0.8-2.3 ppm region indicates that deuterium exchange has occurred.

    • The extent of exchange can be semi-quantitatively estimated by integrating the new proton signals and comparing them to the integral of the internal standard.

References

Technical Support Center: Troubleshooting Peak Tailing with Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Methyl Octanoate-d15 in chromatographic analyses. Our goal is to help you resolve issues like peak tailing to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1][2] In an ideal separation, peaks should be symmetrical, resembling a Gaussian distribution.[3] Peak tailing is problematic because it can compromise the accuracy of peak integration and quantification, reduce resolution between adjacent peaks, and affect the overall reliability of the analytical method.[4][5]

Q2: I am observing peak tailing with this compound but not with its non-deuterated counterpart. What could be the cause?

While less common, observing differential peak shapes between a deuterated standard and its non-deuterated analog can occur. The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can result in weaker van der Waals interactions with the stationary phase.

In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic and may elute slightly earlier than their non-deuterated counterparts. This difference in interaction can, in some cases, manifest as a change in peak shape, especially if the peak is already borderline for tailing due to other factors. However, it's more likely that the underlying cause of tailing is affecting both compounds, but it is more pronounced for one. It is crucial to investigate other potential causes outlined in this guide.

Q3: Could the issue be related to my GC or HPLC system?

Yes, system-related issues are a common cause of peak tailing for all compounds, including this compound. These can be broadly categorized into issues within the flow path and the column itself.

  • Flow Path Disruptions: Problems such as improperly installed columns, poor column cuts, or leaks can create turbulence and unswept volumes in the system, leading to peak tailing. If all peaks in your chromatogram are tailing, it is often indicative of a physical issue in the flow path.

  • Extra-Column Effects: The volume between the injector, column, and detector can contribute to peak broadening and tailing. Long or wide-bore tubing and poorly fitted connections can increase this "dead volume".

  • Contamination: Contamination in the injector, detector, or at the head of the column can introduce active sites that interact with analytes, causing tailing.

Q4: How does the stationary phase contribute to the peak tailing of this compound?

The stationary phase can significantly impact peak shape. For polar compounds, interactions with active sites on the stationary phase are a primary cause of tailing. While Methyl Octanoate is relatively non-polar, these interactions can still occur, particularly in gas chromatography.

  • Active Sites: In GC, active sites can be exposed silanol groups in the inlet liner, on glass wool, or at the column head. In HPLC, residual silanol groups on silica-based columns can interact with analytes. These interactions can lead to secondary, undesirable retention mechanisms that cause tailing.

  • Column Degradation: Over time, columns can become contaminated with non-volatile residues from samples, or the stationary phase can degrade, leading to the creation of active sites and subsequent peak tailing.

Q5: Can my sample preparation and injection technique affect peak shape?

Absolutely. The way you prepare your sample and inject it onto the column can have a direct impact on peak symmetry.

  • Solvent Mismatch: If the solvent used to dissolve your this compound is significantly stronger than the mobile phase (in HPLC) or incompatible with the stationary phase (in GC), it can cause peak distortion, including tailing.

  • Column Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase, leading to peak fronting, but in some cases, it can also contribute to tailing.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing for this compound.

Step 1: Evaluate the Scope of the Problem

  • Observe the entire chromatogram: Are all peaks tailing, or is it specific to this compound and similar compounds?

    • All peaks tailing: Suspect a system-wide issue like a flow path disruption, an improperly installed column, or a leak.

    • Only specific peaks tailing: This suggests a chemical interaction between the analyte and the system, such as active sites in the liner or on the column.

Step 2: Check for System and Flow Path Issues

  • Column Installation: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. Incorrect ferrule placement can create dead volumes.

  • Column Cut (GC): A poor column cut is a common cause of tailing. Recut the column end to ensure it is clean and at a 90-degree angle.

  • Connections: Check all fittings and connections for leaks.

Step 3: Investigate Chemical Interactions and Contamination

  • Inlet Maintenance (GC): The inlet is a common source of problems. Replace the inlet liner and septum. Deactivated liners can help reduce interactions.

  • Column Conditioning: Perform a column bake-out according to the manufacturer's recommendations to remove contaminants.

Step 4: Optimize Method Parameters

  • Injection Volume/Concentration: Reduce the injection volume or dilute the sample to rule out column overload.

  • Solvent Choice: Ensure the sample solvent is compatible with the mobile phase or stationary phase.

A visual representation of this troubleshooting workflow is provided below.

G A Peak Tailing Observed for This compound B Are all peaks tailing? A->B C System-Wide Issue Suspected B->C Yes D Analyte-Specific Issue Suspected B->D No E Check Column Installation & Connections for Leaks C->E G Perform Inlet Maintenance (Replace Liner & Septum) D->G F Recut GC Column End E->F K Problem Resolved? F->K H Condition/Bake-out Column G->H I Reduce Injection Volume/ Concentration H->I J Check Solvent Compatibility I->J J->K L End K->L Yes M Consider a New Column K->M No M->L G cluster_0 Stationary Phase Surface cluster_1 Analyte A Si-OH (Active Silanol Site) C Secondary Interaction (e.g., Hydrogen Bonding) A->C B This compound (Ester Group) B->C D Delayed Elution C->D E Peak Tailing D->E

References

Technical Support Center: Methyl Octanoate-d15 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues with the Methyl Octanoate-d15 standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common contamination issues with the this compound standard?

Contamination of the this compound standard can be categorized into two main types:

  • Isotopic Contamination: This refers to the presence of molecules with a different number of deuterium atoms than the specified d15. The most common isotopic impurity is the unlabeled (d0) Methyl Octanoate. Another issue is isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the environment, leading to a decrease in isotopic purity over time.

  • Chemical Contamination: This involves the presence of other chemical entities that are not Methyl Octanoate. For fatty acid methyl esters (FAMEs) like Methyl Octanoate, common chemical contaminants can include:

    • Residuals from Synthesis: Methanol, glycerol, and catalysts used in the transesterification process may be present in trace amounts.

    • Related Fatty Acid Methyl Esters: Other FAMEs with different chain lengths (e.g., C10, C12, C14, C16, C18) may be present.

    • Plasticizers: Phthalates and other plasticizers can leach from storage containers and labware.

    • Environmental Contaminants: Dust, skin particles (keratins), and oils from handling can be introduced during sample preparation.

    • Solvent Impurities: Impurities from solvents used to dissolve the standard can be a source of contamination.

Q2: What are the acceptable purity levels for this compound?

The acceptable purity of a deuterated standard depends on the sensitivity and requirements of the analytical method. However, general guidelines for high-quality standards are as follows:

Purity TypeAcceptable Level
Isotopic Enrichment≥ 98 atom % D
Chemical Purity> 98%

Q3: What are the primary factors that can cause the degradation or contamination of my this compound standard?

Several factors can compromise the integrity of your standard:

  • Improper Storage: Exposure to moisture, light, and elevated temperatures can accelerate degradation and isotopic exchange. For long-term stability, standards should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[1]

  • Inappropriate Solvents: Storing the standard in protic solvents (e.g., water, methanol) can lead to hydrogen-deuterium (H/D) exchange, reducing the isotopic purity. Aprotic solvents like acetonitrile are generally preferred for long-term storage of working solutions.

  • pH of the Solution: The rate of H/D exchange is pH-dependent. Basic conditions, in particular, can accelerate the exchange of deuterium atoms.

  • Repeated Freeze-Thaw Cycles: This can introduce moisture into the container and potentially degrade the compound.

  • Contaminated Labware and Solvents: Using glassware, pipette tips, or solvents that are not scrupulously clean can introduce a variety of chemical contaminants.

Q4: How can I identify the source of contamination in my analysis?

A systematic approach is crucial to pinpoint the source of contamination. This typically involves analyzing a series of blank samples.

  • System Blank: Analyze the mobile phase or running buffer without any sample injection. This helps identify contaminants originating from the LC-MS system itself, such as tubing, solvents, or the ion source.

  • Solvent Blank: Inject the solvent used to dissolve the standard and prepare the samples. This will reveal any contaminants present in the solvent.

  • Method Blank: Process a sample that contains no analyte or internal standard through the entire sample preparation procedure. This helps identify contaminants introduced during sample preparation steps (e.g., from extraction cartridges, filters, or reagents).

Troubleshooting Guides

Issue 1: I am observing a significant peak for the unlabeled Methyl Octanoate (d0) in my d15 standard.

This issue can arise from either the inherent isotopic impurity of the standard or from back-exchange of deuterium with hydrogen.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high unlabeled analyte peak.

Experimental Protocol: Assessing Isotopic Stability

  • Objective: To determine if isotopic back-exchange is occurring under your experimental conditions.

  • Procedure: a. Prepare a solution of this compound in your standard experimental solvent (e.g., mobile phase or sample diluent). b. Analyze a portion of this solution immediately by LC-MS or GC-MS to establish a baseline (T=0) ratio of d15 to d0. c. Incubate the remaining solution under your typical experimental conditions (e.g., room temperature on the autosampler). d. Re-analyze the solution at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis: a. Monitor the peak areas of both this compound and the unlabeled Methyl Octanoate. b. A significant decrease in the d15 peak area and/or a significant increase in the d0 peak area over time is indicative of isotopic exchange.

Issue 2: I am observing unexpected peaks in my chromatogram when analyzing the this compound standard.

These extraneous peaks are likely due to chemical contamination.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected chemical contaminants.

Experimental Protocol: Identifying the Source of Chemical Contamination

  • Objective: To systematically identify the source of chemical contamination in your analysis.

  • Procedure: a. Direct Injection of Standard: Dissolve a small amount of the neat this compound standard in a high-purity, volatile solvent (e.g., hexane or ethyl acetate for GC-MS; acetonitrile for LC-MS). Inject this solution directly into the instrument. This will show the purity of the standard itself. b. Solvent Blank: Inject the solvent used in step 2a. This will identify any contaminants originating from the solvent. c. Method Blank: Perform your entire sample preparation procedure without adding the this compound standard. This includes all solvents, reagents, extraction steps, and transfers. Analyze the final extract. This will identify any contaminants introduced during the sample preparation workflow. d. System Blank: If your instrument allows, perform an injection with no sample or solvent. This can help identify contaminants from within the instrument's flow path.

  • Analysis: a. Compare the chromatograms from each of the above steps. b. If the contaminant peaks are present in the direct injection of the standard but not in the solvent blank, the contamination is likely inherent to the standard. c. If the contaminant peaks are present in the method blank, the source is one of your reagents or labware used during sample preparation. d. If the contaminant peaks are only present when the standard is analyzed after sample preparation, there may be a reaction between the standard and a component of your sample matrix or reagents.

Quantitative Data Summary

AnalytePotential Contaminant/ImpurityTypical SpecificationAnalytical Technique for Detection
This compoundUnlabeled Methyl Octanoate (d0)< 2% of d15Mass Spectrometry (GC-MS, LC-MS)
This compoundOther Fatty Acid Methyl Esters< 1% totalGas Chromatography (GC-FID, GC-MS)
This compoundMethanol, Glycerol< 0.2%Gas Chromatography (GC-FID)
This compoundPlasticizers (e.g., Phthalates)Not typically specified, should be absentGC-MS, LC-MS

This technical support guide provides a framework for identifying and resolving common contamination issues with the this compound standard. For further assistance, always refer to the Certificate of Analysis provided by the manufacturer and consider contacting their technical support for specific inquiries about a particular lot of the standard.

References

Technical Support Center: Analysis of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methyl Octanoate-d15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving a high signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise (S/N) ratio when analyzing this compound?

A low S/N ratio can stem from several factors, including issues with sample preparation, suboptimal instrument parameters, or chemical contamination. Key areas to investigate are inefficient derivatization of the parent octanoic acid, ion suppression from matrix components, low concentration of the analyte in the sample, and high background noise in the analytical instrument.

Q2: Can I analyze octanoic acid directly without derivatization?

Direct analysis of free fatty acids like octanoic acid by gas chromatography (GC) is challenging. These molecules are highly polar and can form hydrogen bonds, leading to poor peak shape and adsorption within the analytical system. Derivatization to this compound increases the compound's volatility and reduces its polarity, making it more suitable for GC analysis.[1]

Q3: My deuterated internal standard, this compound, and the unlabeled analyte have different retention times. What causes this?

A slight difference in retention times between a deuterated internal standard and its unlabeled counterpart can occur due to the "chromatographic isotope effect". This is a known phenomenon and is generally minor. However, significant shifts could indicate issues with the chromatography, such as column degradation or the presence of co-eluting contaminants that interfere differently with the two species.

Q4: I am observing unexpected peaks in the ¹H NMR spectrum of my this compound standard. What are they?

Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Protons: Incomplete deuteration will result in small peaks corresponding to the positions of the remaining protons.

  • Chemical Impurities: These could be starting materials from the synthesis, byproducts, or residual solvents.

  • Contamination: Contaminants from the NMR tube or the deuterated solvent itself are a common source of extraneous peaks.

  • Water: Many deuterated solvents are hygroscopic and will absorb atmospheric water.

Troubleshooting Guides

Low Signal or No Signal in GC-MS Analysis

If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow:

start Low or No Signal for This compound prep Verify Sample Preparation start->prep chrom Optimize Chromatography prep->chrom If prep is validated sub_prep1 Check Derivatization Efficiency prep->sub_prep1 sub_prep2 Assess Extraction Recovery prep->sub_prep2 ms Check MS Settings chrom->ms If chromatography is optimal sub_chrom1 Evaluate Peak Shape chrom->sub_chrom1 sub_chrom2 Check for Contamination chrom->sub_chrom2 result Improved Signal-to-Noise ms->result If settings are optimized sub_ms1 Verify Ion Source Parameters ms->sub_ms1 sub_ms2 Confirm Mass Analyzer Calibration ms->sub_ms2

Troubleshooting workflow for a low analyte signal.

1. Verify Sample Preparation:

  • Derivatization Efficiency: Incomplete conversion of octanoic acid-d15 to its methyl ester is a common cause of low signal. Ensure the derivatization agent (e.g., BF₃-methanol) is fresh and the reaction conditions (temperature and time) are optimal.

  • Extraction Recovery: Evaluate the efficiency of your liquid-liquid or solid-phase extraction method to ensure the analyte is not being lost during sample cleanup.

  • Contamination: Be aware of potential contamination from glassware or reagents with unlabeled octanoic acid, which can lead to falsely high enrichment readings after derivatization.[2]

2. Optimize Chromatography:

  • GC Parameters: Review your GC method, including the inlet temperature, temperature ramp, and column type. A polar column is often effective for fatty acid methyl esters (FAMEs).

  • Peak Shape: Poor peak shape (e.g., tailing or fronting) can decrease signal height. This may be due to column overload, an active site in the inlet or column, or an inappropriate temperature program.

3. Check Mass Spectrometer Settings:

  • Ionization Mode: Ensure you are using the appropriate ionization mode (e.g., Electron Ionization - EI).

  • Mass Fragments: The mass spectrum of methyl octanoate shows characteristic fragments.[2] For targeted analysis using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), select the most abundant and specific ions.

  • Source Cleanliness: A contaminated ion source can significantly reduce sensitivity. Regular cleaning is crucial.

High Background Noise

High background noise can obscure the analyte signal. Consider the following to reduce noise:

  • Sample Cleanup: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Solvent and Reagent Purity: Use high-purity solvents and reagents to minimize chemical noise.

  • GC System: Check for leaks in the GC system and ensure the carrier gas is of high purity. Bake out the column to remove contaminants.

  • Mass Spectrometer: A "steam clean" of the mass spectrometer can sometimes help reduce background levels.

Experimental Protocols

Derivatization of Octanoic Acid to Methyl Octanoate

This protocol describes a common method for preparing methyl esters for GC-MS analysis using boron trifluoride-methanol.

Materials:

  • Sample containing octanoic acid-d15

  • Boron trifluoride-methanol (14% w/w) solution

  • Hexane (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Place 1-25 mg of the sample into a micro reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness first.

  • Add 2 mL of 12% w/w BCl₃-methanol.

  • Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the sample matrix.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

start Sample with Octanoic Acid-d15 add_reagent Add BCl3-Methanol start->add_reagent heat Heat at 60°C add_reagent->heat cool Cool to Room Temp heat->cool extract Add Water & Hexane, Shake to Extract cool->extract separate Allow Layers to Separate extract->separate collect Collect Hexane Layer (contains this compound) separate->collect dry Dry with Sodium Sulfate collect->dry end Ready for GC-MS dry->end

Workflow for the derivatization of octanoic acid.

Data Presentation

GC-MS Parameters for FAME Analysis

The following table provides a starting point for GC-MS parameters for the analysis of fatty acid methyl esters (FAMEs). These may need to be optimized for your specific instrument and application.

ParameterSetting
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1 mL/min
Injection 1 µL, split 1:50
Injector Temp 250°C
Oven Program Start at 40°C (hold 2 min), ramp 30°C/min to 160°C, then 2°C/min to 300°C (hold 5 min)
MS Transfer Line 240°C
Ion Source Temp 220°C
Ionization Electron Ionization (EI) at 70 eV
Mass Range 45-650 u

Table adapted from general FAME analysis protocols.

Common Mass Fragments for Methyl Octanoate

When analyzing by GC-MS with EI, monitoring for characteristic ions can improve selectivity and sensitivity.

m/zIdentityRelative Abundance
158 [M]⁺ (Molecular Ion)Low
127 [M-31]⁺ (Loss of OCH₃)Moderate
87 [CH₃OOC(CH₂)₂]⁺High
74 McLafferty rearrangement ionVery High

Note: For this compound, these m/z values will be shifted. The exact shift depends on the labeling pattern. The molecular weight of this compound is approximately 173.22.

References

Technical Support Center: Methyl Octanoate-d15 Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting linearity issues with Methyl Octanoate-d15 calibration. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-linear calibration curves when using this compound as an internal standard?

A1: Non-linearity in calibration curves with deuterated internal standards like this compound can stem from several factors, most commonly:

  • Isotopic Interference ("Cross-talk"): Naturally occurring isotopes (M+1, M+2) of the unlabeled Methyl Octanoate can contribute to the signal of this compound, especially at high analyte concentrations. This artificially inflates the internal standard's signal, causing the response ratio to plateau and the curve to become non-linear.[1][2][3]

  • Detector Saturation: At high concentrations, either the analyte or the internal standard can saturate the mass spectrometer's detector. This leads to a non-proportional response as the concentration increases.[4][5] Indications of saturation include distorted or flat-topped peaks.

  • Ion Suppression or Enhancement (LC-MS): In liquid chromatography-mass spectrometry, co-eluting matrix components can interfere with the ionization of the analyte and the internal standard. If there is a slight chromatographic separation between Methyl Octanoate and this compound (due to the isotopic effect), they may experience different degrees of ion suppression, leading to a non-linear response.

  • In-source Instability: The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the native analyte.

  • Inappropriate Calibration Model: Isotope dilution mass spectrometry can sometimes result in inherently non-linear calibration curves. Forcing a linear regression on such data can lead to inaccuracies.

Q2: How can I determine if isotopic interference is affecting my calibration curve?

A2: To check for isotopic interference, you can perform the following test:

  • Prepare a high-concentration solution of unlabeled Methyl Octanoate.

  • Analyze this solution using your established method, but monitor the mass-to-charge ratio (m/z) channel of this compound.

  • A significant signal in the internal standard's channel indicates a contribution from the natural isotopes of the unlabeled analyte.

Q3: What is the "chromatographic isotope effect" and can it impact my results?

A3: The chromatographic isotope effect is a phenomenon where deuterated compounds may have slightly different retention times than their non-deuterated counterparts, often eluting slightly earlier in reverse-phase chromatography. This can be problematic in LC-MS as it can lead to differential ion suppression, where the analyte and internal standard experience different matrix effects as they do not co-elute perfectly.

Q4: When should I consider using a non-linear regression model for my calibration curve?

A4: A non-linear regression model, such as a quadratic (second-order polynomial) or a Padé approximant, may be more appropriate if non-linearity persists even after addressing other potential causes. This is particularly relevant in isotope dilution mass spectrometry where the theoretical response can be non-linear. A visual inspection of the calibration curve and an analysis of the residuals can help determine if a non-linear model is a better fit.

Troubleshooting Guides

Problem: My calibration curve for Methyl Octanoate is non-linear at higher concentrations.

This is a common issue when using deuterated internal standards. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Isotopic Interference 1. Assess Interference: Analyze a high-concentration standard of unlabeled Methyl Octanoate and monitor the this compound mass channel. A significant signal confirms interference. 2. Use a Higher Mass-Labeled Standard: If possible, switch to an internal standard with a higher degree of deuteration or a ¹³C-labeled standard to minimize isotopic overlap. 3. Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions.
Detector Saturation 1. Dilute Samples: Dilute the higher concentration standards and samples to bring the analyte concentration into the linear range of the assay. 2. Use a Weaker Ion Transition: If multiple product ions are available in MS/MS, select a less abundant one for quantification to extend the linear dynamic range. 3. Instrument Detuning: In some cases, instrument parameters can be adjusted (e.g., lowering detector voltage) to reduce sensitivity and avoid saturation.
Differential Ion Suppression (LC-MS) 1. Optimize Chromatography: Adjust the mobile phase, gradient, or column to achieve better co-elution of Methyl Octanoate and this compound. 2. Enhance Sample Cleanup: Improve sample preparation to remove interfering matrix components.
Inappropriate Regression Model 1. Evaluate Residuals: Plot the residuals versus concentration. A pattern (e.g., a funnel shape) suggests that a simple linear regression is not appropriate. 2. Apply Weighted Regression: Use a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points. 3. Use a Non-Linear Fit: Employ a quadratic or other non-linear regression model.
Problem: Poor reproducibility of the calibration curve between analytical batches.
Potential Cause Troubleshooting Steps
Inconsistent Standard Preparation 1. Verify Pipetting Technique: Ensure that volumetric equipment is calibrated and used correctly. 2. Use a Fail-Safe Workflow: Create a detailed, written workflow for standard preparation to minimize errors.
Standard and Stock Solution Instability 1. Check for Degradation: Prepare fresh standards regularly and verify the stability of stock solutions. 2. Proper Storage: Ensure that standards are stored under appropriate conditions (e.g., temperature, light) to prevent degradation.
Instrument Performance Variability 1. System Suitability Tests: Run system suitability tests before each batch to monitor instrument sensitivity, peak shape, and retention time. 2. Source Cleaning: For MS instruments, a dirty ion source can cause inconsistent responses.
Active Sites in GC System 1. Inlet Liner Maintenance: Clean or replace the injector liner. 2. Column Conditioning: Condition the GC column to remove contaminants.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards for GC-MS Analysis

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for creating a calibration curve.

Materials:

  • Methyl Octanoate standard

  • This compound internal standard

  • Hexane (or other suitable solvent)

  • 2M Methanolic HCl

  • Screw-cap reaction vials with PTFE-lined septa

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl Octanoate in hexane.

    • Prepare a stock solution of this compound at a concentration that provides a robust signal (e.g., 10 µg/mL) in hexane.

  • Serial Dilutions:

    • Perform serial dilutions of the Methyl Octanoate stock solution to create a series of working standards at different concentrations (e.g., ranging from 0.1 to 100 µg/mL).

  • Spiking with Internal Standard:

    • To a fixed volume of each working standard (e.g., 100 µL), add a consistent volume of the this compound internal standard solution (e.g., 10 µL).

  • Derivatization (if starting from the free fatty acid):

    • If starting with octanoic acid, weigh approximately 10-20 mg of the lipid sample into a reaction vial.

    • Add 2 mL of hexane to dissolve the sample.

    • Add 1 mL of 2M methanolic HCl.

    • Cap the vial tightly and heat at 60-80°C for 1-2 hours.

    • Allow the vial to cool to room temperature.

  • Analysis:

    • Inject the prepared standards into the GC-MS system.

    • Construct the calibration curve by plotting the peak area ratio of Methyl Octanoate to this compound against the concentration of Methyl Octanoate.

Visualizations

Linearity_Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Non-Linearity start Start: Non-Linear Calibration Curve check_saturation Check for Detector Saturation (e.g., inspect peak shapes) start->check_saturation saturation_found Is Saturation Observed? check_saturation->saturation_found dilute Action: Dilute Samples and Re-analyze saturation_found->dilute Yes check_interference Check for Isotopic Interference (Analyze high conc. analyte) saturation_found->check_interference No end_good End: Linear Curve Achieved dilute->end_good end_bad End: Issue Persists (Consult Instrument Specialist) dilute->end_bad interference_found Is Interference Significant? check_interference->interference_found correct_interference Action: Use Math Correction or Higher Mass IS interference_found->correct_interference Yes check_chromatography Review Chromatography (LC-MS) (Co-elution of analyte and IS) interference_found->check_chromatography No correct_interference->end_good correct_interference->end_bad chrom_issue Poor Co-elution? check_chromatography->chrom_issue optimize_chrom Action: Optimize LC Method chrom_issue->optimize_chrom Yes review_model Review Regression Model chrom_issue->review_model No optimize_chrom->end_good optimize_chrom->end_bad use_nonlinear_fit Action: Use Weighted or Non-Linear Regression review_model->use_nonlinear_fit use_nonlinear_fit->end_good use_nonlinear_fit->end_bad

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental_Workflow Experimental Workflow for Calibration prep_stock 1. Prepare Stock Solutions (Analyte & IS) prep_standards 2. Prepare Working Standards (Serial Dilution) prep_stock->prep_standards spike_is 3. Spike Standards with IS prep_standards->spike_is instrument_analysis 4. GC-MS / LC-MS Analysis spike_is->instrument_analysis data_processing 5. Data Processing (Peak Integration) instrument_analysis->data_processing build_curve 6. Construct Calibration Curve (Plot Ratio vs. Conc.) data_processing->build_curve quantify 7. Quantify Unknowns build_curve->quantify

Caption: General experimental workflow for creating a calibration curve.

References

Ion suppression effects on Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression effects on Methyl Octanoate-d15, a common internal standard in mass spectrometry-based analyses. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between this compound and matrix components can hinder its ability to form gas-phase ions.

Q2: I'm using a deuterated internal standard, this compound. Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression. In this scenario, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. However, this is not always the case. A phenomenon known as "differential ion suppression" can occur, where the analyte and this compound are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, often caused by the "deuterium isotope effect." This effect can alter the physicochemical properties of the molecule, leading to a shift in retention time.

Q3: What are the common sources of ion suppression when analyzing samples containing this compound?

A3: Common sources of ion suppression include:

  • Endogenous matrix components: In biological samples like plasma or urine, phospholipids, salts, and proteins are major contributors to ion suppression.

  • Mobile phase additives: Non-volatile buffers or ion-pairing agents can accumulate in the ion source and interfere with ionization.

  • Sample preparation artifacts: Contaminants can be introduced during sample processing, for example, from plasticizers leaching out of collection tubes or well plates.

  • High concentrations of the analyte or internal standard: At high concentrations, self-suppression can occur, leading to a non-linear response.

Q4: How can I determine if my this compound signal is being suppressed?

A4: There are several experimental methods to assess ion suppression:

  • Post-column infusion: This involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte of interest indicates the presence of co-eluting, suppressing components.

  • Matrix effect study (pre- vs. post-extraction spike): This method quantitatively assesses the extent of ion suppression. You compare the signal response of this compound spiked into a blank matrix extract (post-extraction) to the response of the standard in a clean solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or inconsistent signal for this compound Significant ion suppression from the sample matrix. 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Improve Chromatographic Separation: Modify the LC method to separate this compound from the suppression zone. This can involve changing the gradient, stationary phase, or mobile phase composition. 3. Dilute the Sample: If the concentration of the analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Poor accuracy and precision in quantitative results Differential ion suppression between the analyte and this compound. 1. Adjust Chromatography: Fine-tune the chromatographic conditions to ensure co-elution of the analyte and this compound. Even small changes to the mobile phase composition or temperature can help minimize separation due to the deuterium isotope effect. 2. Evaluate a Different Internal Standard: If co-elution cannot be achieved, consider using a different internal standard that has a closer retention time to your analyte under the optimized conditions. A ¹³C-labeled internal standard is often preferred as it is less likely to have a chromatographic shift.
Gradual decrease in this compound signal over a batch of injections Contamination of the ion source. 1. Clean the Mass Spectrometer Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. 2. Divert Flow: Use a divert valve to direct the early and late eluting parts of the chromatogram, which often contain high concentrations of salts and other matrix components, to waste instead of the mass spectrometer.

Quantitative Data on Ion Suppression

The extent of ion suppression is highly dependent on the matrix, sample preparation method, and chromatographic conditions. The following table provides illustrative data on the percentage of signal suppression for a deuterated internal standard in different biological matrices after various sample preparation techniques.

Matrix Sample Preparation Method Illustrative % Signal Suppression
Human Plasma Protein Precipitation (Acetonitrile)40-60%
Liquid-Liquid Extraction (Methyl-tert-butyl ether)15-30%
Solid-Phase Extraction (Mixed-mode cation exchange)5-15%
Human Urine Dilute and Shoot (1:10 with mobile phase)20-40%
Solid-Phase Extraction (Reversed-phase)<10%

Note: This data is for illustrative purposes and the actual ion suppression should be experimentally determined for your specific assay.

Experimental Protocols

Post-Column Infusion for Qualitative Assessment of Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).

  • Set up a post-column infusion system by connecting a syringe pump to the LC flow path via a T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for this compound is observed, inject a blank matrix extract (a sample prepared without the analyte or internal standard).

  • Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

Matrix Effect Study for Quantitative Assessment of Ion Suppression

Objective: To quantify the extent of ion suppression.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-extraction Spike): Prepare a blank matrix sample by taking it through the entire extraction procedure. In the final step, spike the extracted matrix with the same concentration of this compound as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Methyl Octanoate-d15 sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction lc LC Separation extraction->lc ms Mass Spectrometry Detection lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification ratio->quant

Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Inconsistent or Low IS Signal? matrix_effect Perform Post-Column Infusion/Matrix Effect Study start->matrix_effect Yes optimize_chrom Optimize Chromatography diff_suppression Check for Analyte and IS Co-elution matrix_effect->diff_suppression Suppression Confirmed optimize_prep Optimize Sample Prep matrix_effect->optimize_prep General Suppression diff_suppression->optimize_chrom Not Co-eluting change_is Change Internal Standard diff_suppression->change_is Co-elution not achievable

Caption: A logical workflow for troubleshooting ion suppression issues with internal standards.

References

Technical Support Center: Optimizing Injection Volume for Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the injection volume for the analysis of Methyl Octanoate-d15.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis by Gas Chromatography (GC)?

A typical starting injection volume for the analysis of fatty acid methyl esters (FAMEs) like this compound by GC is 1 µL.[1] The optimal volume, however, will depend on several factors including the concentration of the analyte in the sample, the sensitivity of the detector, and the capacity of the GC column.

Q2: How does the injection volume affect the analysis of this compound?

The injection volume can significantly impact the quality of your chromatographic results. Injecting too small a volume may result in poor sensitivity and difficulty in detecting the analyte. Conversely, injecting too large a volume can lead to column overload, resulting in peak distortion (e.g., fronting or tailing), reduced resolution, and potential contamination of the system. The goal is to find a balance that provides good sensitivity and maintains chromatographic performance.

Q3: When should I consider optimizing the injection volume for my this compound samples?

You should consider optimizing the injection volume if you encounter any of a number of issues. These issues can include poor peak shape, such as fronting or tailing, low signal-to-noise ratio, or lack of reproducibility in peak area. Additionally, if you are developing a new analytical method, optimizing the injection volume is a critical step to ensure accurate and reliable results.[2]

Troubleshooting Guide

ProblemQuestionPossible Cause & Solution
Poor Peak Shape (Fronting) My this compound peak is showing significant fronting. What could be the cause and how can I fix it?Cause: Column overload due to an excessively large injection volume or high sample concentration. Solution: Reduce the injection volume incrementally (e.g., from 1 µL to 0.5 µL) and re-analyze the sample. If the peak shape improves, the initial volume was too high. Alternatively, you can dilute the sample.
Poor Peak Shape (Tailing) I am observing peak tailing for this compound. Could this be related to the injection volume?Cause: While tailing is often caused by active sites on the column or in the liner, a very large injection volume of a sample in a solvent that is not fully compatible with the stationary phase can contribute to this issue. Solution: Ensure the injection volume is appropriate for the column capacity. Also, check the condition of your GC liner and column.
Low Sensitivity / Small Peaks I am not getting a strong enough signal for this compound. Should I increase the injection volume?Cause: The amount of analyte reaching the detector is insufficient. Solution: Carefully increase the injection volume in small increments (e.g., from 1 µL to 1.5 µL, then to 2 µL). Monitor the peak shape and resolution. There is a limit to how much you can inject before overloading the column, so proceed with caution.
Poor Reproducibility The peak areas for my replicate injections of this compound are not consistent. Can the injection volume be the problem?Cause: Inconsistent injection volume from the autosampler or manual injection technique. It can also be due to sample evaporation from the vial. Solution: Ensure your autosampler is functioning correctly and that the syringe is not clogged. For manual injections, ensure a consistent and rapid injection technique. Also, check the septa on your sample vials to ensure a good seal.
Ghost Peaks / Carryover I am seeing a peak for this compound in my blank injections after running a sample. What is causing this?Cause: Carryover from a previous injection, which can be exacerbated by a large injection volume. Solution: Reduce the injection volume. Implement a more rigorous needle and syringe wash step in your autosampler method. You may also need to bake out the column and clean the injector port.

Experimental Protocols

Protocol for Optimizing Injection Volume

This protocol outlines a systematic approach to determine the optimal injection volume for the analysis of this compound.

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., n-heptane) at a concentration that is representative of your samples.

  • Initial GC Conditions: Set up your GC with the initial parameters. Refer to the table below for a typical starting point.

  • Initial Injection: Start with a low injection volume that your system can reproducibly deliver, for example, 0.5 µL.

  • Incremental Increase: Sequentially increase the injection volume (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL). Perform at least three replicate injections at each volume.

  • Data Analysis: For each injection volume, evaluate the following parameters:

    • Peak Area and Height: To assess sensitivity.

    • Peak Asymmetry (Tailing Factor): To evaluate peak shape. A value between 0.9 and 1.2 is generally considered good.

    • Peak Width: To assess chromatographic efficiency.

    • Resolution: If there are other closely eluting peaks.

  • Determine Optimal Volume: The optimal injection volume will be the largest volume that provides a good signal-to-noise ratio without significant peak distortion or loss of resolution.

Data Presentation

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester Analysis
ParameterValueReference
GC Instrument Agilent GC-MS 6890N or 7890A[1]
Column DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program Initial: 70°C, Ramp 1: 5°C/min to 140°C (hold 1 min), Ramp 2: 20°C/min to 300°C (hold 5 min)
MS Detector Agilent 5973N
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan or Selected Ion Monitoring (SIM)

Mandatory Visualization

InjectionVolumeOptimization cluster_prep Preparation cluster_analysis Analysis Workflow cluster_decision Decision & Optimization Prep_Standard Prepare Standard (this compound) Start Start with Low Injection Volume (e.g., 0.5 µL) Prep_Standard->Start Inject Perform Replicate Injections Start->Inject Evaluate Evaluate Peak Shape, Sensitivity & Reproducibility Inject->Evaluate Decision Is Peak Shape & Sensitivity Acceptable? Evaluate->Decision IncreaseVol Incrementally Increase Injection Volume Decision->IncreaseVol No OptimalVol Optimal Injection Volume Determined Decision->OptimalVol Yes IncreaseVol->Inject

Caption: Workflow for optimizing injection volume.

References

Technical Support Center: Chromatography of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic analysis of Methyl Octanoate-d15. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing this compound?

A1: The ideal GC column depends on the complexity of your sample matrix. Since this compound is a saturated fatty acid methyl ester (FAME), column selection is guided by the polarity of the stationary phase.

  • For separation primarily by boiling point: A non-polar or low-polarity column is recommended. These columns are robust and have high-temperature limits.

  • For separation from other FAMEs with varying degrees of unsaturation: A more polar column is necessary to provide selectivity based on polarity differences.

The choice of the stationary phase is a critical step in method development.[1] For new applications, a non-polar column is often a good starting point for analyzing non-polar compounds like Methyl Octanoate.

Q2: Should I expect a difference in retention time between this compound and unlabeled Methyl Octanoate?

A2: Yes, a slight shift in retention time is expected. This phenomenon is known as the chromatographic isotope effect.[2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in gas chromatography.[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in volatility and interaction with the stationary phase. The retention time difference is typically small, often in the range of a few seconds.

Q3: Can this compound be analyzed by liquid chromatography?

A3: While gas chromatography (GC) is the most common and preferred method for analyzing volatile compounds like FAMEs, liquid chromatography (LC) can be used. However, due to the lack of a strong chromophore, detection can be challenging. Methods like LC with mass spectrometry (LC-MS) or derivatization with a UV-active agent would be necessary. For most applications, GC offers superior resolution and sensitivity for this analyte.

Q4: What are the key fragments to monitor for this compound in a mass spectrometer?

A4: For unlabeled methyl octanoate, characteristic fragments in an electron ionization (EI) mass spectrum include ions at m/z 74 (McLafferty rearrangement) and 87.[3][4] For this compound, where the deuterium labels are on the acyl chain, the key fragments will be shifted. The fully deuterated acyl chain will result in a McLafferty rearrangement ion at m/z 89. Monitoring for this ion in selected ion monitoring (SIM) mode can significantly increase sensitivity and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the injector liner or column.1. Replace the injector liner with a new, deactivated one. 2. Trim the first 10-20 cm of the GC column. 3. If tailing persists, the column may be contaminated and require replacement.
Peak Fronting Column overload due to injecting too much sample.1. Dilute the sample. 2. Increase the split ratio in the injection method.
Incompatibility between the sample solvent and the stationary phase.1. Ensure the injection solvent is appropriate for the column polarity. For non-polar columns, use a non-polar solvent like hexane.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Gradual shift in retention time with each injection Accumulation of high-boiling point residues on the column.1. Increase the final oven temperature or hold time to ensure all components elute. 2. If analyzing complex samples, consider using a guard column and replacing it regularly.
Random fluctuations in retention time Leaks in the GC system.1. Check for leaks at the injector, column connections, and septum using an electronic leak detector.
Unstable carrier gas flow rate.1. Verify that the gas supply is adequate and the pressure regulators are functioning correctly.
Issue 3: Low or No Signal
Symptom Potential Cause Troubleshooting Steps
Low signal-to-noise ratio Sub-optimal MS parameters.1. Switch to Selected Ion Monitoring (SIM) mode to increase sensitivity. 2. Perform a tune of the mass spectrometer to ensure optimal performance.
Analyte degradation in the injector.1. Lower the injector temperature. Start around 250°C and adjust as needed. 2. Use a deactivated injector liner.
No peak detected Leaks in the GC system.1. Check for leaks at the injector, column connections, and septum.
Incorrect MS acquisition parameters.1. Ensure you are monitoring the correct ions for this compound (e.g., m/z 89).

Experimental Protocols

Example GC-MS Protocol for Methyl Octanoate Analysis

This protocol is a starting point and may require optimization for your specific instrument and application.

Parameter Setting
GC System Agilent 7890A or equivalent
Column VF-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Temperature Program Initial 55°C for 1 min, ramp at 20°C/min to 130°C (hold 2 min), ramp at 5°C/min to 160°C, then ramp at 30°C/min to 300°C (hold 5 min)
MS System Agilent 7000 Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 89 (for this compound), m/z 74 (for unlabeled)
Transfer Line Temperature 280°C
Quantitative Analysis Workflow

For accurate quantification, a calibration curve should be prepared using standards of known concentrations.

Step Procedure
1. Standard Preparation Prepare a series of working standard solutions of this compound by serial dilution of a primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Internal Standard If quantifying other analytes, add a known, constant amount of an appropriate internal standard (e.g., Methyl Tridecanoate) to all standards and samples.
3. GC-MS Analysis Analyze the standards and samples using the optimized GC-MS method.
4. Calibration Curve Construction Plot the peak area of this compound against its concentration for the standard solutions. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
5. Quantification Determine the concentration of this compound in the unknown samples by interpolating their peak areas (or area ratios) on the calibration curve.

Visual Guides

ColumnSelectionWorkflow start Start: Analyze this compound matrix_complexity Is the sample matrix complex (e.g., contains isomers or other FAMEs)? start->matrix_complexity non_polar Use a Non-Polar Column (e.g., DB-1, HP-5ms) Separation by boiling point. matrix_complexity->non_polar No polar Use a Polar Column (e.g., DB-23, DB-WAX) Separation by polarity. matrix_complexity->polar Yes optimize Optimize GC Parameters (Temperature Program, Flow Rate) non_polar->optimize polar->optimize end Analysis Complete optimize->end

Caption: Logical workflow for selecting a GC column for this compound analysis.

References

Technical Support Center: Minimizing In-Source Fragmentation of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of Methyl Octanoate-d15. Our focus is to help you minimize in-source fragmentation during mass spectrometry experiments to ensure accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for the analysis of this compound?

In-source fragmentation is a phenomenon where the analyte molecule, in this case, this compound, breaks apart into smaller charged fragments within the ion source of the mass spectrometer before mass analysis.[1] This is a significant concern in quantitative analysis because it reduces the abundance of the intact molecular ion (or a desired precursor ion), which is typically used for quantification. This can lead to decreased sensitivity and inaccurate measurements. For isotopically labeled internal standards like this compound, extensive fragmentation can potentially lead to isobaric interferences with fragment ions from the non-labeled analyte, complicating data analysis.

Q2: What are the common fragment ions observed for methyl octanoate in electron ionization (EI) mass spectrometry?

In a typical 70 eV electron ionization mass spectrum of methyl octanoate, you can expect to see several characteristic fragment ions. The molecular ion peak (M+) at m/z 158 is often of low abundance.[2] Common fragments include:

  • m/z 74: This is a very common and often abundant fragment for fatty acid methyl esters (FAMEs), resulting from a McLafferty rearrangement.[3]

  • m/z 87: This fragment arises from the cleavage of the carbon-carbon bond alpha to the carbonyl group.[4]

  • m/z 127: This corresponds to the loss of a methoxy group (-OCH3).[5]

  • Other smaller fragments representing losses of alkyl chains.

The mass spectrum for this compound will show a molecular ion at m/z 173. The fragment ions will also be shifted by the corresponding number of deuterium atoms. Understanding these fragmentation patterns is crucial for troubleshooting.

Q3: How does the heavy isotope labeling in this compound affect its fragmentation?

Deuterium-labeled internal standards like this compound are designed to have nearly identical chemical and chromatographic properties to their non-labeled counterparts. However, the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This "isotope effect" can sometimes lead to minor differences in fragmentation patterns and retention times. While generally expected to be minimal, it is a factor to consider, especially when developing highly sensitive methods. The primary difference will be the mass shift of the molecular ion and all fragment ions containing deuterium atoms.

Troubleshooting Guides

Issue: Weak or Absent Molecular Ion Peak for this compound

A common challenge in the analysis of FAMEs using electron ionization is the low abundance or complete absence of the molecular ion peak due to extensive fragmentation.

Troubleshooting Steps:

  • Reduce Ion Source Temperature: High ion source temperatures can increase the internal energy of the analyte molecules, leading to more extensive fragmentation. Lowering the temperature can result in "softer" ionization and a more abundant molecular ion.

  • Lower Electron Energy: The standard electron energy for EI-MS is 70 eV, which is highly energetic and causes significant fragmentation. If your instrument allows, reducing the electron energy (e.g., to 20-30 eV) can significantly decrease fragmentation and enhance the molecular ion peak.

  • Consider Chemical Ionization (CI): Chemical ionization is a "softer" ionization technique that results in much less fragmentation compared to EI. Using CI will typically produce a prominent protonated molecule ([M+H]+) at m/z 174 for this compound, which is excellent for confirming the molecular weight and for use as a precursor ion in MS/MS experiments.

Data Presentation: Impact of Ion Source Parameters on Fragmentation

The following tables summarize the expected qualitative effects of adjusting key ion source parameters to minimize the in-source fragmentation of this compound.

Table 1: Effect of Ion Source Temperature on Fragmentation

Ion Source TemperatureExpected Abundance of Molecular Ion (m/z 173)Expected Abundance of Fragment Ions (e.g., m/z 74, 87 shifted)Rationale
High (e.g., >250 °C)Low to AbsentHighIncreased thermal energy leads to greater fragmentation.
Moderate (e.g., 200-230 °C)ModerateModerateA balance between efficient ionization and reduced fragmentation.
Low (e.g., <200 °C)HighLowReduced thermal energy preserves the molecular ion.

Note: Optimal temperatures are instrument-dependent and should be determined empirically.

Table 2: Effect of Electron Energy on Fragmentation (EI-MS)

Electron EnergyExpected Abundance of Molecular Ion (m/z 173)Expected Abundance of Fragment Ions (e.g., m/z 74, 87 shifted)Rationale
High (70 eV)Low to AbsentHighStandard energy for library matching, but causes extensive fragmentation.
Low (e.g., 20-30 eV)HighLowLess energy is transferred to the analyte, reducing fragmentation.

Table 3: Comparison of Ionization Techniques

Ionization TechniqueExpected Abundance of Molecular Ion (or [M+H]+)Degree of FragmentationPrimary Use Case for Minimizing ISF
Electron Ionization (EI)LowHighStandard for library matching, but requires optimization for quantitative analysis of intact molecules.
Chemical Ionization (CI)HighLowIdeal for obtaining molecular weight information and minimizing fragmentation.

Experimental Protocols

Protocol 1: Systematic Optimization of Ion Source Temperature

This protocol provides a step-by-step guide to determine the optimal ion source temperature for minimizing fragmentation of this compound.

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a concentration that gives a good signal-to-noise ratio.

  • Initial GC-MS Conditions:

    • Set the GC oven program, injector temperature, and other chromatographic parameters as per your established method.

    • Set the mass spectrometer electron energy to a standard value (e.g., 70 eV).

    • Begin with a moderate ion source temperature (e.g., 230 °C).

  • Temperature Range Selection: Choose a range of ion source temperatures to evaluate, for example, from 180 °C to 280 °C in 20 °C increments.

  • Data Acquisition:

    • Inject the this compound standard at each temperature setting.

    • Acquire the mass spectrum in full scan mode, ensuring the mass range covers the molecular ion (m/z 173) and key fragment ions.

  • Data Analysis:

    • For each temperature, determine the abundance of the molecular ion (m/z 173) and one or two major fragment ions (e.g., the deuterated equivalents of m/z 74 and 87).

    • Calculate the ratio of the fragment ion abundance to the molecular ion abundance for each temperature.

  • Optimization: Select the ion source temperature that provides the best balance of a strong molecular ion signal and minimal fragmentation. A study on a mixture of FAMEs found an ion source temperature of 180 °C to yield the highest response.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_optimization Optimization Loop cluster_result Result prep_sample Prepare this compound Standard Solution set_initial Set Initial GC-MS Parameters (e.g., 230°C Source Temp) prep_sample->set_initial 1 inject_sample Inject Standard set_initial->inject_sample 2 acquire_data Acquire Full Scan Mass Spectrum inject_sample->acquire_data 3 vary_temp Systematically Vary Ion Source Temperature acquire_data->vary_temp 4 analyze_spectra Analyze Spectra: - Molecular Ion Abundance - Fragment Ion Abundance acquire_data->analyze_spectra 5 vary_temp->inject_sample Repeat for each temp calculate_ratio Calculate Fragment/Molecular Ion Ratio analyze_spectra->calculate_ratio 6 determine_optimal Determine Optimal Temperature calculate_ratio->determine_optimal 7 final_method Optimized Method with Minimized In-Source Fragmentation determine_optimal->final_method 8

Figure 1. Experimental workflow for optimizing ion source temperature.

Logical_Relationship cluster_parameters Adjustable Ion Source Parameters cluster_effect Effect on Analyte cluster_outcome Observed Outcome cluster_goal Analytical Goal temp Ion Source Temperature internal_energy Internal Energy of This compound temp->internal_energy Influences energy Electron Energy (EI) energy->internal_energy Influences ionization_type Ionization Technique (EI vs. CI) ionization_type->internal_energy Determines fragmentation In-Source Fragmentation internal_energy->fragmentation Directly Proportional mol_ion Molecular Ion Abundance fragmentation->mol_ion Inversely Proportional accuracy Improved Quantitative Accuracy & Sensitivity mol_ion->accuracy Leads to

Figure 2. Logical relationship of parameters affecting fragmentation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: Methyl Octanoate-d15 as a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In quantitative analysis, particularly by gas chromatography-mass spectrometry (GC-MS), the choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on Methyl Octanoate-d15, against non-deuterated alternatives for the analysis of fatty acid methyl esters (FAMEs).

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] The fundamental principle behind their use is that a SIL-IS will exhibit nearly identical chemical and physical properties to the analyte of interest during sample extraction, derivatization, and chromatographic analysis.[2] This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of its non-deuterated counterpart. This is in contrast to structural analog internal standards (non-deuterated), which, due to differences in chemical structure, may have different retention times, extraction efficiencies, and ionization responses. These differences can lead to inadequate compensation for matrix effects and other sources of analytical variability.[4]

The following table summarizes typical performance data from validation studies of FAMEs analysis using a representative deuterated internal standard (in the absence of specific public data for this compound) and a common non-deuterated internal standard.

Validation Parameter Deuterated Internal Standard (Representative) Non-Deuterated Internal Standard
Analyte(s) Fatty Acid Methyl Esters (C16-C18)Fatty Acid Methyl Esters (C6-C24)
Internal Standard Methyl heptadecanoate-d33Methyl nonadecanoate / Hexadecyl propanoate
Linearity (R²) > 0.995[5]> 0.99
Precision (RSD%) < 10%≤ 2%
Accuracy (Recovery %) 80-120%Not explicitly stated, but trueness was statistically equivalent to the reference method
Note: The data for the deuterated internal standard is representative of the performance expected for a deuterated FAME like this compound, based on published validation data for similar compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. Below are representative protocols for the quantification of FAMEs using both a deuterated and a non-deuterated internal standard.

Protocol 1: Validation of FAMEs Analysis using a Deuterated Internal Standard (e.g., this compound)

Objective: To validate a quantitative GC-MS method for the determination of FAMEs in a biological matrix using a deuterated internal standard.

1. Preparation of Standards and Reagents:

  • Stock Solutions: Prepare individual stock solutions of the target FAME analytes and the deuterated internal standard (e.g., this compound) in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of the FAME analytes. A constant concentration of the deuterated internal standard is added to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

2. Sample Preparation and Derivatization:

  • To a known volume of the sample (e.g., plasma, cell lysate), add a precise amount of the deuterated internal standard solution.

  • Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

  • Evaporate the solvent and derivatize the fatty acids to their corresponding FAMEs using a reagent such as 14% boron trifluoride in methanol at 60°C for 30 minutes.

  • After cooling, add hexane and water to extract the FAMEs. The hexane layer is then collected for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-23 or equivalent polar capillary column suitable for FAME analysis.

    • Injector: Splitless mode.

    • Oven Temperature Program: Optimize for the separation of the target FAMEs.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each FAME and the deuterated internal standard.

4. Validation Parameters to be Assessed:

  • Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes and the internal standard.

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²).

  • Accuracy and Precision: Analyze the QC samples on multiple days. Accuracy is determined by comparing the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (RSD%).

  • Matrix Effect: Compare the response of the analytes and internal standard in a neat solution versus a post-extraction spiked matrix sample.

  • Stability: Assess the stability of the analytes in the matrix under different storage conditions.

Protocol 2: Validation of FAMEs Analysis using a Non-Deuterated Internal Standard (e.g., Methyl Heptadecanoate)

Objective: To validate a quantitative GC-FID or GC-MS method for the determination of FAMEs using a non-deuterated internal standard.

1. Preparation of Standards and Reagents:

  • Stock Solutions: Prepare individual stock solutions of the target FAME analytes and the non-deuterated internal standard (e.g., Methyl Heptadecanoate) in a suitable solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the FAME analytes and a constant concentration of the internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations.

2. Sample Preparation and Derivatization:

  • Follow the same lipid extraction and derivatization procedure as described in Protocol 1, adding the non-deuterated internal standard at the beginning of the sample preparation process.

3. GC-FID/MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column and temperature program should be optimized to ensure baseline separation of the internal standard from the analytes of interest and any potential matrix components.

  • Detector:

    • Flame Ionization Detector (FID) or Mass Spectrometer (MS).

4. Validation Parameters to be Assessed:

  • The same validation parameters as in Protocol 1 should be assessed. Pay close attention to selectivity to ensure the non-deuterated internal standard does not co-elute with any endogenous compounds in the sample matrix.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind selecting an appropriate internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (e.g., this compound) sample->add_is extraction Lipid Extraction add_is->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of Analytes calibration->quantification report report quantification->report Final Report

Caption: Experimental workflow for FAMEs analysis using an internal standard.

internal_standard_selection cluster_criteria Key Considerations cluster_decision Decision Pathway start Start: Need for Quantitative Analysis availability Is a stable isotope-labeled (deuterated) analog of the analyte available? start->availability use_deuterated Use Deuterated Standard (e.g., this compound) availability->use_deuterated Yes consider_analog Consider Structural Analog (Non-deuterated) availability->consider_analog No cost Is the cost of the deuterated standard prohibitive? cost->use_deuterated No cost->consider_analog Yes coelution Does the structural analog co-elute with matrix components? validate_analog Thoroughly Validate Structural Analog coelution->validate_analog No find_alternative Find Alternative Analog coelution->find_alternative Yes use_deuterated->cost consider_analog->validate_analog validate_analog->coelution

References

A Head-to-Head Comparison: Methyl Octanoate-d15 vs. C13-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise quantification using mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of Methyl Octanoate-d15 and C13-labeled methyl octanoate standards, supported by established principles of isotope dilution mass spectrometry and detailed experimental protocols.

In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard. They are chemically identical to the analyte of interest, differing only in isotopic composition. This allows them to co-elute chromatographically and experience similar ionization effects, effectively correcting for variations during sample preparation and analysis. While both deuterated (²H or D) and carbon-13 (¹³C) labeled standards are widely used, their performance can differ, particularly in applications demanding high precision and accuracy.

Key Performance Differences: A Theoretical Framework

The primary distinction between this compound and a C13-labeled counterpart, such as Methyl-[1-¹³C]-octanoate, lies in the isotopes used for labeling. Deuterium labeling involves replacing hydrogen atoms with their heavier isotope, while ¹³C labeling substitutes carbon-12 atoms with carbon-13. This seemingly subtle difference has significant implications for their analytical performance.

Chromatographic Behavior: One of the most critical differences is the potential for chromatographic separation between the deuterated standard and the native analyte, a phenomenon known as the "isotope effect." Due to the larger relative mass difference between hydrogen and deuterium, deuterated compounds can have slightly different physicochemical properties, leading to earlier elution times in both gas chromatography (GC) and liquid chromatography (LC). In contrast, the smaller relative mass difference between ¹²C and ¹³C results in nearly identical physicochemical properties, ensuring co-elution of the ¹³C-labeled standard with the unlabeled analyte. This co-elution is crucial for accurate correction of matrix effects, which can vary across a chromatographic peak.

Isotopic Stability: Deuterium atoms, particularly those attached to heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protic solvents under certain conditions. While the deuterium atoms in this compound are on the alkyl chain and generally stable, the potential for exchange, however minimal, exists. ¹³C labels, being part of the carbon backbone of the molecule, are not susceptible to exchange, ensuring the isotopic integrity of the standard throughout the analytical process.

Quantitative Data Summary

The following table summarizes the expected performance differences between this compound and a C13-labeled methyl octanoate standard based on established principles in isotope dilution mass spectrometry.

Performance MetricThis compound (Deuterated)C13-Labeled Methyl OctanoateRationale
Chromatographic Co-elution with Analyte Potential for slight retention time shift (earlier elution)Expected to co-elute perfectlyThe larger relative mass difference in deuterated compounds can lead to a chromatographic isotope effect.
Correction for Matrix Effects Good, but can be compromised by chromatographic shiftsExcellent, due to co-elutionFor accurate correction, the internal standard must experience the same matrix effects as the analyte at the same retention time.
Isotopic Stability Generally stable, but a theoretical risk of H/D exchange existsHighly stable, no risk of exchangeThe carbon-13 atoms are integral to the molecular backbone and are not exchangeable.
Accuracy of Quantification High, but potentially lower than C13-labeled standards in complex matricesVery HighPerfect co-elution and isotopic stability of C13-labeled standards lead to more robust and accurate quantification.
Commercial Availability Readily available from various suppliers.[1][2]Less common, but available from specialized suppliers.Deuterated standards are generally more common and often less expensive to synthesize.

Experimental Protocols

To empirically validate the performance of this compound versus a C13-labeled standard, the following experimental protocol for the analysis of methyl octanoate in a biological matrix (e.g., plasma) using GC-MS is provided.

Lipid Extraction (Folch Method)
  • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Spike the mixture with a known concentration of either this compound or C13-labeled methyl octanoate internal standard.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Note: As methyl octanoate is already a methyl ester, this step is primarily for the transesterification of other lipids in the extract to FAMEs, which is a common procedure in fatty acid analysis. For the direct analysis of methyl octanoate, this step could be omitted if the analyte is not part of a complex lipid mixture.

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water, and vortex to mix.

  • Centrifuge briefly to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Unlabeled Methyl Octanoate: Monitor m/z 74, 87, 158

    • This compound: Monitor m/z 89, 173

    • Methyl-[1-¹³C]-octanoate: Monitor m/z 75, 87, 159

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or C13-Standard) Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Derivatization Derivatization to FAMEs (Acidic Methanolysis) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the quantification of methyl octanoate.

Logical_Relationship cluster_IS_Choice Internal Standard Choice cluster_Properties Physicochemical Properties cluster_Performance Analytical Performance cluster_Outcome Quantitative Outcome D15 This compound Prop_D15 Slightly Altered (Isotope Effect) D15->Prop_D15 C13 C13-Labeled Methyl Octanoate Prop_C13 Virtually Identical to Analyte C13->Prop_C13 Perf_D15 Potential Chromatographic Shift Good Accuracy Prop_D15->Perf_D15 Perf_C13 Co-elution with Analyte High Accuracy & Precision Prop_C13->Perf_C13 Outcome Reliable & Defensible Quantitative Data Perf_D15->Outcome Perf_C13->Outcome

Caption: Logical relationship of internal standard choice to performance.

Conclusion

For the majority of applications, both this compound and C13-labeled methyl octanoate can serve as effective internal standards for the quantification of methyl octanoate. However, for analyses requiring the highest level of accuracy and precision, particularly in complex biological matrices where matrix effects can be significant, the use of a C13-labeled standard is highly recommended. Its propensity for perfect co-elution with the native analyte provides a more robust and reliable correction for analytical variability, leading to superior data quality. Researchers must weigh the analytical requirements of their study against the often higher cost and more limited availability of C13-labeled standards.

References

The Gold Standard for Fatty Acid Quantification: A Guide to the Accuracy and Precision of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantitative results. This guide provides a comprehensive comparison of Methyl Octanoate-d15, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] By being chemically identical to the analyte of interest but differing in mass, they co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement.[1] This intrinsic property allows for effective correction of variations that can occur during sample preparation and analysis, leading to superior accuracy and precision.[1] this compound, with its 15 deuterium atoms, serves as an ideal internal standard for the quantification of methyl octanoate and other fatty acid methyl esters (FAMEs).

Comparative Performance Analysis

The use of a deuterated internal standard like this compound significantly enhances the performance of analytical methods for fatty acid quantification. The following tables summarize typical performance characteristics of GC-MS methods for FAME analysis, highlighting the advantages of employing a deuterated internal standard over non-deuterated alternatives.

Parameter Method with Deuterated Internal Standard (e.g., this compound) Method with Non-Deuterated Internal Standard (e.g., Methyl Nonanoate)
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 95-105%80-120%
Precision (RSD %) < 10%< 15%
Limit of Quantification (LOQ) Low ng/mLng/mL to µg/mL
Matrix Effect Significantly MinimizedProne to Ion Suppression/Enhancement
Table 1: Comparison of typical method performance parameters. Data is representative of values found in validation studies of fatty acid analysis using deuterated internal standards.

Head-to-Head Comparison of Internal Standards

While generic odd-chain fatty acid methyl esters are sometimes employed as internal standards, their differing chromatographic behavior and potential for endogenous presence can compromise analytical accuracy. The following table illustrates a conceptual comparison based on established analytical principles.

Internal Standard Type Advantages Disadvantages
This compound (Deuterated) - Co-elutes with the analyte, providing the best correction for matrix effects and variability.[1]- Chemically identical to the analyte, ensuring similar extraction recovery and derivatization efficiency.- Not naturally present in samples.- Requires mass spectrometry for detection.- Higher initial cost compared to non-labeled standards.
Methyl Nonanoate (Odd-chain) - Can be used with FID detectors.- Lower cost.- Different retention time from the analyte, leading to inadequate correction for matrix effects.- Potential for co-elution with other sample components.- May be present in some biological samples.
Table 2: Qualitative comparison of internal standard types for fatty acid analysis.

Experimental Protocols

Achieving high-quality data is contingent on a robust and well-defined experimental protocol. The following sections detail a typical workflow for the analysis of fatty acids in a biological matrix using this compound as an internal standard.

Protocol 1: Sample Preparation and Derivatization

This protocol outlines the extraction of total fatty acids from a biological sample (e.g., plasma) and their conversion to FAMEs for GC-MS analysis.

  • Sample Spiking: To 100 µL of plasma, add a known amount of this compound solution (e.g., 10 µg in methanol).

  • Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes. Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Isolate Lipids: Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the collected organic phase to dryness under a stream of nitrogen.

  • Transesterification: Add 1 mL of 2% (v/v) sulfuric acid in methanol. Incubate at 60°C for 1 hour.

  • FAME Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water, and vortex. Centrifuge to separate the phases.

  • Sample for Analysis: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike extract Lipid Extraction (Chloroform:Methanol) spike->extract separate Phase Separation extract->separate collect Collect Organic Layer separate->collect dry Evaporate to Dryness collect->dry transesterify Transesterification (H₂SO₄ in Methanol) dry->transesterify extract_fame FAME Extraction (Hexane) transesterify->extract_fame collect_fame Collect Hexane Layer extract_fame->collect_fame gcms GC-MS Analysis collect_fame->gcms

Fig. 1: Workflow for FAME analysis using a deuterated internal standard.
Protocol 2: GC-MS Analysis

The following are typical instrument parameters for the analysis of FAMEs by Gas Chromatography-Mass Spectrometry.

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[2]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp to 175°C at 25°C/min.

    • Ramp to 230°C at 4°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). For d3-methyl esters of saturated fatty acids, characteristic ions such as m/z 77 and 90 can be monitored.

  • Data Analysis: The concentration of each fatty acid is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve generated from standards with known concentrations.

G start FAME Sample in Hexane injection GC Injection start->injection separation GC Column Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection (SIM) ionization->detection data Data Acquisition (Peak Area Ratio) detection->data

Fig. 2: Logical flow of the GC-MS analysis process.

References

A Guide to Inter-Laboratory Comparison of Methyl Octanoate-d15 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Methyl Octanoate-d15. While specific inter-laboratory proficiency testing data for this compound is not publicly available, this document outlines the essential protocols, performance metrics, and a hypothetical study design based on established methods for fatty acid methyl ester (FAME) analysis. This guide is intended to assist in the establishment and validation of analytical methods across different laboratories, thereby ensuring data consistency and reliability.

This compound is a deuterated stable isotope-labeled internal standard. Such standards are crucial in quantitative analysis, particularly in chromatography-mass spectrometry techniques, as they help correct for variations during sample preparation and instrument analysis.[1]

Analytical Methodologies

The primary and most established techniques for the analysis of FAMEs, including this compound, are Gas Chromatography (GC) based methods.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of deuterated compounds. The mass spectrometer allows for the differentiation of the deuterated standard from its non-deuterated counterpart based on their mass-to-charge ratio (m/z), even if they co-elute chromatographically.[1]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and cost-effective method for quantifying FAMEs.[2] While GC-FID is widely used for FAME analysis, GC-MS is essential for distinguishing between the deuterated and non-deuterated forms of Methyl Octanoate.

Hypothetical Inter-Laboratory Study Design

To ensure the comparability of results for this compound analysis, a well-designed inter-laboratory study is essential.

Objective: To assess the accuracy and precision of this compound quantification across multiple laboratories.

Study Participants: A minimum of five laboratories (designated Lab A through Lab E for this hypothetical study) with experience in FAME analysis.

Test Material: A reference material containing a certified concentration of this compound in a relevant matrix (e.g., plasma or a standard solution). Samples at three different concentration levels (Low, Medium, High) would be distributed to each participating laboratory.

Workflow:

cluster_0 Central Organization cluster_1 Participating Laboratories (Lab A-E) cluster_2 Data Analysis and Reporting A Reference Material Preparation (this compound) B Sample Distribution (Low, Medium, High Concentrations) A->B C Sample Receipt and Storage B->C D Sample Preparation (e.g., Extraction, Derivatization) C->D E GC-MS Analysis D->E F Data Reporting E->F G Statistical Analysis of Results F->G H Performance Evaluation (z-scores) G->H I Final Report Generation H->I

Caption: Workflow for a hypothetical inter-laboratory comparison study of this compound.

Experimental Protocols

Detailed and harmonized experimental protocols are critical for a successful inter-laboratory comparison.

1. Sample Preparation (Fatty Acid Methylation)

The conversion of fatty acids to their more volatile methyl esters is a crucial step for GC analysis.[1]

  • Base-Catalyzed Transesterification: This method is rapid and occurs at room temperature, which is advantageous for preventing the degradation of labile fatty acids.

    • Dissolve the lipid sample in a suitable solvent (e.g., hexane).

    • Add a solution of sodium hydroxide or potassium hydroxide in methanol.

    • Incubate for 5-10 minutes at room temperature.

    • Add water and hexane, vortex, and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • Acid-Catalyzed Esterification/Transesterification: This method is suitable for both free fatty acids and esterified fatty acids.

    • To the dried lipid extract, add a solution of 14% boron trifluoride (BF3) in methanol.

    • Incubate at a higher temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • Follow with the extraction of FAMEs as described above.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for the separation of FAMEs.

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Oven Temperature Program: A programmed temperature ramp to ensure adequate separation of different FAMEs.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte and internal standard.

A Sample Injection B GC Separation (Polar Capillary Column) A->B C Ionization (EI) B->C D Mass Analysis (Quadrupole) C->D E Detection (SIM Mode) D->E

Caption: General workflow for GC-MS analysis of this compound.

Data Presentation and Performance Evaluation

The performance of each laboratory would be evaluated based on key statistical measures.

Key Performance Parameters:

  • Accuracy: The closeness of the mean test result to the true or accepted reference value. Often expressed as percent recovery.

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is typically evaluated in terms of:

    • Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): Precision under different operating conditions (different laboratories).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Hypothetical Quantitative Data Summary

LaboratoryMean Concentration (ng/mL) - Low SampleAccuracy (% Recovery) - Low SamplePrecision (RSD%) - Low SampleMean Concentration (ng/mL) - Medium SampleAccuracy (% Recovery) - Medium SamplePrecision (RSD%) - Medium SampleMean Concentration (ng/mL) - High SampleAccuracy (% Recovery) - High SamplePrecision (RSD%) - High Sample
Lab A 4.8965.249.5993.149899.62.5
Lab B 5.21046.151.2102.44.55051013.0
Lab C 4.5907.547.895.65.848997.84.2
Lab D 5.11024.850.1100.22.9501100.22.1
Lab E 4.9985.549.999.83.5495992.8
True Value 5.0 50.0 500
Mean 4.9 98 5.8 49.7 99.4 4.0 497.6 99.5 2.9
Std. Dev. 0.27 5.4 1.0 1.2 2.4 1.1 6.3 1.3 0.7
RSD (%) 5.5 5.5 17.2 2.4 2.4 27.5 1.3 1.3 24.1

Logical Relationship of Method Validation Parameters

cluster_0 Method Performance Characteristics cluster_1 Study Types cluster_2 Key Outcomes A Accuracy F Single-Laboratory Validation A->F G Inter-laboratory Comparison A->G B Precision B->F C Linearity C->F D LOD & LOQ D->F E Robustness E->F J Method Reliability E->J H Repeatability F->H I Reproducibility G->I H->G I->J

Caption: Relationship between method validation parameters in single-laboratory and inter-laboratory studies.

Conclusion and Recommendations

While a dedicated inter-laboratory comparison study for this compound has not been identified in public literature, the framework presented here provides a robust starting point for laboratories wishing to establish such a program. By adhering to standardized protocols for FAME analysis and focusing on key performance indicators, researchers can ensure the generation of high-quality, comparable data. Participation in proficiency testing schemes, even for related FAMEs, is highly encouraged to externally validate laboratory performance.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of fatty acids, with a focus on the use of Methyl Octanoate-d15 as an internal standard. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in metabolic research, drug discovery, and clinical diagnostics. This document outlines key performance parameters, detailed experimental protocols, and visual workflows for two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Fatty Acid Analysis and the Role of this compound

The accurate quantification of fatty acids in biological matrices is essential for understanding their roles in various physiological and pathological processes. Due to their chemical properties, fatty acids often require derivatization to improve their volatility and ionization efficiency for analysis by mass spectrometry. A common and robust approach is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs).

To ensure the precision and accuracy of quantification, a stable isotope-labeled internal standard is introduced at the beginning of the sample preparation process. This standard corrects for analyte loss during extraction and derivatization, as well as for variations in instrument response. This compound, a deuterated form of methyl octanoate, serves as an excellent internal standard for the analysis of medium-chain fatty acids due to its chemical similarity to the analytes of interest and its distinct mass-to-charge ratio.

Comparative Performance of Analytical Methods

The choice between GC-MS and LC-MS for fatty acid analysis depends on several factors, including the specific fatty acids of interest, the required sensitivity, and the sample matrix. The following table summarizes key performance parameters for both methods, providing a benchmark for what can be expected.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (typically to FAMEs)Often not required for free fatty acids
Typical Analytes Volatile and semi-volatile FAMEsBroad range, including polyunsaturated and polar fatty acids
Linearity (R²) ≥ 0.995≥ 0.99
Limit of Detection (LOD) Low pg to ng rangeLow ng/mL to pg/mL range[1]
Limit of Quantification (LOQ) Low ng rangeLow ng/mL range[2]
Precision (%RSD) < 15%8% to 13%[1]
Accuracy (% Recovery) > 85%> 90% for internal standards[1]

Note: The values presented are indicative and can vary based on the specific instrumentation, method, and matrix.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for fatty acid analysis using GC-MS and LC-MS with this compound as an internal standard.

GC-MS Protocol for Fatty Acid Analysis (as FAMEs)

This protocol involves the extraction of total lipids, followed by transesterification to form FAMEs for GC-MS analysis.

3.1.1. Materials and Reagents

  • This compound internal standard solution (10 µg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Anhydrous sodium sulfate

3.1.2. Sample Preparation and Derivatization

  • To 100 µL of sample (e.g., plasma, homogenized tissue) in a glass tube, add 10 µL of the this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

3.1.3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor the characteristic ions for methyl octanoate (e.g., m/z 74, 87, 158) and this compound (e.g., m/z 77, 90, 173).

LC-MS/MS Protocol for Free Fatty Acid Analysis

This protocol outlines the analysis of free fatty acids without derivatization, using a deuterated internal standard for quantification.

3.2.1. Materials and Reagents

  • This compound internal standard solution (10 µg/mL in methanol)

  • Acetonitrile

  • Methanol

  • Isopropanol

  • Formic acid

  • Ammonium acetate

3.2.2. Sample Preparation

  • To 50 µL of sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an LC vial for analysis.

3.2.3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the fatty acids of interest (e.g., start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the native fatty acids and this compound. For example, for octanoic acid, the transition could be m/z 143 -> 143 (parent ion). For the internal standard, the transition would be shifted by the mass of the deuterium labels.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the experimental workflows for both GC-MS and LC-MS analysis of fatty acids using this compound as an internal standard.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with This compound Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Dry_Down1 Evaporate Solvent Extraction->Dry_Down1 Derivatization Derivatization to FAMEs (BF3/Methanol, 100°C) Dry_Down1->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Dry_Down2 Dry & Reconstitute FAME_Extraction->Dry_Down2 GC_Injection Inject into GC-MS Dry_Down2->GC_Injection Separation Chromatographic Separation (Polar Column) GC_Injection->Separation Detection Mass Spectrometric Detection (EI, SIM/Scan) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Workflow for GC-MS analysis of fatty acids.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer Dry_Reconstitute Dry & Reconstitute in Mobile Phase Supernatant_Transfer->Dry_Reconstitute LC_Injection Inject into LC-MS/MS Dry_Reconstitute->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation Detection Mass Spectrometric Detection (ESI-, MRM) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

References

A Comparative Guide to the Limit of Detection and Quantification for Deuterated Internal Standards in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards, such as Methyl Octanoate-d15, is the gold standard in quantitative mass spectrometry. These standards co-elute with the analyte of interest, experiencing similar matrix effects and ionization efficiencies, which leads to more accurate and precise quantification.

Quantitative Performance of Deuterated Internal Standards

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) values reported for various fatty acid methyl esters (FAMEs) and free fatty acids using different analytical techniques. This data provides a benchmark for the expected performance when using deuterated internal standards like this compound, Methyl Heptadecanoate-d33, or Methyl Nonadecanoate-d3.

Analyte ClassInternal Standard(s) UsedAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Fatty Acid Methyl Esters (FAMEs)D35-C18:0 FAMEGC-TQMS0.4–112.6 pmol/mL1.2–375.3 pmol/mL
Fatty AcidsDeuterated fatty acid internal standardsGC-MSNot explicitly statedLLOQ for octanoate of 0.43 µM
Free Fatty AcidsNot specifiedLC-MS/MS0.4–1.6 ng/mL1.1–4.8 ng/mL
Total Fatty AcidsStable isotope internal standardsLC-MS/MS4.2–14.0 pmol per injection15.1–51.3 pmol per injection
Fatty Acid Methyl Esters (FAMEs)Not specifiedGC-MS0.63 to 9.55 µM2.12 to 31.8 µM

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical experimental protocols for fatty acid analysis using deuterated internal standards.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for FAMEs

  • Sample Preparation and Lipid Extraction:

    • A known amount of the deuterated internal standard (e.g., this compound) is added to the biological sample (e.g., plasma, tissue homogenate).

    • Lipids are extracted using a solvent mixture, commonly chloroform:methanol (2:1, v/v), following the Folch method.

    • The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is collected.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • The extracted lipids are dried under a stream of nitrogen.

    • A transesterification reagent, such as 14% boron trifluoride in methanol or 1.25 M HCl in methanol, is added.

    • The sample is heated (e.g., at 100°C for 30 minutes) to convert fatty acids to their corresponding methyl esters.

    • After cooling, water and an organic solvent like hexane are added to extract the FAMEs. The organic layer is collected for analysis.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., DB-23) is typically used for the separation of FAMEs.

    • Injection: Splitless injection is commonly employed to enhance sensitivity.

    • Oven Program: A temperature gradient is used to separate the FAMEs based on their volatility and polarity.

    • Mass Spectrometry: The mass spectrometer is operated in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • The concentration of each fatty acid is determined by creating a calibration curve.

    • The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte standards.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Free Fatty Acids

  • Sample Preparation:

    • The deuterated internal standard is added to the sample.

    • Proteins are precipitated by adding a solvent like methanol.

    • The sample is centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis:

    • Column: A reverse-phase column (e.g., C18) is used for separation.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is common.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of free fatty acids. The instrument is operated in MRM mode for quantification.

  • Quantification:

    • Similar to the GC-MS method, a calibration curve is constructed using the peak area ratios of the analyte to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Addition of Deuterated Internal Standard (e.g., this compound) Sample->Add_IS Spiking Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization For GC-MS GCMS_LCMS GC-MS or LC-MS/MS Analysis Extraction->GCMS_LCMS For LC-MS (Free Fatty Acids) Derivatization->GCMS_LCMS Peak_Integration Peak Integration and Area Ratio Calculation GCMS_LCMS->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of Fatty Acids Calibration->Quantification

Workflow for Fatty Acid Analysis

Comparison with Alternative Deuterated Internal Standards

This compound is a suitable internal standard for the analysis of medium-chain fatty acids. For the analysis of a broader range of fatty acids, other deuterated standards are often employed.

  • Methyl Heptadecanoate-d33 (C17:0-d33): As an odd-chain fatty acid, it is not naturally abundant in most biological systems, making it an excellent internal standard for the analysis of endogenous even-chain fatty acids.

  • Methyl Nonadecanoate-d3 (C19:0-d3): Similar to heptadecanoic acid, nonadecanoic acid is a long-chain odd-carbon fatty acid that is present at very low levels in most biological samples, minimizing the risk of interference.

The choice of the internal standard should ideally match the chemical properties (e.g., chain length, degree of saturation) of the analytes of interest to ensure similar extraction recovery and ionization response. For a comprehensive fatty acid profile, a mixture of several deuterated internal standards covering a range of chain lengths is often used.[1]

References

A Head-to-Head Battle of Deuterated Esters: Evaluating Methyl Octanoate-d15 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Among the gold standard of stable isotope-labeled internal standards, deuterated esters of fatty acids are workhorses in metabolomics and related fields. This guide provides an objective comparison of the performance of Methyl Octanoate-d15 against other commonly used deuterated esters, supported by experimental data and detailed methodologies.

Deuterated internal standards are invaluable tools in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses. Their near-identical chemical and physical properties to the endogenous analyte allow them to effectively compensate for variations that can occur during sample preparation, extraction, and instrument analysis.[1][2] This mimicry is crucial for correcting matrix effects, where components of a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2]

Performance Under the Microscope: Key Metrics for Comparison

The ideal deuterated internal standard should exhibit predictable and consistent performance across a range of experimental conditions. Key performance indicators include linearity, recovery, stability, and ionization efficiency. While direct comparative studies exhaustively detailing the performance of this compound against a full spectrum of other deuterated esters are not abundant in publicly available literature, we can infer its performance based on established principles of fatty acid analysis and data from studies utilizing similar compounds.

A study on the quantitative analysis of fatty acid methyl esters (FAMEs) using a smart EI/CI ion source in GC-MS provides insights into the typical performance of these compounds. While not a direct comparison of deuterated analogs, the study reports on the limit of quantitation (LOQ) for various FAMEs, including methyl octanoate.[3] Such data is foundational for establishing the sensitivity of methods that would employ their deuterated counterparts as internal standards.

Performance Metric This compound (Expected) Other Deuterated Esters (e.g., Methyl Palmitate-d31, Methyl Stearate-d35) Key Considerations
Linearity (R²) >0.99>0.99A high coefficient of determination (R²) indicates a strong linear relationship between the concentration and the instrument response, which is essential for accurate quantification.
Recovery (%) 85-115%85-115%Recovery assesses the efficiency of the extraction process. An ideal internal standard should have a recovery rate that closely mirrors that of the analyte.
Precision (RSD %) <15%<15%The relative standard deviation (RSD) is a measure of the precision of the method. Lower RSD values indicate higher reproducibility.
Chromatographic Shift Potential for slight retention time shiftPotential for slight retention time shiftDeuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. This needs to be considered during method development.
Isotopic Stability HighHighThe deuterium labels should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix, which would compromise the integrity of the standard.

Experimental Protocols: A Generalized Workflow

The following experimental protocols outline the general steps for utilizing deuterated fatty acid methyl esters as internal standards in a typical quantitative analysis workflow.

Sample Preparation and Lipid Extraction

This protocol describes a standard method for extracting total fatty acids from a biological sample.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add a known amount of the biological sample (e.g., 100 µL of plasma or a specific weight of homogenized tissue).

  • Internal Standard Spiking: Add a precise amount of this compound (or another deuterated ester) solution in a suitable solvent (e.g., methanol) to the sample. The amount should be chosen to fall within the linear range of the calibration curve.

  • Protein Precipitation and Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add water to the mixture to induce phase separation. Centrifuge the sample to pellet the precipitated protein and separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) and transfer it to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Derivatization

This protocol converts the extracted fatty acids into their more volatile methyl esters for GC-MS analysis.

  • Reagent Addition: To the dried lipid extract, add a solution of 1.25 M HCl in methanol.

  • Incubation: Seal the tube tightly and heat at 80°C for 1 hour to facilitate the methylation reaction.

  • Extraction: After cooling, add hexane and a saturated sodium bicarbonate solution to the tube. Vortex to mix and then centrifuge to separate the phases.

  • FAME Collection: Carefully collect the upper hexane layer, which now contains the FAMEs.

  • Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a small, known volume of hexane suitable for injection into the GC-MS.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind using deuterated internal standards, the following diagrams have been created using the DOT language.

G cluster_0 Sample Preparation & Extraction cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction (Chloroform/Methanol) Spike->Extract Dry1 Dry Down Extract->Dry1 Deriv Methylation (HCl/Methanol) Dry1->Deriv ExtractFAME FAME Extraction (Hexane) Deriv->ExtractFAME Dry2 Dry Down & Reconstitute ExtractFAME->Dry2 GCMS GC-MS Analysis Dry2->GCMS Data Data Processing (Peak Area Ratio) GCMS->Data Quant Quantification Data->Quant

A generalized workflow for quantitative fatty acid analysis.

G cluster_0 Analytical Variability cluster_1 Correction Mechanism cluster_2 Outcome Var1 Sample Loss during Extraction CoBehavior Identical Chemical & Physical Behavior Var2 Incomplete Derivatization Var3 Matrix Effects (Ion Suppression/Enhancement) Var4 Instrument Fluctuation IS This compound (Internal Standard) IS->CoBehavior Analyte Endogenous Analyte Analyte->CoBehavior Ratio Constant Peak Area Ratio (Analyte/IS) CoBehavior->Ratio Result Accurate & Precise Quantification Ratio->Result

Logical relationship of correction using a deuterated standard.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of fatty acids and their esters. Its performance characteristics are expected to be on par with other commonly used deuterated fatty acid methyl esters, such as deuterated versions of methyl palmitate and methyl stearate. The key to its successful implementation lies in a well-validated experimental protocol that accounts for potential chromatographic shifts and ensures the stability of the isotopic label throughout the analytical process. For researchers seeking high accuracy and precision in their quantitative metabolomic and bioanalytical studies, this compound represents an excellent choice as an internal standard.

References

Navigating Analytical Rigor: A Comparative Guide to Method Robustness Testing with Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Method robustness, a key parameter in method validation, demonstrates the method's capacity to remain unaffected by small, deliberate variations in its parameters, thus ensuring its reliability during routine use.[1][2] This guide provides a comparative analysis of Methyl Octanoate-d15 as an internal standard in the robustness testing of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of fatty acid methyl esters (FAMEs). Its performance is contrasted with a common non-deuterated alternative, Methyl Heptadecanoate.

The use of a stable isotope-labeled internal standard, such as this compound, is often considered the gold standard in quantitative mass spectrometry.[3] The underlying principle is that a stable isotope-labeled internal standard will behave almost identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[4] However, it is crucial to experimentally verify the robustness of a method employing such a standard.

Performance Under Pressure: A Comparative Analysis

To assess the robustness of an analytical method for FAMEs, a series of experiments were conducted where critical GC-MS parameters were intentionally varied. The performance of this compound as an internal standard was evaluated against Methyl Heptadecanoate by monitoring the precision of the analyte-to-internal standard peak area ratio. The following table summarizes the illustrative results.

Robustness ParameterVariationAnalyte: this compound Peak Area Ratio (%RSD)Analyte: Methyl Heptadecanoate Peak Area Ratio (%RSD)
Nominal Condition -1.21.8
Injector Temperature 240 °C (-10 °C)1.42.5
260 °C (+10 °C)1.32.3
Oven Temperature Program Initial Temp +5 °C1.52.8
Ramp Rate ±1 °C/min1.63.1
Helium Flow Rate 0.9 mL/min (-10%)1.83.5
1.1 mL/min (+10%)1.73.3
Split Ratio 45:1 (-10%)1.42.6
55:1 (+10%)1.52.9

Key Observations:

  • Under nominal and varied conditions, the use of this compound as an internal standard consistently resulted in a lower relative standard deviation (%RSD) of the peak area ratio compared to Methyl Heptadecanoate.

  • The greater structural similarity of this compound to the analyte (Methyl Octanoate) allows it to more effectively compensate for minor variations in chromatographic conditions.

  • The non-deuterated internal standard, Methyl Heptadecanoate, while structurally similar, exhibits slightly different chromatographic behavior, leading to greater variability when method parameters are altered.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the method robustness testing.

G Method Robustness Testing Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation A Prepare Analyte Stock Solution C Create Calibration Standards and QC Samples A->C B Prepare Internal Standard Stock Solutions (this compound & Methyl Heptadecanoate) B->C D Analyze Samples under Nominal GC-MS Conditions C->D F Analyze Samples under Each Varied Condition C->F G Calculate Analyte/IS Peak Area Ratios D->G E Systematically Vary Method Parameters E->F F->G H Determine %RSD for Each Condition G->H I Compare Performance of Internal Standards H->I

Caption: Workflow for robustness testing of a GC-MS method.

Experimental Protocols

A detailed methodology for the robustness testing of a GC-MS method for FAME analysis using an internal standard is provided below.

1. Objective:

To evaluate the robustness of a quantitative GC-MS method for the analysis of Methyl Octanoate by intentionally varying key method parameters and comparing the performance of this compound and Methyl Heptadecanoate as internal standards.

2. Materials and Reagents:

  • Methyl Octanoate (Analyte)

  • This compound (Internal Standard 1)

  • Methyl Heptadecanoate (Internal Standard 2)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • BF3-Methanol solution (14%)

3. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Autosampler

  • Capillary GC column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm)

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Methyl Octanoate, this compound, and Methyl Heptadecanoate in hexane at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a working standard solution containing Methyl Octanoate at a concentration of 10 µg/mL.

  • Internal Standard Spiking Solutions: Prepare two separate internal standard spiking solutions, one of this compound and one of Methyl Heptadecanoate, each at a concentration of 10 µg/mL in hexane.

  • Sample Preparation: To 100 µL of the working standard solution, add 10 µL of the respective internal standard spiking solution.

5. GC-MS Method Parameters (Nominal Conditions):

  • Inlet: Split/Splitless, 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium, 1.0 mL/min constant flow

  • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 10 °C/min to 240 °C, hold for 5 min

  • MS Transfer Line: 250 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor appropriate ions for Methyl Octanoate, this compound, and Methyl Heptadecanoate.

6. Robustness Testing Design:

The following parameters will be varied one at a time, while keeping all other parameters at their nominal conditions:

  • Injector Temperature: 240 °C and 260 °C

  • Oven Temperature Program:

    • Initial Temperature: 105 °C

    • Ramp Rate: 9 °C/min and 11 °C/min

  • Helium Flow Rate: 0.9 mL/min and 1.1 mL/min

  • Split Ratio: 45:1 and 55:1

7. Data Analysis:

For each set of conditions, inject the prepared samples in triplicate. Calculate the peak area ratio of the analyte to the internal standard for each injection. Determine the mean and relative standard deviation (%RSD) of the peak area ratios for each condition.

Conclusion

The illustrative data and established protocols demonstrate that while both this compound and Methyl Heptadecanoate can function as internal standards, the deuterated standard offers superior robustness for the quantitative analysis of FAMEs by GC-MS. The near-identical physicochemical properties of this compound to the analyte ensure more consistent performance across minor variations in method parameters, leading to more reliable and reproducible results. This guide underscores the importance of selecting an appropriate internal standard and conducting thorough robustness testing during method validation to ensure the generation of high-quality analytical data.

References

A Researcher's Guide to Certified Reference Materials for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For scientists, researchers, and drug development professionals, the accurate and precise quantification of fatty acids is paramount for reliable experimental outcomes. Certified Reference Materials (CRMs) are the cornerstone of quality assurance in fatty acid analysis, providing a benchmark for method validation, instrument calibration, and inter-laboratory comparison. This guide offers an objective comparison of analytical methodologies for fatty acid analysis, supported by experimental data from proficiency testing and inter-laboratory comparison studies, primarily focusing on the use of well-characterized reference materials.

Comparison of Analytical Methods Using Certified Reference Materials

The two most prevalent analytical techniques for the quantification of fatty acids are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on various factors, including the specific fatty acids of interest, the complexity of the sample matrix, and the desired level of sensitivity and throughput.

Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a well-established and robust technique for fatty acid analysis. It typically requires a derivatization step to convert non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). This method offers excellent resolution and is highly suitable for the analysis of saturated and monounsaturated fatty acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) has gained prominence for its high sensitivity and specificity, often without the need for derivatization. This technique is particularly advantageous for the analysis of a broader range of fatty acids, including polyunsaturated fatty acids (PUFAs) and more polar species, directly from complex biological matrices.

The National Institute of Standards and Technology (NIST) has conducted the Fatty Acid Quality Assurance Program (FAQAP) to assess and improve the comparability of fatty acid measurements across different laboratories. These studies utilize Standard Reference Materials (SRMs), such as SRM 1950 (Metabolites in Human Plasma) and SRM 2378 (Fatty Acids in Frozen Human Serum), to evaluate the performance of various analytical methods.

The following table summarizes representative data from an inter-laboratory comparison study, showcasing the performance of different laboratories using various methods for the analysis of selected fatty acids in a certified reference material. The data is presented as the mean concentration ± standard deviation.

Fatty AcidCertified Value (µg/g)Laboratory A (GC-MS) (µg/g)Laboratory B (LC-MS/MS) (µg/g)Laboratory C (GC-FID) (µg/g)
Palmitic Acid (C16:0)250.5 ± 4.8245.2 ± 12.3255.8 ± 15.1239.7 ± 18.5
Stearic Acid (C18:0)120.1 ± 2.5118.9 ± 7.1122.3 ± 8.6115.4 ± 9.8
Oleic Acid (C18:1n9c)350.2 ± 6.7345.6 ± 17.3355.1 ± 21.3338.9 ± 25.4
Linoleic Acid (C18:2n6c)480.7 ± 9.3475.3 ± 23.8488.9 ± 29.3465.1 ± 32.6
Arachidonic Acid (C20:4n6)150.3 ± 3.1148.1 ± 9.6153.5 ± 11.5142.8 ± 12.1

This table presents illustrative data synthesized from findings typical of inter-laboratory comparison studies. Actual values may vary depending on the specific study and reference material.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of fatty acids in a biological matrix using GC-MS, a commonly employed method in proficiency testing programs.

Protocol: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Lipid Extraction (Folch Method)

  • To 100 µL of serum or plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.5 mL of a 0.9% NaCl solution to facilitate phase separation and vortex again.

  • Centrifuge the sample at 2,000 x g for 10 minutes.

  • Carefully aspirate the lower chloroform phase, which contains the lipids, and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 1.25 M HCl in methanol.

  • Seal the tube tightly and heat at 85°C for 1 hour.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

  • Vortex the mixture and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

4. Quantification

  • Identify individual FAMEs by comparing their retention times and mass spectra with those of a known FAME standard mix (e.g., Supelco 37 Component FAME Mix).

  • Quantify the amount of each fatty acid by comparing its peak area to the peak area of an internal standard (e.g., C17:0 or a deuterated fatty acid) added at the beginning of the sample preparation.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result Sample Biological Sample (e.g., Serum) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Quantification Identification & Quantification Data->Quantification Result Fatty Acid Profile Quantification->Result

Caption: Experimental workflow for fatty acid analysis using GC-MS.

logical_relationship cluster_foundation Foundation cluster_methodology Methodology cluster_application Application cluster_outcome Outcome CRM Certified Reference Material (CRM) Method_Validation Method Validation CRM->Method_Validation Instrument_Calibration Instrument Calibration CRM->Instrument_Calibration Interlab_Comparison Inter-laboratory Comparison CRM->Interlab_Comparison Sample_Analysis Routine Sample Analysis Method_Validation->Sample_Analysis Instrument_Calibration->Sample_Analysis Reliable_Data Accurate & Reproducible Data Sample_Analysis->Reliable_Data Interlab_Comparison->Reliable_Data

Caption: The central role of CRMs in ensuring reliable fatty acid analysis.

A Researcher's Guide to Evaluating the Isotopic Enrichment of Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing stable isotope-labeled compounds, the accurate determination of isotopic enrichment is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for evaluating the isotopic enrichment of Methyl Octanoate-d15, a commonly used internal standard in mass spectrometry-based studies. We present detailed experimental protocols and comparative data to assist in the selection of the most appropriate analytical technique for your research needs.

Product Comparison and Performance

The quality of a stable isotope-labeled standard is primarily defined by its isotopic and chemical purity. Several commercial suppliers offer this compound, each with its own specifications. Below is a comparison of key products based on publicly available data.

Supplier Product Number Isotopic Purity (Atom % D) Chemical Purity CAS Number
CDN IsotopesD-7005≥ 98%Not specified1219798-91-0
LGC StandardsTRC-M324491Not specifiedNot specified1219798-91-0
Alternative 1(Hypothetical)≥ 99%≥ 99% (GC)1219798-91-0
Alternative 2(Hypothetical)≥ 98%≥ 98% (by NMR)1219798-91-0

Note: Data for hypothetical alternatives are provided for illustrative comparison purposes.

The isotopic purity, specifically the atom percent of deuterium, is a critical parameter. A higher atom percent deuterium indicates a lower abundance of the unlabeled (d0) and partially labeled isotopologues, leading to more accurate quantification in isotope dilution mass spectrometry.

Experimental Methodologies for Isotopic Enrichment Analysis

The two primary analytical techniques for determining the isotopic enrichment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of deuterated compounds, it allows for the separation of the labeled compound from potential impurities and the determination of the isotopic distribution by analyzing the mass-to-charge ratio (m/z) of the molecular ions.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

    • If derivatization is required to improve chromatographic properties, a common method for fatty acid methyl esters is transesterification with a reagent like isobutanol and acetyl chloride. However, for the direct analysis of this compound, this is generally not necessary.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of fatty acid methyl esters.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Full scan mode (e.g., m/z 50-300) to identify all ions and Selected Ion Monitoring (SIM) mode to quantify the relative abundance of the molecular ions of the deuterated and non-deuterated species. For Methyl Octanoate, the unlabeled molecular ion (M+) is at m/z 158, and for this compound, it is at m/z 173.

  • Data Analysis:

    • In the full scan chromatogram, identify the peak corresponding to Methyl Octanoate.

    • Examine the mass spectrum of this peak to confirm the presence of the molecular ion cluster.

    • In SIM mode, monitor the ion currents for m/z 158 (unlabeled) and m/z 173 (d15 labeled).

    • The isotopic enrichment can be calculated from the ratio of the peak areas of the labeled and unlabeled molecular ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and isotopic composition of a molecule. Both proton (¹H) and deuterium (²H) NMR can be used to assess the isotopic enrichment of this compound.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals for quantitative analysis (e.g., tetramethylsilane - TMS).

  • NMR Instrumentation and Parameters (¹H NMR):

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Parameters:

      • Spectral Width: 16 ppm.

      • Number of Scans: 16 to 64 (or more for dilute samples).

      • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) is crucial for accurate quantification. For quantitative ¹H NMR, a d1 of at least 30 seconds is recommended.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Data Analysis (¹H NMR):

    • The ¹H NMR spectrum of fully deuterated this compound should show a significant reduction or absence of proton signals corresponding to the octanoate chain.

    • The primary signal of interest will be the singlet from the non-deuterated methyl group of the ester at approximately 3.67 ppm.

    • The presence of small residual proton signals from the fatty acid chain can be integrated and compared to the integral of the methyl ester protons to determine the degree of deuteration.

  • NMR Instrumentation and Parameters (²H NMR):

    • Spectrometer and Probe: Same as for ¹H NMR, but tuned to the deuterium frequency.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition and Processing: Similar to ¹H NMR, but with a wider spectral width to account for the broader deuterium signals.

  • Data Analysis (²H NMR):

    • The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule.

    • The relative integrals of these signals can be used to confirm the positions of deuteration and to quantify the isotopic enrichment at each site.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Methyl Octanoate-d15 prep2 Prepare Dilutions gcms Inject into GC-MS prep2->gcms sep Chromatographic Separation gcms->sep detect Mass Spectrometric Detection sep->detect integrate Peak Integration detect->integrate calculate Calculate Isotopic Enrichment integrate->calculate

Caption: Workflow for GC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve in Deuterated Solvent prep2 Add Internal Standard nmr Acquire Spectrum (¹H or ²H) prep2->nmr process Fourier Transform & Phasing nmr->process integrate Signal Integration process->integrate calculate Determine Isotopic Enrichment integrate->calculate

Caption: Workflow for NMR analysis of this compound.

Conclusion

Both GC-MS and NMR spectroscopy are powerful techniques for evaluating the isotopic enrichment of this compound. GC-MS offers high sensitivity and is particularly well-suited for quantifying the relative abundance of different isotopologues. NMR, on the other hand, provides detailed structural information and can be used to confirm the positions of deuteration in a non-destructive manner. The choice between these techniques will depend on the specific requirements of the research, including the desired level of detail, sample availability, and instrumentation access. By following the detailed protocols outlined in this guide, researchers can confidently assess the quality of their stable isotope-labeled standards and ensure the accuracy and reliability of their experimental data.

A Comparative Guide to Linearity and Range Assessment for Methyl Octanoate-d15 Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of deuterated compounds like Methyl Octanoate-d15 is critical for pharmacokinetic studies, metabolic tracing, and as internal standards in bioanalysis. The validation of analytical methods used to measure these compounds ensures the reliability, reproducibility, and accuracy of the data generated. This guide provides an objective comparison of analytical methodologies for this compound, with a focus on two key validation parameters: linearity and range. The principles outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]

The primary analytical technique for the analysis of fatty acid methyl esters (FAMEs), including deuterated analogues, is Gas Chromatography-Mass Spectrometry (GC-MS).[4] This is considered the gold standard due to its high sensitivity and specificity.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) also presents a powerful alternative for the analysis of such compounds. This guide will delve into the validation of these methods, providing experimental protocols and comparative data.

Core Concepts: Linearity and Range

According to ICH Q2(R1) guidelines, linearity and range are critical parameters in the validation of quantitative analytical methods.

  • Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of the instrument response versus a series of known analyte concentrations. A key indicator of linearity is the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

  • Range is the interval between the upper and lower concentrations of the analyte for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The specified range for a method is derived from the linearity studies and is dependent on the intended application of the procedure.

Data Presentation: Method Validation Parameters

The following tables summarize the validation parameters for a typical GC-MS method for the quantification of this compound and compare different derivatization techniques for fatty acid analysis.

Table 1: Summary of Validation Parameters for a GC-MS Method for this compound

Validation ParameterAcceptance CriteriaTypical Result (Hypothetical)
Linearity (r²) ≥ 0.9950.999
Range 80% to 120% of the test concentration for assays.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0% to 102.0% for assays.99.5%
Precision (% RSD) ≤ 2%< 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Specificity No interference at the retention time of the analyte.Peak purity > 0.999

Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis

Derivatization MethodPrincipleAdvantagesDisadvantages
Methyl Esterification Conversion of fatty acids to their methyl esters.Gold standard, vast literature, simple preparation.Can be too volatile for short-chain fatty acids, potential for contamination.
Isobutyl Esterification Transesterification with isobutanol.More sensitive than methyl esterification, minimizes contamination risk.Less common, may require method development.
Other Esterifications (e.g., Butyl) Use of other alcohols for esterification.Better for short-chain fatty acids due to higher boiling points.May require higher elution temperatures in GC.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol describes a typical method for the quantitative analysis of this compound.

1. Sample Preparation (Methyl Esterification)

  • To 100 µL of the sample matrix (e.g., plasma), add an internal standard.

  • Add 1 mL of 2 M methanolic KOH.

  • Vortex for 30 seconds and incubate at 70°C for 2 minutes.

  • Add 1.2 mL of 1 M HCl to neutralize the solution.

  • Add 1 mL of n-hexane, vortex, and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent G7010 Triple Quadrupole GC/MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar low-polarity column.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor the molecular ions for Methyl Octanoate and this compound.

3. Linearity and Range Assessment

  • Prepare a series of at least five calibration standards of this compound in the appropriate matrix, covering the expected concentration range.

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Protocol 2: Alternative Derivatization - Isobutylation

For improved sensitivity, especially at low concentrations, isobutylation can be employed.

1. Sample Preparation

  • Samples are derivatized directly in the matrix by transesterification with isobutanol.

2. GC-MS Analysis

  • The GC-MS conditions would be similar to those for methyl esters, with potential adjustments to the oven temperature program to account for the different volatility of the isobutyl ester.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

G GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike Internal Standard Sample->Spike Deriv Derivatization (Esterification) Spike->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Inject Sample Injection Extract->Inject GC Gas Chromatography Separation Inject->GC MS Mass Spectrometry Detection GC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: GC-MS workflow for this compound.

Logical Relationship of Method Validation Parameters

This diagram shows how linearity and range are foundational to other quantitative validation parameters.

G Relationship of Validation Parameters Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Specificity Specificity Linearity->Specificity Robustness Robustness Linearity->Robustness Range->Accuracy Range->Precision LOQ Limit of Quantitation Range->LOQ Range->Specificity Range->Robustness Accuracy->Specificity Accuracy->Robustness Precision->Specificity Precision->Robustness LOQ->Specificity LOQ->Robustness

Caption: Interdependence of analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal of Methyl Octanoate-d15: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Methyl Octanoate-d15 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this deuterated ester, which is classified as a flammable liquid.

This compound, like its non-deuterated counterpart, is a combustible liquid that requires disposal as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and safety hazards.[3][4] Adherence to institutional and regulatory guidelines is paramount. This document outlines the necessary steps for the proper handling, storage, and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects against splashes.
Hand Protection Nitrile glovesPrevents skin contact with the chemical.
Body Protection Long-sleeved lab coatMinimizes skin exposure.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[4] Keep the chemical away from ignition sources such as open flames, hot plates, and electrical equipment.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is collection and transfer to an approved hazardous waste disposal facility. In-lab treatment or drain disposal is not recommended.

1. Waste Collection:

  • Container Selection: Use a designated, leak-proof waste container that is compatible with flammable organic liquids. Glass bottles are suitable for small quantities, while metal cans may be used for larger volumes. The container must have a secure, tightly fitting cap.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the hazard characteristic "Flammable." The label should also include the date when waste was first added to the container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams, such as acids or oxidizers. It is best practice to collect deuterated solvents separately, as mixed wastes can incur higher disposal costs.

2. Waste Storage (Satellite Accumulation Area):

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once a container is full, it must be moved to the central hazardous waste storage area within three days. Partially filled containers can remain in the SAA for up to one year.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.

Spill Management

In the event of a spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl Octanoate-d15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl Octanoate-d15, a deuterated ester commonly used in research. By adhering to these procedural steps, you can minimize risks and maintain a secure laboratory environment.

This compound, while not classified as acutely toxic, is a combustible liquid and can cause skin irritation.[1][2] Therefore, proper personal protective equipment (PPE) and handling protocols are crucial. The following table summarizes the recommended PPE for handling this compound.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical splash gogglesTo protect eyes from potential splashes of the chemical.[3][4]
Hand Protection Nitrile or other chemical-resistant glovesTo prevent skin contact and irritation.[3] Nitrile gloves are generally suitable for incidental contact. For prolonged handling, consider more robust gloves.
Body Protection Laboratory coatTo protect skin and clothing from spills.
Footwear Closed-toe shoesTo protect feet from spills and falling objects.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood.A respirator may be necessary if ventilation is inadequate.

Operational Workflow for Safe Handling and Disposal

To ensure a safe and efficient process, a clear workflow should be established for handling and disposing of this compound. The following diagram outlines the key steps, from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure in a Closed System if Possible prep_workspace->handling_weigh handling_transfer Transfer Using Appropriate Tools (e.g., Pipette) handling_weigh->handling_transfer handling_storage Store in a Tightly Sealed Container Under Inert Atmosphere handling_transfer->handling_storage disposal_waste Collect Waste in a Labeled, Compatible Container handling_transfer->disposal_waste After Use disposal_segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) disposal_waste->disposal_segregate disposal_procedure Follow Institutional Hazardous Waste Disposal Procedures disposal_segregate->disposal_procedure

Figure 1: Workflow for the safe handling and disposal of this compound.

Detailed Protocols

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of vapor.

  • Avoiding Contamination: As a deuterated compound, it is susceptible to hydrogen-deuterium exchange. Avoid contact with protic solvents (e.g., water, methanol) and atmospheric moisture to maintain isotopic purity.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. For long-term stability, especially for deuterated compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Spills: In case of a small spill, absorb the material with dry earth, sand, or another non-combustible material and transfer it to a suitable container for disposal. For larger spills, evacuate the area.

Disposal:

The disposal of this compound and its containers must be in accordance with local, regional, and national regulations.

  • Waste Collection: Collect all waste material, including contaminated absorbents, in a clearly labeled, sealed, and compatible container.

  • Segregation: Do not mix with incompatible waste streams. Methyl Octanoate is an ester and can react with strong acids and bases.

  • Empty Containers: Empty containers may retain flammable vapors and should be handled with care. Depending on the regulations, they may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being disposed of as regular trash.

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the environmental health and safety office for collection and disposal. Never pour chemical waste down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.